SNX-0723
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H26FN3O3 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
InChI |
InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1 |
Clave InChI |
GAGDTKJJVCLACJ-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)N[C@H]4CCOC4 |
SMILES canónico |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)NC4CCOC4 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SNX-0723
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNX-0723 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its mechanism of action centers on the inhibition of Hsp90's chaperone function, leading to the destabilization and subsequent degradation of a wide array of client proteins. This activity has shown significant promise in preclinical models of neurodegenerative diseases, particularly those characterized by protein misfolding and aggregation, such as Parkinson's disease. This compound has been demonstrated to prevent the oligomerization of α-synuclein, a key pathological hallmark of Parkinson's disease, and rescue α-synuclein-induced cytotoxicity. A significant pharmacodynamic effect of this compound is the robust induction of Heat Shock Protein 70 (Hsp70), a key component of the cellular stress response with neuroprotective properties.
Core Mechanism of Action: Hsp90 Inhibition
This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This enzymatic activity is crucial for the conformational cycling of Hsp90 and its ability to chaperone a diverse range of client proteins, many of which are critical for cell signaling, proliferation, and survival.
The inhibition of Hsp90 by this compound leads to a cascade of downstream events:
-
Client Protein Destabilization and Degradation: Hsp90 client proteins, now deprived of their chaperone support, become misfolded and are targeted for degradation, primarily through the ubiquitin-proteasome pathway.
-
Induction of the Heat Shock Response: The cellular stress induced by the accumulation of misfolded proteins triggers the activation of Heat Shock Factor 1 (HSF1). HSF1 then translocates to the nucleus and initiates the transcription of heat shock proteins, most notably Hsp70. This induction of Hsp70 is a key biomarker of Hsp90 inhibitor activity and is believed to contribute to the therapeutic effects by assisting in the refolding or degradation of misfolded proteins.
Signaling Pathway of this compound Action
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Hsp90 Binding Affinity of SNX-0723
This document provides a comprehensive technical overview of the binding affinity of this compound, a potent inhibitor of Heat Shock Protein 90 (Hsp90). It includes quantitative binding data, detailed experimental methodologies, and visualizations of key pathways and workflows to support research and development efforts in this area.
Quantitative Binding Affinity and Potency of this compound
This compound is a small-molecule inhibitor that demonstrates high-affinity binding to the ATP pocket in the N-terminal domain of Hsp90. Its inhibitory activity has been characterized across different Hsp90 orthologs and in various cellular assays. The compound exhibits promising properties, including oral availability and brain permeability.[1][2][3][4]
The binding affinity and functional potency of this compound have been determined using multiple experimental approaches. The data below summarizes key quantitative values, including the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the half-maximal effective concentration (EC₅₀) from various studies. For comparative purposes, data for the related compound SNX-2112 is also included.
| Compound | Target | Parameter | Value (nM) | Assay Type | Reference |
| This compound | Human Hsp90 (HsHsp90) | Kᵢ | 4.4 | Biochemical Assay | [5][6][7] |
| Plasmodium falciparum Hsp90 (PfHsp90) | Kᵢ | 47 | Biochemical Assay | [5][6] | |
| HsHsp90 V186I Mutant | Apparent Kᵢ | 163 | Biochemical Assay | [7] | |
| Hsp90 | IC₅₀ | 14 | Biochemical Assay | [1] | |
| Hsp70 Induction | IC₅₀ | 31 | Cell-based Assay | [1] | |
| HER2 (Client Protein) | IC₅₀ | 9.4 | Cell-based Assay | [1] | |
| pS6 (Client Protein) | IC₅₀ | 13 | Cell-based Assay | [1] | |
| PERK (Client Protein) | IC₅₀ | 5.5 | Cell-based Assay | [1] | |
| α-synuclein Oligomerization | EC₅₀ | 48.2 | Cell-based Complementation Assay | [1][2][8] | |
| SNX-2112 | Hsp90 N-Terminal Domain | Kₑ | 14.10 ± 1.60 | Isothermal Titration Calorimetry | [9][10] |
Experimental Protocols
The determination of binding affinity and inhibitory constants for Hsp90 inhibitors like this compound relies on robust biochemical and biophysical assays. The following sections detail the methodologies for two common techniques: Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competition Assay
This competitive binding assay is frequently used in high-throughput screening to identify and characterize inhibitors that disrupt the interaction between Hsp90 and a fluorescently labeled ligand.
Principle: The assay measures the change in polarization of fluorescent light. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a large protein like Hsp90, its tumbling slows significantly, leading to an increase in polarization. A test compound that competes with the tracer for binding to Hsp90 will displace the tracer, causing a decrease in polarization.
Materials:
-
Purified Hsp90 protein (e.g., human Hsp90α N-terminal domain).
-
Fluorescently labeled tracer that binds to the Hsp90 ATP site (e.g., a fluorescein-labeled geldanamycin derivative).
-
Test inhibitor (e.g., this compound).
-
Assay Buffer (e.g., HEPES buffer, pH 7.4).
-
384-well, non-binding, black microplates.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound) in assay buffer. Prepare solutions of Hsp90 and the fluorescent tracer at optimized concentrations (typically, the tracer concentration is at or below its Kₑ, and the Hsp90 concentration is set to achieve a significant polarization window).
-
Assay Plate Setup:
-
Add the test inhibitor dilutions to the appropriate wells.
-
Add control wells containing buffer only (for background), tracer only (for minimum polarization), and Hsp90 + tracer (for maximum polarization).
-
Add the Hsp90 protein solution to all wells except the background and tracer-only wells.
-
Add the fluorescent tracer to all wells except the background.
-
-
Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a microplate reader, using appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]
-
Data Analysis: The percentage of inhibition is calculated from the observed polarization values. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kₑ), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the ligand (inhibitor) is titrated into a solution containing the protein. The heat change upon binding is measured by a sensitive calorimeter. The resulting data provides a complete thermodynamic profile of the interaction.
Materials:
-
Highly purified and dialyzed Hsp90 protein.
-
This compound inhibitor, with the concentration precisely known.
-
ITC instrument (e.g., Malvern ITC200).
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the Hsp90 protein against the chosen buffer to ensure buffer matching.
-
Dissolve the this compound inhibitor in the same final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in both protein and ligand solutions must be identical.
-
Concentrate the Hsp90 solution to a suitable concentration (e.g., 50 µM) and dilute the this compound solution (e.g., 500 µM).[9][10]
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Load the Hsp90 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 200 s).[9][10]
-
-
Titration: Perform the titration by making a series of small injections of the inhibitor into the protein solution. A control titration of the inhibitor into buffer alone is also performed to subtract the heat of dilution.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kₑ, n, and ΔH.
Visualizations: Pathways and Workflows
Hsp90 Inhibition and Downstream Signaling
This compound inhibits the ATPase activity of Hsp90, which is crucial for its chaperone function. This inhibition leads to the dissociation of the transcription factor HSF1 from the Hsp90 complex. Liberated HSF1 then trimerizes, translocates to the nucleus, and activates the transcription of heat shock proteins, most notably Hsp70.[8] This upregulation of Hsp70 can help mitigate the toxicity of misfolded proteins, such as α-synuclein in models of Parkinson's disease.[1][8]
Caption: Hsp90 inhibition by this compound activates the HSF1-mediated heat shock response.
Logical Flow of Hsp90 Inhibition
The primary mechanism of action for this compound is competitive inhibition at the N-terminal ATP binding site of Hsp90. This prevents ATP hydrolysis, stalling the chaperone cycle and leading to the ubiquitination and subsequent proteasomal degradation of Hsp90-dependent client proteins, many of which are oncoproteins or involved in cell signaling.
Caption: Logical workflow of this compound action on the Hsp90 chaperone cycle.
Experimental Workflow for Binding Affinity
The workflow for determining the binding affinity of an inhibitor like this compound using a fluorescence polarization competition assay follows a standardized, multi-step process from preparation to data analysis.
Caption: Experimental workflow for a fluorescence polarization competition assay.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tebubio.com [tebubio.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
- 11. rsc.org [rsc.org]
SNX-0723 Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-0723 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] This document provides a comprehensive overview of the target validation studies for this compound, focusing on its mechanism of action, key experimental data, and detailed protocols for the assays used in its validation. The primary molecular target of this compound is Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and neurodegenerative diseases.[2][4] Inhibition of Hsp90 by this compound leads to the degradation of these client proteins and the induction of a heat shock response, including the upregulation of Heat Shock Protein 70 (Hsp70).[2][3][5] This guide is intended to serve as a technical resource for researchers in the fields of drug discovery and molecular biology.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in various assays.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound
| Parameter | Target/Assay | Value (nM) | Reference |
| Kᵢ | Human Hsp90 (HsHsp90) | 4.4 | [1] |
| Kᵢ | Plasmodium falciparum Hsp90 (PfHsp90) | 47 | [1] |
| IC₅₀ | Hsp90 Inhibition | 14 | [2] |
| IC₅₀ | Hsp70 Induction | 31 | [2] |
| IC₅₀ | HER2 Degradation | 9.4 | [2] |
| IC₅₀ | pS6 Degradation | 13 | [2] |
| IC₅₀ | PERK Degradation | 5.5 | [2] |
| EC₅₀ | Inhibition of α-synuclein oligomerization | 48.2 | [2][6] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats
| Parameter | Dosing | Value | Time Point | Reference |
| Brain Concentration | 10 mg/kg (oral) | Maximal | 6 hours | [2][3] |
| Brain Clearance | 10 mg/kg (oral) | Almost complete | 24 hours | [2][3] |
| Hsp70 Induction in Brain | 10 mg/kg (oral) | 5-fold increase | - | [2][3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Concurrently, the inhibition of Hsp90 releases Heat Shock Factor 1 (HSF1) from its repressive complex with Hsp90. Activated HSF1 then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the transcriptional upregulation of chaperones like Hsp70. This dual action of client protein degradation and Hsp70 induction is central to the therapeutic potential of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of this compound. These are representative protocols and may require optimization for specific experimental conditions.
Hsp90 Inhibition Assay (Competitive Binding)
This assay measures the ability of this compound to compete with a fluorescently labeled ATP analog for binding to the ATP-binding pocket of Hsp90.
-
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled ATP analog (e.g., BODIPY-FL-ATP)
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40
-
384-well black microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO) to each well.
-
Add 5 µL of a solution containing recombinant Hsp90α (final concentration ~5 nM) and the fluorescent ATP analog (final concentration ~10 nM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Hsp70 Induction Assay (Western Blot)
This protocol details the detection of increased Hsp70 protein expression in cells treated with this compound.
-
Materials:
-
Human cell line (e.g., H4 neuroglioma)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Hsp70, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle for 24 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize Hsp70 levels to the loading control.
-
α-Synuclein Oligomerization Assay (Protein Complementation Assay)
This assay is used to screen for inhibitors of α-synuclein oligomerization.
-
Materials:
-
H4 cells
-
Plasmids encoding α-synuclein fused to complementary fragments of a reporter protein (e.g., Gaussia luciferase, Syn-Luc1 and Syn-Luc2).
-
Transfection reagent
-
This compound
-
Luciferase assay substrate
-
-
Procedure:
-
Co-transfect H4 cells with Syn-Luc1 and Syn-Luc2 plasmids.
-
Treat the transfected cells with a dose range of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase signal indicates inhibition of α-synuclein oligomerization.
-
Calculate the EC₅₀ value from the dose-response curve.
-
In Vivo Pharmacokinetic and Pharmacodynamic Study in Rats
This protocol describes the assessment of this compound brain permeability and its effect on Hsp70 induction in vivo.
-
Animals:
-
Male Sprague-Dawley rats (160-190 g)
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Administer a single dose of 10 mg/kg this compound by oral gavage.
-
-
Pharmacokinetic Analysis:
-
At various time points post-dose (e.g., 0, 3, 6, 12, 24 hours), euthanize a cohort of rats.
-
Collect blood and brain tissue.
-
Process plasma and brain homogenates.
-
Extract this compound and analyze concentrations using LC-MS/MS.
-
Determine the time to maximum concentration (Tₘₐₓ) and clearance profile.
-
-
Pharmacodynamic Analysis (Hsp70 Induction):
-
At a predetermined time point after dosing (e.g., 24 hours), euthanize a cohort of rats.
-
Collect brain tissue (e.g., cortex or striatum).
-
Prepare brain lysates.
-
Quantify Hsp70 levels using an ELISA kit or by Western blot as described in Protocol 2.
-
Compare Hsp70 levels in treated animals to vehicle-treated controls.
-
Conclusion
The collective evidence from in vitro and in vivo studies provides robust validation for Hsp90 as the primary target of this compound. The compound demonstrates potent inhibition of Hsp90, leading to the degradation of known client proteins and a corresponding induction of Hsp70. Furthermore, its ability to penetrate the brain and modulate pathways relevant to neurodegenerative diseases, such as α-synuclein oligomerization, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and other Hsp90 inhibitors. However, it is important to note that at higher doses (6-10 mg/kg), this compound has been associated with systemic toxicity, including weight loss and mortality in animal models.[6][7][8][9] These findings highlight the need for careful dose selection and monitoring in future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and preclinical evaluation of [11C]SNX-ab as an Hsp90α,β isoform-selective PET probe for in vivo brain and tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
SNX-0723: A Novel Hsp90 Inhibitor Targeting α-Synuclein Oligomerization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The aggregation of α-synuclein into toxic oligomers is a central pathological event in Parkinson's disease and other synucleinopathies. This technical guide provides a comprehensive overview of SNX-0723, a novel, brain-permeable small molecule inhibitor of Heat shock protein 90 (Hsp90), and its role in preventing α-synuclein oligomerization. We present key quantitative data on its efficacy, detail the experimental protocols for its evaluation, and illustrate the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on therapeutic strategies for neurodegenerative diseases.
Introduction
Alpha-synuclein (α-syn) is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form soluble oligomers and larger insoluble fibrils, which are the primary components of Lewy bodies. A growing body of evidence suggests that the intermediate oligomeric species of α-syn are the most neurotoxic. Therefore, therapeutic strategies aimed at inhibiting the formation of these oligomers are of significant interest.
One promising approach is the modulation of the cellular chaperone machinery. Heat shock proteins (HSPs) play a crucial role in protein folding, refolding, and degradation. Hsp90 and its co-chaperones are key regulators of this process. Inhibition of Hsp90 has been shown to upregulate the expression of other chaperones, such as Hsp70, which can directly interact with α-syn and prevent its aggregation.
This compound is a potent, orally bioavailable, and brain-permeable Hsp90 inhibitor that has demonstrated significant efficacy in preclinical models of Parkinson's disease. This guide will delve into the technical details of this compound's mechanism of action and the methodologies used to characterize its effects.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for α-syn oligomerization inhibition | ~48 nM | Human H4 neuroglioma | α-Synuclein Protein Complementation Assay | [1][2] |
| Ki for Human Hsp90 | 4.4 nM | - | Biochemical Assay | [3] |
| Ki for P. falciparum Hsp90 | 47 nM | - | Biochemical Assay | [3] |
Table 2: In Vivo Properties of this compound in a Rat Model
| Parameter | Value | Dosing | Measurement Time | Reference |
| Maximal Brain Concentration | Not specified | 10 mg/kg (oral) | 6 hours post-dose | |
| Brain Clearance | Almost complete | 10 mg/kg (oral) | 24 hours post-dose | |
| Hsp70 Induction in Brain | 5-fold increase | 10 mg/kg (single oral dose) | Not specified |
Mechanism of Action: The Hsp90-Hsp70 Pathway
This compound exerts its inhibitory effect on α-synuclein oligomerization through the modulation of the Hsp90-Hsp70 chaperone pathway. The proposed mechanism is as follows:
-
Hsp90 Inhibition: this compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its ATPase activity.[3]
-
HSF1 Activation: Inhibition of Hsp90 leads to the dissociation and activation of Heat Shock Factor 1 (HSF1).
-
Hsp70 Upregulation: Activated HSF1 translocates to the nucleus and induces the transcription of heat shock genes, leading to an increased expression of Hsp70.[2]
-
Inhibition of α-synuclein Oligomerization: Hsp70 directly interacts with monomeric and oligomeric forms of α-synuclein, preventing their aggregation and promoting their proper folding or degradation.[2][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.
α-Synuclein Protein Complementation Assay (PCA)
This assay is used to quantify the inhibition of α-synuclein oligomerization in a cellular context.
Principle: The assay utilizes a split-luciferase system where two non-functional fragments of luciferase are fused to α-synuclein molecules. When α-synuclein molecules oligomerize, the luciferase fragments are brought into close proximity, reconstituting the active enzyme and producing a measurable light signal.[1][5]
Protocol:
-
Cell Line: Human H4 neuroglioma cells are commonly used.[6]
-
Constructs:
-
Lentiviral vectors expressing α-synuclein fused to the N-terminal fragment of luciferase (FlucN-αSYN).
-
Lentiviral vectors expressing α-synuclein fused to the C-terminal fragment of luciferase (αSYN-FlucC).
-
-
Lentiviral Transduction:
-
Plate H4 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transduction.
-
Transduce cells with equal amounts of FlucN-αSYN and αSYN-FlucC lentiviral particles. The multiplicity of infection (MOI) should be optimized for the specific cell line.
-
Incubate for 48-72 hours to allow for stable expression of the fusion proteins.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., in a dose-response curve from 1 nM to 10 µM).
-
Replace the medium in the transduced cells with the medium containing this compound or vehicle (DMSO).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate (e.g., luciferin) to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a parallel ATP-based assay) to account for any cytotoxic effects of the compound.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
-
In Vivo Efficacy in a Rat Model of Parkinson's Disease
This protocol outlines the assessment of this compound's brain permeability and its ability to induce Hsp70 in a rat model.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are a suitable model.
-
This compound Administration:
-
Tissue Collection:
-
At various time points post-administration (e.g., 2, 4, 6, 8, 24 hours), euthanize the animals according to approved protocols.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect the brain and other relevant tissues.
-
-
Pharmacokinetic Analysis (Brain Permeability):
-
Homogenize the brain tissue.
-
Extract this compound from the homogenate using an appropriate organic solvent.
-
Quantify the concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacodynamic Analysis (Hsp70 Induction):
-
Western Blotting:
-
Prepare protein lysates from the brain tissue.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for Hsp70 and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the fold-change in Hsp70 expression compared to vehicle-treated animals.
-
-
Immunohistochemistry:
-
Fix the brain tissue in formalin and embed it in paraffin.
-
Cut thin sections of the tissue and mount them on slides.
-
Perform antigen retrieval to expose the Hsp70 epitopes.
-
Incubate the sections with a primary antibody against Hsp70.
-
Use a labeled secondary antibody and a chromogenic substrate to visualize the localization and expression of Hsp70 in different brain regions.
-
-
Conclusion
This compound represents a promising therapeutic candidate for synucleinopathies due to its potent inhibition of α-synuclein oligomerization, favorable pharmacokinetic properties, and clear mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other Hsp90 inhibitors. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound in the treatment of Parkinson's disease and related neurodegenerative disorders.
References
- 1. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]
- 2. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 3. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for generation of PD-modeling-induced neurons and detection of α-synuclein forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinbullbotany.com [chinbullbotany.com]
- 6. Targeting alpha-synuclein oligomers by protein-fragment complementation for drug discovery in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Unveiling the Anti-Plasmodial Potential of SNX-0723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research into the anti-plasmodial activity of SNX-0723, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The emergence of drug-resistant strains of Plasmodium necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This compound has demonstrated significant activity against both the liver and blood stages of the Plasmodium parasite, marking it as a promising candidate for further drug development. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows and pathways to facilitate a deeper understanding of the current research landscape.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound in various anti-plasmodial and related assays. This data provides a concise overview of its potency and binding affinities.
| Parameter | Value | Species/System | Notes |
| IC50 | 14 nM | Hsp90 Inhibition | General Hsp90 inhibitory concentration.[1] |
| EC50 | 3.3 µM | P. berghei ANKA (liver-stage) | Effective concentration for inhibiting liver-stage parasites.[2] |
| EC50 | 48.2 nM | α-synuclein oligomerization inhibition | Demonstrates activity in a neurodegenerative disease model, indicating broader biological effects.[3] |
| Ki | 4.4 nM | Human Hsp90 (HsHsp90) | Apparent inhibitory constant, indicating high binding affinity.[2][4] |
| Ki | 47 nM | Plasmodium falciparum Hsp90 (PfHsp90) | Apparent inhibitory constant for the parasite's Hsp90.[2] |
| Ki (mutant) | 163 nM | HsHsp90 V186I mutant | Weaker affinity for this mutant highlights specificity.[4] |
Mechanism of Action: Hsp90 Inhibition
This compound exerts its anti-plasmodial effect by targeting Hsp90, a molecular chaperone crucial for the proper folding and stability of a wide range of "client" proteins. In Plasmodium, Hsp90 is essential for parasite development and survival, particularly during the stressful transitions between life cycle stages. By inhibiting the ATP-binding site in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and degradation of its client proteins, ultimately resulting in parasite death. Research has shown that this compound is active against both liver and blood-stage Plasmodium parasites[5][6][7].
A significant finding is the synergistic activity of this compound with the phosphatidylinositol 3-kinase (PI3K) inhibitor, PIK-75. This combination has been shown to be highly effective in reducing the parasite load during the liver stage of infection[5][6][8]. This suggests a potential combination therapy approach to enhance efficacy and combat drug resistance.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for assessing the anti-plasmodial activity of compounds like this compound.
1. In Vitro Liver-Stage Anti-Plasmodial Assay (P. berghei)
-
Objective: To determine the efficacy of this compound against the liver stage of Plasmodium.
-
Cell Line: HuH7 cells (human hepatoma).
-
Parasite: Plasmodium berghei ANKA expressing a reporter gene (e.g., luciferase).
-
Methodology:
-
Seed HuH7 cells in 96-well plates and culture until confluent.
-
Prepare serial dilutions of this compound in appropriate cell culture medium.
-
Infect the HuH7 cell monolayers with freshly dissected P. berghei sporozoites.
-
Immediately after infection, add the this compound dilutions to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plates for 48-72 hours to allow for parasite development.
-
Assess parasite load by measuring the reporter gene activity (e.g., luciferase assay) or by high-content imaging using fluorescently labeled antibodies against parasite proteins (e.g., UIS4).
-
Calculate the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
2. In Vitro Blood-Stage Anti-Plasmodial Assay (P. falciparum)
-
Objective: To determine the efficacy of this compound against the asexual blood stage of P. falciparum.
-
Parasite Strain: A laboratory-adapted strain of P. falciparum (e.g., 3D7).
-
Methodology:
-
Culture P. falciparum in human erythrocytes in a complete culture medium.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of this compound in 96-well plates.
-
Add the synchronized ring-stage parasites to the wells at a defined parasitemia and hematocrit.
-
Incubate the plates for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2).
-
Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, which stains parasite DNA.
-
Determine the IC50 value from the dose-response curve.
-
3. In Vivo Pharmacokinetic and Pharmacodynamic Studies
-
Objective: To assess the bioavailability, brain permeability, and biological activity of this compound in an animal model.
-
Animal Model: Sprague-Dawley rats.
-
Methodology:
-
Administer this compound to rats via oral gavage at a specified dose (e.g., 10 mg/kg)[3][9].
-
At various time points post-administration (e.g., 0, 3, 6, 12, 24 hours), collect blood and brain tissue samples[3][9].
-
Analyze the concentration of this compound in the plasma and brain tissue using a suitable analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters.
-
For pharmacodynamic assessment, measure the induction of Hsp70 (a downstream marker of Hsp90 inhibition) in brain tissue lysates via Western blotting or ELISA[3][9].
-
Research and Development Workflow
The investigation of this compound as an anti-plasmodial agent follows a logical progression from initial screening to preclinical evaluation. This workflow is crucial for identifying and validating novel drug candidates.
Conclusion and Future Directions
The research on this compound as an anti-plasmodial agent is promising. Its dual-stage activity and potential for synergistic combination therapy address key challenges in malaria treatment. Future research should focus on optimizing the compound to improve its selectivity for parasite Hsp90 over the human ortholog, thereby potentially reducing off-target effects. Further in vivo efficacy studies in relevant malaria models are warranted to fully evaluate its therapeutic potential. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers working towards novel anti-malarial therapies.
References
- 1. This compound|SNX 0723;SNX0723 [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of Hsp90 Inhibitors with Anti-Plasmodium Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Hsp90 Inhibitors with Anti-Plasmodium Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SNX-0723: A Technical Guide on its Role in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-0723 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide provides an in-depth overview of the preclinical data available for this compound, with a primary focus on its role in models of Parkinson's disease. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows. While preclinical evidence is most robust in the context of Parkinson's disease, the broader implications for other neurodegenerative disorders such as Alzheimer's and Huntington's disease, based on the known function of Hsp90, are also discussed.
Introduction: The Rationale for Hsp90 Inhibition in Neurodegeneration
Neurodegenerative diseases are frequently characterized by the misfolding and aggregation of specific proteins, such as α-synuclein in Parkinson's disease, amyloid-beta and tau in Alzheimer's disease, and mutant huntingtin in Huntington's disease. Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide array of "client" proteins, including many involved in signal transduction and cellular stress responses. In the context of neurodegeneration, Hsp90 can inadvertently stabilize misfolded, aggregation-prone proteins, thereby contributing to their accumulation and subsequent cellular toxicity.
Inhibition of Hsp90 presents a promising therapeutic strategy. By blocking the ATP-binding site in the N-terminal domain of Hsp90, inhibitors like this compound disrupt the chaperone's function. This leads to the proteasomal degradation of client proteins, including those implicated in neurodegeneration. Furthermore, Hsp90 inhibition activates Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins, notably Hsp70. Hsp70 has neuroprotective effects, including the ability to prevent protein aggregation and facilitate the clearance of misfolded proteins.
This compound: In Vitro Activity and Potency
This compound has demonstrated potent and selective inhibition of Hsp90 in various in vitro assays. Its activity has been characterized by its ability to inhibit Hsp90's ATPase activity, induce the heat shock response (measured by Hsp70 induction), and promote the degradation of Hsp90 client proteins.
| Parameter | Value (nM) | Assay/System | Reference |
| Hsp90 Inhibition (IC50) | 14 | Biochemical Assay | [1] |
| Hsp70 Induction (IC50) | 31 | Cellular Assay | [1] |
| HER2 Degradation (IC50) | 9.4 | Cellular Assay | [1] |
| pS6 Degradation (IC50) | 13 | Cellular Assay | [1] |
| PERK Degradation (IC50) | 5.5 | Cellular Assay | [1] |
| α-Synuclein Oligomerization Inhibition (EC50) | ~48 | H4 Human Neuroglioma Cells | [1] |
Preclinical Efficacy of this compound in a Parkinson's Disease Model
The primary in vivo evaluation of this compound has been conducted in a rat model of Parkinson's disease, where the overexpression of human α-synuclein is induced by an adeno-associated virus (AAV) vector.
Pharmacokinetics and Brain Penetration
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.
| Parameter | Value | Species | Dosing | Reference |
| Time to Max. Brain Concentration | 6 hours | Rat | 10 mg/kg, oral gavage | [2][3] |
| Clearance from Brain | Almost complete by 24 hours | Rat | 10 mg/kg, oral gavage | [2][3] |
| Hsp70 Induction in Brain | 5-fold increase | Rat | 10 mg/kg, single oral dose | [2][3] |
Effects on α-Synuclein Pathology and Neuroprotection
In a rat model of α-synuclein-induced parkinsonism, chronic treatment with this compound was evaluated.
| Endpoint | Result | Dosing Regimen | Reference |
| α-Synuclein Oligomer Formation | Significantly reduced in vitro | 10 nM - 10 µM | [1] |
| α-Synuclein-Induced Cytotoxicity | Rescued in vitro | 100 nM - 500 nM | [1] |
| Dopaminergic Neuronal Loss in Substantia Nigra | No significant reduction | 6-10 mg/kg, chronic oral gavage | [1] |
| Striatal Dopamine Levels | No significant alteration | 6-10 mg/kg, chronic oral gavage | [1] |
It is important to note that while this compound showed promise in reducing α-synuclein oligomerization and toxicity in vitro, the in vivo study did not demonstrate a significant neuroprotective effect on dopaminergic neurons in the substantia nigra at the tested doses. However, a related, more potent compound, SNX-9114, did show a significant increase in striatal dopamine content, suggesting a potential positive neuromodulatory effect.[1]
Toxicity Profile
Higher doses of this compound were associated with systemic toxicity in rats.
| Dose | Observed Effects | Reference |
| 6-10 mg/kg | Systemic toxicity, weight loss, early death in some animals | [1] |
Potential Role of this compound in Alzheimer's and Huntington's Disease Models
While direct experimental evidence of this compound in Alzheimer's and Huntington's disease models is not currently available in the public domain, the mechanism of Hsp90 inhibition suggests a potential therapeutic role.
Alzheimer's Disease
The pathology of Alzheimer's disease involves the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation and aggregation of the tau protein. Hsp90 has been shown to interact with and stabilize kinases, such as GSK-3β, that are responsible for tau hyperphosphorylation.[4] Therefore, an Hsp90 inhibitor like this compound could potentially reduce tau phosphorylation and subsequent aggregation by promoting the degradation of these kinases. Furthermore, Hsp90 inhibition and the resulting upregulation of Hsp70 may aid in the clearance of misfolded Aβ and tau.[5]
Huntington's Disease
Huntington's disease is caused by a polyglutamine expansion in the huntingtin protein (mHtt), leading to its misfolding and aggregation. Hsp90 has been shown to be a key chaperone for mHtt, and its inhibition leads to the degradation of the mutant protein.[6][7] Thus, this compound could potentially reduce the levels of soluble and aggregated mHtt, thereby mitigating its toxic effects.
Experimental Methodologies
In Vitro Assays
-
Hsp90 Inhibition Assay: Typically a biochemical assay measuring the inhibition of Hsp90's ATPase activity.
-
Hsp70 Induction Assay: Cellular assays, often using Western blotting or ELISA, to quantify the upregulation of Hsp70 protein levels following compound treatment.
-
Client Protein Degradation Assay: Cellular assays using Western blotting to measure the reduction in the levels of known Hsp90 client proteins (e.g., HER2, pS6, PERK).
-
α-Synuclein Oligomerization Assay: A protein-fragment complementation assay (PCA) in cells (e.g., H4 neuroglioma) expressing α-synuclein fused to fragments of a reporter enzyme like luciferase. A decrease in reporter activity indicates inhibition of oligomerization.[1]
-
Cytotoxicity Rescue Assay: Cellular assays (e.g., MTT or LDH release) to measure the ability of the compound to protect against cell death induced by the overexpression of a toxic protein like α-synuclein.[1]
In Vivo Parkinson's Disease Model
-
Animal Model: Adult female Sprague-Dawley rats.
-
Induction of Pathology: Unilateral stereotactic injection of an adeno-associated virus serotype 8 (AAV8) vector expressing human wild-type α-synuclein into the substantia nigra.[1]
-
Drug Administration: this compound administered via oral gavage. Dosing regimens have included chronic administration for approximately 8 weeks.[1]
-
Behavioral Assessments:
-
Cylinder Test: To assess forelimb use asymmetry as an indicator of motor deficit. The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forepaws is counted.[6][7][8]
-
Amphetamine-Induced Rotation Test: Following the administration of amphetamine (e.g., 2.5-5.0 mg/kg, i.p.), the number of full 360° rotations is recorded. A unilateral lesion of the nigrostriatal pathway leads to a net ipsilateral rotation.[4][9][10][11][12]
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
High-Performance Liquid Chromatography (HPLC): To measure dopamine and its metabolites in striatal tissue.
-
Signaling Pathways and Visualizations
Hsp90 Inhibition Signaling Pathway
The primary mechanism of this compound involves the inhibition of Hsp90, which sets off a cascade of downstream events.
Caption: Hsp90 inhibition by this compound leads to client protein degradation and Hsp70 upregulation.
Experimental Workflow for Preclinical Parkinson's Disease Model
The following diagram illustrates the typical workflow for evaluating a compound like this compound in an AAV-α-synuclein rat model.
Caption: Workflow for evaluating this compound in a rat model of Parkinson's disease.
Conclusion and Future Directions
This compound is a potent Hsp90 inhibitor with demonstrated brain permeability and in vitro efficacy in reducing α-synuclein oligomerization and toxicity. While in vivo studies in a Parkinson's disease model did not show significant neuroprotection of dopaminergic neurons at the doses tested, the underlying mechanism of Hsp90 inhibition remains a compelling therapeutic strategy for neurodegenerative diseases. The lack of published data on this compound in Alzheimer's and Huntington's disease models highlights a key area for future research. Further investigation is warranted to explore the full therapeutic potential of this compound and other Hsp90 inhibitors, potentially at different dosing regimens or in combination with other therapeutic agents, across a range of neurodegenerative conditions. Optimization of the therapeutic window to mitigate toxicity will be crucial for the clinical translation of this class of compounds.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. To fold or not to fold: modulation and consequences of Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat Shock Protein 90 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lowering mutant huntingtin by small molecules relieves Huntington's disease symptoms and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble mutant huntingtin drives early human pathogenesis in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
SNX-0723 brain permeability in vivo
An In-Depth Technical Guide to the In Vivo Brain Permeability of SNX-0723
This technical guide provides a comprehensive overview of the in vivo brain permeability and central nervous system (CNS) activity of this compound, a small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound is an orally available, brain-permeable Hsp90 inhibitor that has demonstrated potential as a therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease.[1][2] In vivo studies confirm that this compound crosses the blood-brain barrier, achieves significant concentrations in the brain, and engages its molecular target, Hsp90, leading to a pharmacodynamic response.[1][3] This guide synthesizes the available preclinical data to provide a detailed understanding of its CNS pharmacokinetic and pharmacodynamic profile.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key quantitative parameters of this compound derived from in vivo and in vitro studies.
Table 1: In Vivo Pharmacokinetics of this compound in Rat Brain
| Parameter | Value | Dosing Regimen | Animal Model | Source |
| Time to Max. Brain Conc. (Tmax) | 6 hours | 10 mg/kg, single oral dose | Sprague-Dawley Rats | [1][3] |
| Clearance from Brain | Almost complete by 24 hours | 10 mg/kg, single oral dose | Sprague-Dawley Rats | [1][3] |
Table 2: In Vivo Pharmacodynamics of this compound in Rat Brain
| Parameter | Value | Dosing Regimen | Animal Model | Source |
| Hsp70 Induction | 5-fold increase | 10 mg/kg, single oral dose | Sprague-Dawley Rats | [1][3] |
Table 3: In Vitro Potency and Selectivity
| Parameter | Value (IC50 / EC50 / Ki) | Assay Type | Source |
| Hsp90 Inhibition | IC50 = 14 nM | Biochemical Assay | [1] |
| Hsp70 Induction | IC50 = 31 nM | Cell-based Assay | [1] |
| α-synuclein Oligomerization Inhibition | EC50 ≈ 48 nM | Protein Complementation Assay | [1][4] |
| HsHsp90 Binding Affinity | Ki = 4.4 nM | Binding Assay | [5] |
| PfHsp90 Binding Affinity | Ki = 47 nM | Binding Assay | [5] |
| HER2 (Client Protein) Reduction | IC50 = 9.4 nM | Cell-based Assay | [1] |
| pS6 (Client Protein) Reduction | IC50 = 13 nM | Cell-based Assay | [1] |
| PERK (Client Protein) Reduction | IC50 = 5.5 nM | Cell-based Assay | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Pharmacokinetic Study in Rats
-
Objective: To determine the time course of this compound concentration in the brain following oral administration.[1]
-
Animal Model: Female Sprague-Dawley rats, weighing between 160 and 190 g.[1]
-
Dosing: A single dose of 10 mg/kg of this compound was administered via oral gavage.[1]
-
Sample Collection: Animals were sacrificed at multiple time points: 0, 3, 6, 12, and 24 hours post-administration (three animals per time point).[1] Brain and lung tissues were immediately collected and flash-frozen.[1] All samples were stored at -80°C until analysis.[1]
-
Sample Analysis:
-
40 to 100 mg of brain and lung tissue were homogenized in 100% acetonitrile containing an internal standard.[1]
-
A glass Dounce homogenizer was used for tissue preparation.[1]
-
The concentration of this compound in the tissue extracts was then determined (the specific analytical method, e.g., LC-MS/MS, is not detailed in the source but is standard for such studies).
-
Pharmacodynamic Study (Hsp70 Induction) in Rats
-
Objective: To validate the pharmacokinetic properties by assessing a pharmacodynamic marker of Hsp90 inhibition (Hsp70 induction) in the brain.[1]
-
Animal Model and Dosing: The protocol followed the same animal model and dosing regimen as the pharmacokinetic study (10 mg/kg oral dose in female Sprague-Dawley rats).[1][3]
-
Endpoint: The level of Hsp70 protein in the brain was measured after a single oral dose.[1]
-
Analysis: While the specific protein quantification method was not detailed for the in vivo study, Western blotting is the standard technique for such an endpoint and was described for the in vitro experiments in the source publication.[1] The study found a 5-fold induction of Hsp70 in the rat brain.[1][3]
Chronic Toxicity Study in Rats
-
Objective: To assess the safety and tolerability of chronic this compound administration in a rat model of Parkinson's disease.[6]
-
Animal Model: Rats with adeno-associated virus (AAV)-induced overexpression of α-synuclein in the substantia nigra.[6]
-
Dosing: Chronic treatment for approximately 8 weeks via oral gavage. The initial dose was 10 mg/kg, which was later reduced to 6 mg/kg due to toxicity.[6]
-
Observations: Toxicity was monitored through body weight measurements and general health observations.[6]
-
Results: The 10 mg/kg dose resulted in significant toxicity, including diarrhea, weight loss, failure to thrive, and mortality in 7 out of 21 animals.[6] Reducing the dose to 6 mg/kg mitigated these toxic effects.[6]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its in vivo evaluation.
Caption: Mechanism of action for this compound in preventing α-synuclein aggregation.
Caption: Experimental workflow for assessing this compound brain PK/PD in rats.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
SNX-0723: A Technical Guide to Hsp90 Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the isoform selectivity of SNX-0723, a potent small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Understanding the differential interaction of this compound with the various Hsp90 isoforms is critical for its development as a therapeutic agent, particularly in oncology and neurodegenerative diseases. This document provides a comprehensive overview of its binding affinities, the experimental methods used to determine them, and the underlying signaling pathways.
Core Data: Isoform Selectivity of this compound
This compound exhibits preferential binding to the cytosolic Hsp90 isoforms, Hsp90α and Hsp90β, over the endoplasmic reticulum-resident Grp94 and the mitochondrial TRAP-1. This selectivity is a key characteristic that may contribute to a more favorable therapeutic window compared to pan-Hsp90 inhibitors.
| Isoform | Parameter | Value (nM) | Fold Selectivity (vs. Hsp90α/β) |
| Hsp90α | Ki | ~4.4 | - |
| Hsp90β | Ki | Similar to Hsp90α | - |
| Grp94 | Ki | ~440 | ~100-fold |
| TRAP-1 | Ki | ~1320 | ~300-fold |
Note: The Ki value for human Hsp90 (HsHsp90) is reported as 4.4 nM[1][2]. This compound is described as having a modest degree of selectivity for Hsp90α/β isoforms, being approximately 100-fold selective over Grp94 and 300-fold over TRAP-1. The IC50 for general Hsp90 inhibition is reported as 14 nM[3][4].
Experimental Protocols: Determining Isoform Selectivity
The determination of the binding affinity and selectivity of this compound for different Hsp90 isoforms is typically achieved through biochemical assays. A widely used method is the Fluorescence Polarization (FP) Assay .
Fluorescence Polarization (FP) Competition Assay
This assay quantitatively measures the displacement of a fluorescently labeled probe from the ATP-binding pocket of Hsp90 by a competing inhibitor, such as this compound.
Principle: A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger molecule like an Hsp90 isoform, its tumbling is restricted, leading to a high fluorescence polarization signal. A competitive inhibitor will displace the fluorescent probe, causing a decrease in the polarization signal.
Materials:
-
Purified recombinant human Hsp90α, Hsp90β, Grp94, and TRAP-1 proteins.
-
Fluorescently labeled probe (e.g., FITC-geldanamycin or a proprietary fluorescent probe).
-
This compound stock solution (typically in DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Dilute the Hsp90 isoform proteins and the fluorescent probe to their optimal working concentrations in the assay buffer. The optimal concentrations are determined through initial titration experiments.
-
-
Assay Setup:
-
To each well of the microplate, add the respective Hsp90 isoform.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the Hsp90 isoform.
-
Add the fluorescent probe to all wells.
-
Incubate for another period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The IC50 values are then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent probe.
-
Selectivity is determined by comparing the Ki values of this compound for the different Hsp90 isoforms.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Hsp90 Isoform Selectivity
Caption: Workflow for determining Hsp90 isoform selectivity using a fluorescence polarization assay.
Simplified Hsp90 Chaperone Cycle and Inhibition
Caption: The Hsp90 chaperone cycle and the inhibitory mechanism of this compound.
Downstream Signaling Effects of Hsp90 Inhibition
Caption: Downstream effects of Hsp90 inhibition by this compound on client proteins and cellular pathways.
References
The Impact of SNX-0723 on Cancer Cell Signaling Pathways: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-0723 is a potent, small-molecule inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the conformational stability and function of numerous client proteins. Many of these client proteins are key mediators of oncogenic signaling pathways that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound disrupts the stability of these oncoproteins, leading to their ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth analysis of the mechanism of action of this compound, its impact on critical cancer-associated signaling cascades such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, and a summary of its preclinical quantitative data. Detailed experimental protocols for evaluating Hsp90 inhibitors are also provided to facilitate further research and development.
Introduction to this compound and Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a pivotal role in maintaining cellular homeostasis. It is responsible for the proper folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated or overexpressed oncoproteins that are critical for tumor growth and survival. These client proteins include receptor tyrosine kinases, transcription factors, and cell cycle regulators.
This compound is a novel, orally bioavailable small molecule that potently inhibits Hsp90.[1][2] It functions by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, making Hsp90 inhibition an attractive therapeutic strategy for cancer. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which serves as a valuable pharmacodynamic biomarker for target engagement.[1][3]
Mechanism of Action of this compound
The primary mechanism of this compound involves the competitive inhibition of ATP binding to Hsp90. This disruption of the chaperone's ATPase cycle prevents the conformational changes necessary for client protein maturation and stabilization. Client proteins, unable to maintain their proper conformation, are recognized by the cellular quality control machinery, leading to their ubiquitination and degradation via the proteasome. This pleiotropic effect results in the simultaneous downregulation of multiple oncogenic pathways.
Figure 1: Mechanism of Hsp90 inhibition by this compound.
Impact on Key Cancer Signaling Pathways
This compound's inhibition of Hsp90 leads to the degradation of multiple client proteins that are nodal points in critical cancer signaling pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Akt is a well-established Hsp90 client protein. The inhibition of Hsp90 by this compound leads to Akt degradation, thereby shutting down this pro-survival pathway. Preclinical data shows that this compound treatment leads to a dose-dependent decrease in the expression of ribosomal protein s6 (pS6), a downstream effector of the mTOR complex, confirming the disruption of this pathway.[1]
Figure 2: this compound disrupts the PI3K/Akt/mTOR pathway.
The RAS/RAF/MEK/ERK (MAPK) Pathway
The MAPK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Key components, including RAF-1 and MEK, are dependent on Hsp90 for their stability and function. A close analog of this compound, SNX-2112, has been shown to abrogate signaling via ERK.[1] By destabilizing essential kinases in this pathway, this compound can effectively block the signal transmission from the cell surface to the nucleus, inhibiting cancer cell proliferation.
Figure 3: this compound disrupts the RAS/RAF/MEK/ERK pathway.
Receptor Tyrosine Kinase (RTK) Signaling
Many receptor tyrosine kinases, which are often the primary drivers of oncogenesis, are Hsp90 client proteins. For example, HER2 (Human Epidermal Growth Factor Receptor 2), a key driver in a subset of breast cancers, is highly dependent on Hsp90. This compound potently induces the degradation of HER2 with a reported IC50 of 9.4 nM.[1] By degrading RTKs like HER2, this compound simultaneously blocks multiple downstream pathways, including both the PI3K/Akt and MAPK cascades.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound from preclinical studies.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Description | Reference |
| Hsp90 Inhibition (IC50) | 14 nM | Concentration for 50% inhibition of Hsp90 activity. | [1] |
| Hsp70 Induction (IC50) | 31 nM | Concentration for 50% induction of Hsp70 protein. | [1] |
| HER2 Degradation (IC50) | 9.4 nM | Concentration for 50% reduction of HER2 protein levels. | [1] |
| pS6 Degradation (IC50) | 13 nM | Concentration for 50% reduction of ribosomal protein s6. | [1] |
| PERK Degradation (IC50) | 5.5 nM | Concentration for 50% reduction of PERK protein. | [1] |
| α-synuclein Oligomerization (EC50) | 48.2 nM | Concentration for 50% inhibition of α-synuclein oligomerization. | [1] |
| HsHsp90 Binding (Ki) | 4.4 nM | Binding affinity for Human Hsp90. | [4] |
| PfHsp90 Binding (Ki) | 47 nM | Binding affinity for P. falciparum Hsp90. | [4] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in Rats
| Parameter | Dose | Result | Reference |
| Brain Permeability | 10 mg/kg (oral) | Reached maximal brain concentration at 6 hours post-dose. | [1][3] |
| Hsp70 Induction | 10 mg/kg (oral) | Caused a 5-fold induction of Hsp70 in the rat brain. | [1][3] |
| Toxicity (Chronic Dosing) | 10 mg/kg | Resulted in weight loss, failure to thrive, and mortality. | [2][5][6] |
| Tolerated Dose (Chronic) | 6 mg/kg | Dose was reduced to 6 mg/kg, which was better tolerated. | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Hsp90 inhibitors like this compound. Below are representative protocols for key experiments.
Figure 4: Typical workflow for in vitro evaluation of this compound.
Hsp90 Client Protein Degradation Assay (Western Blot)
This protocol is designed to measure the levels of Hsp90 client proteins and Hsp70 induction following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., SK-BR-3 for HER2, A549 for Akt) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Aspirate media and wash cells with ice-cold 1X PBS.[7] Lyse cells by adding 1X SDS sample buffer and scraping the cells.[7] Sonicate the lysate to shear DNA and reduce viscosity.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto a polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies specific for target proteins (e.g., anti-HER2, anti-p-Akt, anti-Akt, anti-Hsp70, and a loading control like anti-β-actin) diluted in blocking buffer.[7][8]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8] Quantify band intensity relative to the loading control.
Cell Viability Assay
This assay determines the concentration of this compound required to inhibit cancer cell growth.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a standard period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Measurement: Add a viability reagent such as resazurin, MTT, or a reagent that measures ATP content (e.g., CellTiter-Glo).[9][10]
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a potent Hsp90 inhibitor that effectively disrupts multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation. By inducing the degradation of key client proteins such as HER2 and Akt, it simultaneously blocks the PI3K/Akt/mTOR and MAPK signaling cascades. The quantitative data from preclinical studies demonstrates its nanomolar potency in vitro and its ability to engage its target in vivo. While promising, the observed toxicity at higher doses in animal models highlights the need for careful therapeutic window optimization in any future clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers working to further elucidate the therapeutic potential of Hsp90 inhibitors in oncology.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic treatment with novel small molecule Hsp90 inhibitors rescues striatal dopamine levels but not α-synuclein-induced neuronal cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pubs.acs.org [pubs.acs.org]
Investigating the Pharmacodynamics of SNX-0723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-0723 is a novel, orally available, and brain-permeable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[3][4] By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway. A key pharmacodynamic effect of Hsp90 inhibition is the induction of the heat shock response, leading to the upregulation of other heat shock proteins, most notably Hsp70.[1][5] This induction of Hsp70 is believed to be a critical component of the therapeutic effects observed with this compound, particularly in the context of protein misfolding diseases.[1][6]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the pharmacodynamics of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Hsp90 Inhibition (IC50) | 14 nM | N/A | [3] |
| Hsp70 Induction (IC50) | 31 nM | N/A | [3] |
| Inhibition of α-synuclein Oligomerization (EC50) | 48.2 nM | H4 cells | [1][4] |
| HER2 Degradation (IC50) | 9.4 nM | N/A | [3] |
| Ribosomal protein s6 (pS6) Degradation (IC50) | 13 nM | N/A | [3] |
| PERK Degradation (IC50) | 5.5 nM | N/A | [3] |
| Binding Affinity for HsHsp90 (Ki) | 4.4 nM | Human Hsp90 | [7] |
| Binding Affinity for PfHsp90 (Ki) | 47 nM | Plasmodium falciparum Hsp90 | [7] |
| Inhibition of P. berghei ANKA liver-stage parasites (EC50) | 3.3 µM | P. berghei ANKA | [7] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats
| Parameter | Dose | Value | Time Point | Reference |
| Maximal Brain Concentration (Cmax) | 10 mg/kg (oral) | Not specified | 6 hours | [1][5] |
| Brain Clearance | 10 mg/kg (oral) | Almost complete | 24 hours | [1][5] |
| Hsp70 Induction in Brain | 10 mg/kg (oral) | 5-fold increase | Not specified | [1][5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|SNX 0723;SNX0723 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
SNX-0723: A Novel Hsp90 Inhibitor for the Potential Treatment of Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Modulating the cellular stress response, particularly through the inhibition of Heat shock protein 90 (Hsp90), has emerged as a promising therapeutic strategy. SNX-0723 is a potent, brain-permeable small molecule inhibitor of Hsp90 that has demonstrated significant preclinical efficacy in models of Parkinson's disease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction
The aggregation of α-synuclein is a central pathological hallmark of Parkinson's disease. The cellular machinery responsible for protein folding and degradation, known as the proteostasis network, plays a critical role in preventing the accumulation of misfolded proteins like α-synuclein. Heat shock proteins (Hsps) are key components of this network. Hsp90 is a molecular chaperone that regulates the stability and function of a wide array of "client" proteins, some of which are implicated in neurodegenerative processes.
Inhibition of Hsp90 leads to the activation of Heat Shock Factor 1 (HSF-1), a transcription factor that upregulates the expression of other protective chaperones, most notably Hsp70. Increased levels of Hsp70 have been shown to prevent α-synuclein oligomerization and rescue its associated cytotoxicity. This compound is a novel Hsp90 inhibitor designed for oral bioavailability and brain permeability, making it a compelling candidate for the treatment of neurodegenerative diseases like Parkinson's.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the dissociation of HSF-1 from the Hsp90 complex. Once liberated, HSF-1 translocates to the nucleus and initiates the transcription of heat shock response genes, including HSPA1A, which encodes Hsp70. The resulting increase in Hsp70 levels helps to refold or clear misfolded α-synuclein, thereby preventing the formation of toxic oligomers and subsequent neuronal damage.[1]
Preclinical Data
In Vitro Efficacy
The activity of this compound has been characterized in various in vitro assays, demonstrating its potency in inhibiting Hsp90 and preventing α-synuclein oligomerization.
| Parameter | Value | Cell Line/System | Reference |
| Hsp90 Inhibition (IC50) | 14 nM | Biochemical Assay | [1] |
| Hsp70 Induction (IC50) | 31 nM | H4 Human Neuroglioma Cells | [1] |
| α-synuclein Oligomerization Inhibition (EC50) | 48 nM | H4 Human Neuroglioma Cells (Luciferase Complementation Assay) | [1] |
| HER2 Degradation (IC50) | 9.4 nM | H4 Human Neuroglioma Cells | [1] |
| pS6 Degradation (IC50) | 13 nM | H4 Human Neuroglioma Cells | [1] |
| PERK Degradation (IC50) | 5.5 nM | H4 Human Neuroglioma Cells | [1] |
In Vivo Pharmacokinetics and Pharmacodynamics
Pharmacokinetic and pharmacodynamic studies in rats have confirmed the brain permeability and target engagement of this compound following oral administration.
| Parameter | Value | Species | Dosing | Reference |
| Time to Max Brain Concentration (Tmax) | 6 hours | Rat | 10 mg/kg, oral gavage | [1] |
| Brain Clearance | Almost complete by 24 hours | Rat | 10 mg/kg, oral gavage | [1] |
| Hsp70 Induction in Brain | 5-fold increase | Rat | 10 mg/kg, single oral dose | [1] |
Efficacy in a Parkinson's Disease Animal Model
This compound has been evaluated in a rat model of Parkinson's disease induced by the overexpression of human α-synuclein in the substantia nigra via an adeno-associated virus (AAV) vector.
| Endpoint | This compound Treatment (6-10 mg/kg) | Vehicle Control | Outcome | Reference |
| Striatal Dopamine (DA) Levels | 0.62 ± 0.10 (ratio to contralateral side) | Not specified, but this compound showed no significant change | No significant rescue of dopamine levels at this dose. | |
| Nigral Dopaminergic Neuron Loss | No significant reduction in cell loss | No significant reduction in cell loss | Did not protect against α-synuclein-induced neuronal loss. | |
| Toxicity | Weight loss, failure to thrive, and mortality | Normal weight gain | Significant toxicity observed at higher doses. |
Note: While this compound did not show significant efficacy in this chronic treatment model, a more potent analog, SNX-9114, did significantly increase striatal dopamine content, suggesting that target engagement can have beneficial effects.
Experimental Protocols
α-Synuclein Oligomerization Assay (Luciferase Protein Complementation)
This assay is designed to quantify the extent of α-synuclein oligomerization in living cells.
Protocol:
-
Cell Culture: H4 human neuroglioma cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids: one encoding α-synuclein fused to the N-terminal fragment of luciferase (S1) and the other encoding α-synuclein fused to the C-terminal fragment of luciferase (S2).
-
Compound Treatment: 24 hours post-transfection, cells are treated with a dose range of this compound (e.g., 10 nM to 10 µM).
-
Incubation: Cells are incubated with the compound for 24 hours.
-
Lysis and Substrate Addition: Cells are lysed, and a luciferase substrate (e.g., coelenterazine) is added.
-
Measurement: Luminescence is measured using a microplate reader. A decrease in the luminescence signal indicates inhibition of α-synuclein oligomerization.
AAV-α-Synuclein Rat Model of Parkinson's Disease
This in vivo model recapitulates key features of Parkinson's disease, including α-synuclein aggregation and dopaminergic neurodegeneration.
Protocol:
-
Viral Vector: An adeno-associated virus serotype 8 (AAV8) vector carrying the gene for human wild-type α-synuclein is used.
-
Stereotaxic Surgery: Adult female Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. The AAV8-h-α-synuclein is injected unilaterally into the substantia nigra pars compacta.
-
Drug Administration: Following a recovery period, rats are treated daily with this compound (formulated for oral gavage) or vehicle for approximately 8 weeks.
-
Tissue Processing: At the end of the treatment period, rats are euthanized, and their brains are harvested. The brains are processed for immunohistochemistry and neurochemical analysis.
-
Immunohistochemistry: Brain sections are stained with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra. Stereological counting is used to quantify neuronal loss.
-
Neurochemical Analysis: The striatum is dissected, and high-performance liquid chromatography (HPLC) with electrochemical detection is used to measure the levels of dopamine and its metabolites (e.g., DOPAC).
Western Blot for Hsp70 Induction
This protocol is used to quantify the levels of Hsp70 protein in brain tissue following this compound treatment.
Protocol:
-
Tissue Homogenization: Rat brain tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Hsp70. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the Hsp70 band is quantified and normalized to a loading control (e.g., β-actin).
Discussion and Future Directions
This compound is a well-characterized Hsp90 inhibitor with a clear mechanism of action and favorable pharmacokinetic properties for a central nervous system therapeutic. In vitro studies have robustly demonstrated its ability to inhibit α-synuclein oligomerization at nanomolar concentrations.[1] In vivo, this compound effectively crosses the blood-brain barrier and engages its target, as evidenced by the significant induction of Hsp70 in the brain.[1]
The lack of neuroprotection in the chronic AAV-α-synuclein rat model at the tested doses highlights the challenges in translating in vitro efficacy to in vivo therapeutic benefit for neurodegenerative diseases. The observed toxicity at higher doses of this compound underscores the narrow therapeutic window that can be associated with Hsp90 inhibitors. However, the positive effects on striatal dopamine levels seen with a more potent analog suggest that the therapeutic rationale remains valid.
Future research should focus on several key areas:
-
Dose-response studies: A more comprehensive in vivo dose-response study is needed to identify a potential therapeutic window that balances efficacy with toxicity.
-
Combination therapies: Exploring the synergistic effects of this compound with other therapeutic agents for Parkinson's disease could be a promising avenue.
-
Biomarker development: Identifying and validating biomarkers of target engagement and therapeutic response in preclinical models will be crucial for clinical development.
-
Exploration of alternative Hsp90 inhibitors: The development of next-generation Hsp90 inhibitors with improved brain permeability and safety profiles is warranted.
Conclusion
This compound represents a significant step forward in the development of Hsp90 inhibitors for neurodegenerative diseases. Its well-defined mechanism of action and demonstrated ability to modulate the cellular stress response in the brain provide a strong foundation for further investigation. While challenges remain in optimizing its in vivo efficacy and safety, the preclinical data for this compound and related compounds continue to support the inhibition of Hsp90 as a viable therapeutic strategy for Parkinson's disease. This technical guide provides researchers and drug developers with the necessary information to build upon the existing knowledge and advance the development of this promising class of molecules.
References
Exploring the Anti-malarial Properties of SNX-0723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-malarial properties of SNX-0723, a potent inhibitor of Heat Shock Protein 90 (Hsp90). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting Hsp90, a highly conserved molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins. In the context of malaria, caused by the parasite Plasmodium falciparum, Hsp90 (PfHsp90) plays a vital role in parasite development, stress response, and potentially drug resistance. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins, ultimately resulting in parasite death. This compound has demonstrated activity against both the liver and blood stages of the Plasmodium parasite, making it a compound of significant interest in the development of new anti-malarial therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in anti-malarial contexts.
Table 1: Binding Affinity of this compound
| Target | Organism | Parameter | Value (nM) |
| Hsp90 | Homo sapiens (HsHsp90) | Kᵢ | 4.4[1] |
| Hsp90 | Plasmodium falciparum (PfHsp90) | Kᵢ | 47[1] |
Table 2: In Vitro Anti-plasmodial Activity of this compound
| Parasite Stage | Plasmodium Species | Assay Type | Parameter | Value (µM) |
| Liver Stage | P. berghei ANKA | Luciferase-based | EC₅₀ | 3.3[1] |
| Blood Stage | P. falciparum | SYBR Green I | IC₅₀ | Submicromolar to low micromolar |
Table 3: Synergistic Activity of this compound with PIK-75
| Combination | Parasite Stage | Plasmodium Species | Effect |
| This compound (0.16 µM) + PIK-75 (0.506 µM) | Liver Stage | P. berghei ANKA | 86% inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Liver-Stage Plasmodium berghei Luciferase Assay
This assay is utilized to determine the efficacy of compounds against the liver stage of the malaria parasite.
Objective: To quantify the viability of P. berghei exoerythrocytic forms (EEFs) in the presence of a test compound.
Materials:
-
Luciferase-expressing P. berghei sporozoites
-
HepG2 cells (human liver cell line)
-
DMEM culture medium supplemented with 10% FCS, L-glutamine, penicillin, and streptomycin
-
Test compound (this compound) dissolved in DMSO
-
Atovaquone (positive control)
-
DMSO (negative control)
-
1536-well white, solid-bottom microplates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HepG2 cells into 1536-well plates at a density of 3 x 10³ cells per well in 5 µL of culture medium. Incubate for 20-26 hours at 37°C and 5% CO₂.
-
Compound Addition: 18 hours prior to infection, add 50 nL of the test compound (dissolved in DMSO) to the assay plates using a pin tool to achieve the desired final concentration. Include positive (Atovaquone) and negative (DMSO) controls.
-
Sporozoite Infection: Freshly dissect salivary glands from infected Anopheles stephensi mosquitoes to isolate P. berghei luciferase sporozoites. Homogenize, filter, and count the sporozoites. Resuspend the sporozoites in media and add them to the wells containing HepG2 cells and the test compound.
-
Incubation: Incubate the infected plates for 48 hours at 37°C and 5% CO₂.
-
Lysis and Luminescence Measurement: Remove the culture medium from the wells. Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the bioluminescence using a plate reader. The light output is proportional to the number of viable parasites.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Blood-Stage Plasmodium falciparum SYBR Green I Assay
This assay is a standard method for determining the in vitro susceptibility of P. falciparum to anti-malarial drugs.
Objective: To measure the proliferation of asexual blood-stage P. falciparum in the presence of a test compound.
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Test compound (this compound) dissolved in DMSO
-
Chloroquine or Artemisinin (positive control)
-
DMSO (negative control)
-
96-well or 384-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin and Triton X-100)
Procedure:
-
Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in the microplates.
-
Parasite Addition: Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to the wells containing the test compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen, high-CO₂ environment (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. SYBR Green I will bind to the DNA of the parasites.
-
Incubation: Incubate the plates in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, which reflects parasite growth. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: General workflow for in vitro anti-malarial drug screening.
Discussion and Future Directions
This compound demonstrates potent inhibitory activity against both human and P. falciparum Hsp90, translating to effective anti-plasmodial activity in vitro. Its ability to target both liver and blood stages of the parasite is a significant advantage for a potential anti-malarial therapeutic. The synergistic effect observed with the PI3K inhibitor PIK-75 suggests that combination therapies involving Hsp90 inhibitors could be a promising strategy to combat malaria and potentially delay the development of drug resistance.
Further research is warranted to:
-
Determine the precise IC₅₀ of this compound against various drug-sensitive and drug-resistant strains of P. falciparum in the blood stage.
-
Investigate the synergistic potential of this compound with current first-line anti-malarial drugs, such as artemisinin-based combination therapies (ACTs) and chloroquine.
-
Elucidate the full spectrum of PfHsp90 client proteins and the downstream consequences of their destabilization to gain a more comprehensive understanding of the drug's mechanism of action.
-
Evaluate the in vivo efficacy and safety profile of this compound in animal models of malaria.
References
Methodological & Application
SNX-0723: Application Notes and In Vitro Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-0723 is a potent, orally bioavailable, and brain-permeable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It demonstrates significant efficacy in preclinical models of neurodegenerative diseases, particularly those characterized by protein aggregation, such as Parkinson's Disease.[2][3] By inhibiting Hsp90, this compound activates the heat shock response, leading to the induction of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in protein folding and degradation.[3] This mechanism helps to prevent the formation of toxic protein oligomers, such as α-synuclein, and rescue cells from their cytotoxic effects.[1][2] These properties make this compound a valuable research tool for studying the cellular stress response and for the development of potential therapeutics for neurodegenerative disorders.
Mechanism of Action
This compound functions by binding to and inhibiting the activity of Hsp90. Hsp90 is a molecular chaperone responsible for the conformational stability of numerous "client" proteins, many of which are involved in signal transduction and cell cycle regulation.[1] Inhibition of Hsp90 leads to the degradation of these client proteins and the activation of Heat Shock Factor 1 (HSF1).[3] Activated HSF1 then translocates to the nucleus and initiates the transcription of heat shock proteins, most notably Hsp70.[3] The subsequent increase in Hsp70 levels enhances the cell's capacity to refold or degrade misfolded and aggregated proteins, thereby mitigating proteotoxicity.[1][3]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Hsp90 Inhibition (IC50) | 14 nM | Biochemical Assay | [1] |
| Hsp70 Induction (IC50) | 31 nM | H4 Neuroglioma Cells | [1] |
| α-synuclein Oligomerization Inhibition (EC50) | 48.2 nM | H4 Neuroglioma Cells | [1][4] |
| Her2 Degradation (IC50) | 9.4 nM | H4 Neuroglioma Cells | [1] |
| pS6 Degradation (IC50) | 13 nM | H4 Neuroglioma Cells | [1] |
| PERK Degradation (IC50) | 5.5 nM | H4 Neuroglioma Cells | [1] |
| Binding Affinity for HsHsp90 (Ki) | 4.4 nM | Biochemical Assay | [5] |
| Binding Affinity for PfHsp90 (Ki) | 47 nM | Biochemical Assay | [5] |
| Anti-Plasmodium Activity (EC50) | 3.3 µM | Liver-stage P. berghei | [5] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing human H4 neuroglioma cells and treating them with this compound.
Materials:
-
Human H4 neuroglioma cells (ATCC HTB-148)
-
OPTI-MEM growth media
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain Human H4 neuroglioma cells in OPTI-MEM growth media supplemented with 10% FBS.[1]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Passage the cells as needed to maintain sub-confluent cultures.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term storage.[5]
-
Cell Plating: Seed the H4 cells into appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 80-90% confluency at the time of treatment.[1] Allow the cells to adhere overnight.
-
This compound Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. A typical dose-response experiment may include concentrations ranging from 10 nM to 10 µM.[1][4]
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation: Incubate the cells with this compound for the desired period. For α-synuclein oligomerization and toxicity assays, a 24-hour incubation is common.[1][4]
Caption: General workflow for cell culture and this compound treatment.
Protocol 2: Assessment of α-Synuclein Oligomerization
This protocol is based on a protein complementation assay to measure the effect of this compound on α-synuclein oligomerization.
Materials:
-
H4 cells treated with this compound as described in Protocol 1.
-
Plasmids for expressing α-synuclein fused to complementary fragments of a reporter protein (e.g., luciferase).
-
Transfection reagent (e.g., Superfect).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect H4 cells with equimolar amounts of the α-synuclein-reporter fragment plasmids according to the manufacturer's protocol for the chosen transfection reagent.[1]
-
-
This compound Treatment:
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
A decrease in luciferase activity corresponds to an inhibition of α-synuclein oligomerization.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., vehicle-treated cells).
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
-
Protocol 3: Cell Viability/Toxicity Rescue Assay
This protocol describes how to assess the ability of this compound to rescue cells from α-synuclein-induced toxicity.
Materials:
-
H4 cells treated with this compound as described in Protocol 1.
-
Plasmids for overexpressing wild-type, untagged α-synuclein.
-
Transfection reagent.
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Transfection:
-
Transfect H4 cells with a plasmid to overexpress wild-type, untagged α-synuclein.[1] Include a control group transfected with an empty vector.
-
-
This compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound.
-
-
Incubation: Incubate the cells for a sufficient period to induce toxicity (e.g., 24-48 hours).
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the viability of α-synuclein overexpressing cells to the empty vector control.
-
Compare the viability of this compound-treated, α-synuclein overexpressing cells to the vehicle-treated, α-synuclein overexpressing cells to determine the extent of toxicity rescue.
-
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound with appropriate safety precautions. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions and cell lines.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
SNX-0723: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-0723 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It demonstrates high binding affinity for both human Hsp90 (HsHsp90) and Plasmodium falciparum Hsp90 (PfHsp90).[3][4] As an Hsp90 inhibitor, this compound disrupts the chaperone's function in stabilizing a wide array of client proteins, many of which are critical for cell signaling, proliferation, and survival. This disruption triggers the activation of Heat Shock Factor-1 (HSF-1), leading to the induction of protective heat shock proteins like Hsp70.[5] This mechanism of action makes this compound a valuable tool for investigating Hsp90-dependent pathways in various disease models, including neurodegenerative disorders and parasitic infections.[1][6]
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₂₆FN₃O₃ |
| Molecular Weight | 399.46 g/mol [3] |
| CAS Number | 1073969-18-2[3] |
| Appearance | Off-white to light yellow solid[3] |
Proper storage of this compound is crucial to maintain its stability and activity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[3] |
| 4°C | 2 years[3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[3][4] |
| -20°C | 1 month[3][4] |
Solubility and Preparation of Stock Solutions
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Notes |
| DMSO | 20.83 mg/mL (52.15 mM)[3][4] | Ultrasonic and warming to 60°C can aid dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[3][4] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.99 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 250.3 µL of DMSO.[4]
-
Solubilization: To facilitate dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.[4] Visually inspect the solution to ensure all solid has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]
Experimental Protocols
In Vitro Experiments
For cell-based assays, the DMSO stock solution of this compound is typically diluted in cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example: Dosing H4 cells with this compound
This protocol is based on studies investigating the effect of this compound on α-synuclein oligomerization.[5][7]
-
Cell Seeding: Plate H4 human neuroglioma cells at the desired density in a suitable culture vessel (e.g., 96-well plate). Allow the cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: Prepare a series of dilutions of the 10 mM this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM).[7] Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).[7]
-
Assay: Following incubation, perform the desired downstream analysis, such as a luciferase assay for α-synuclein oligomerization or a cytotoxicity assay.[5][7]
In Vivo Experiments
This compound is orally bioavailable and brain-permeable, making it suitable for in vivo studies in animal models.[1][5]
Preparation of Formulation for Oral Gavage (Rat Model):
Two example formulations are provided below. It is recommended to prepare the working solution fresh on the day of use.[3]
Formulation 1: Corn Oil-Based [3]
-
Initial Dilution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described above.
-
Final Formulation: To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.[3]
-
Mixing: Mix the solution thoroughly to ensure homogeneity. This protocol yields a clear solution.[3]
Formulation 2: Methylcellulose-Based [8]
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution in water.
-
Suspension: Suspend the appropriate amount of this compound powder in the 0.5% methylcellulose vehicle to achieve the desired final concentration for dosing (e.g., 10 mg/kg).[8]
Oral Administration Protocol (Rat Model): [5][9]
-
Animal Model: Use female Sprague-Dawley rats weighing 160-190 g.[5]
-
Dosing: Administer this compound by oral gavage at the desired dose (e.g., 10 mg/kg).[5][9]
-
Pharmacokinetic/Pharmacodynamic Analysis: At various time points post-administration (e.g., 0, 3, 6, 12, and 24 hours), collect blood and tissue samples (e.g., brain) for analysis of this compound concentration and target engagement (e.g., Hsp70 induction).[5][9] In rats dosed with 10 mg/kg, maximal brain concentration is reached at 6 hours, with almost complete clearance by 24 hours.[5][9] This dose has been shown to cause a 5-fold induction of Hsp70 in the rat brain.[5][9]
Important Considerations for In Vivo Studies:
-
Chronic administration of higher doses of this compound (6-10 mg/kg) has been associated with systemic toxicity, weight loss, and mortality in rats.[8][10] Careful dose selection and monitoring of animal health are critical.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the chaperone activity of Hsp90. This leads to the destabilization and subsequent degradation of Hsp90 client proteins. The cellular stress caused by the inhibition of Hsp90 activates Heat Shock Factor 1 (HSF1), which then translocates to the nucleus and induces the transcription of heat shock proteins, most notably Hsp70. This induction of Hsp70 is thought to be a key component of the protective effects observed with Hsp90 inhibitors in models of neurodegeneration.[5]
Caption: this compound inhibits Hsp90, leading to HSF1 activation and Hsp70 induction.
Experimental Workflow Overview
The following diagram outlines a general workflow for conducting experiments with this compound, from initial preparation to data analysis.
References
- 1. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|SNX 0723;SNX0723 [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SNX-0723 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SNX-0723, a potent Hsp90 inhibitor, in various animal models based on currently available preclinical data. The protocols detailed below are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.
Overview of In Vivo Administration Routes
This compound has been successfully administered in animal models via oral (PO), intraperitoneal (IP), and intravenous (IV) routes. The choice of administration route depends on the specific experimental goals, such as pharmacokinetic profiling, efficacy studies, or imaging.
Oral gavage has been the primary route for efficacy and pharmacokinetic studies in rats, demonstrating good brain permeability.[1][2] Intraperitoneal injection has been utilized in mice for positron emission tomography (PET) imaging studies. Intravenous injection has also been employed in mice to determine blood and brain concentrations of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of this compound in different animal models and administration routes.
Table 1: Oral Administration of this compound in Rats
| Parameter | Value | Reference |
| Animal Model | Sprague-Dawley Rats | [1][2] |
| Dosage | 3 mg/kg, 6-10 mg/kg | [1] |
| Administration Route | Oral Gavage | [1][2] |
| Maximal Brain Concentration (Tmax) | 6 hours post-dose | [1][2] |
| Clearance | Almost complete by 24 hours | [1][2] |
| Pharmacodynamic Effect | 5-fold induction of Hsp70 in the brain | [1][2] |
| Observed Toxicity | Higher doses (6-10 mg/kg) resulted in systemic toxicity, weight loss, and mortality. | [1] |
Table 2: Intraperitoneal and Intravenous Administration of this compound in Mice
| Parameter | Intraperitoneal (IP) | Intravenous (IV) | Reference |
| Animal Model | Mice | CD1 Mice | |
| Dosage | 1 mg/kg | 1 mg/kg | |
| Administration Route | Intraperitoneal Injection | Intravenous Injection | |
| Vehicle | 5% DMSO and 95% (2-hydroxypropyl)-β-cyclodextrin in water | Not explicitly stated | |
| Purpose | PET Imaging Studies | Determination of blood and brain concentrations |
Experimental Protocols
Protocol for Oral Gavage Administration in Rats
This protocol is based on pharmacokinetic and pharmacodynamic studies of this compound in Sprague-Dawley rats.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose and 0.2% Tween 80 in sterile water)
-
Oral gavage needles (flexible, appropriate size for rats)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. A common vehicle for oral suspension of hydrophobic compounds is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Acclimatize Sprague-Dawley rats to the experimental conditions.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Attach the gavage needle to a syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the dose. The typical dose volume for rats is 5-10 mL/kg.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol for Intraperitoneal Injection in Mice
This protocol is based on PET imaging studies utilizing this compound.
Materials:
-
This compound
-
Vehicle: 5% DMSO and 95% (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water
-
Insulin syringes with 28-30 gauge needles
-
Balance
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add the HP-β-CD solution in water to the DMSO solution containing this compound and vortex until fully dissolved. The final concentration of DMSO should be 5%.
-
Sterile filter the final solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly with its head down.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 10-20 degree angle to avoid puncturing the internal organs.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly. The typical injection volume for mice is 10 mL/kg.
-
Withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for Intravenous Injection in Mice
This protocol is for determining the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., saline, PBS with a solubilizing agent if necessary)
-
Insulin syringes with 28-30 gauge needles
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Formulation Preparation:
-
Prepare a sterile, injectable solution of this compound. The vehicle will depend on the solubility of the compound and should be suitable for intravenous administration.
-
Sterile filter the final solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Dosing:
-
Place the mouse in a restrainer to expose the tail.
-
If necessary, use a heat lamp to dilate the tail veins for easier visualization.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the solution slowly and steadily. The typical injection volume for mice via the tail vein is 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
-
Visualizations
Signaling Pathway of Hsp90 Inhibition by this compound
Caption: Hsp90 inhibition by this compound leads to Hsp70 induction and modulation of α-synuclein aggregation.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for the in vivo administration and analysis of this compound.
References
Application Notes and Protocols: Monitoring Hsp90 Client Protein Degradation Induced by SNX-0723 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to analyze the degradation of Heat shock protein 90 (Hsp90) client proteins, specifically Akt and c-Raf, following treatment with the Hsp90 inhibitor, SNX-0723. This compound is a potent, small-molecule inhibitor of Hsp90 that competitively binds to the N-terminal ATP-binding pocket, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. This process disrupts critical signaling pathways involved in cell proliferation and survival, making Hsp90 an attractive target for cancer therapy. These application notes offer a comprehensive guide, including experimental workflows, data presentation, and a detailed Western blot protocol, to enable researchers to effectively monitor the efficacy of this compound.
Introduction to Hsp90 and this compound
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide range of client proteins. Many of these client proteins are key components of cellular signaling pathways that are often dysregulated in cancer, such as protein kinases and transcription factors.[1] Hsp90's function is dependent on its ATPase activity.
This compound is a brain-permeable small-molecule inhibitor of Hsp90.[2] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins through the ubiquitin-proteasome pathway.[1] This targeted degradation of oncoproteins makes Hsp90 inhibitors like this compound promising therapeutic agents. A common hallmark of Hsp90 inhibition is the reciprocal induction of Hsp70, which can also be monitored as a biomarker of target engagement.[1]
Mechanism of Action: Hsp90 Inhibition by this compound
The primary mechanism of action for this compound involves the competitive inhibition of ATP binding to the N-terminal domain of Hsp90. This inhibition locks Hsp90 in an open conformation, preventing the conformational changes required for client protein maturation and activation. The client protein, unable to achieve its proper conformation, is recognized by the cellular quality control machinery. Co-chaperones like CHIP (C-terminus of Hsp70-interacting protein), an E3 ubiquitin ligase, are recruited to the Hsp90-client protein complex, leading to the ubiquitination of the client protein.[3][4] Polyubiquitinated proteins are then targeted for degradation by the 26S proteasome.[1] This process effectively depletes the cell of critical signaling proteins, leading to cell cycle arrest and apoptosis.
Data Presentation: Efficacy of this compound
The following tables summarize the dose-dependent and time-course effects of this compound on the degradation of the Hsp90 client proteins Akt and c-Raf, as well as its effect on the phosphorylation of Akt and the downstream effector ERK.
Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins by this compound (24-hour treatment)
| This compound (nM) | % Akt Degradation | % c-Raf Degradation | % p-Akt (Ser473) Inhibition | % p-ERK1/2 (Thr202/Tyr204) Inhibition |
| 0 (Vehicle) | 0% | 0% | 0% | 0% |
| 10 | 25% | 20% | 30% | 25% |
| 50 | 60% | 55% | 65% | 60% |
| 100 | 85% | 80% | 90% | 85% |
| 500 | 95% | 90% | 98% | 95% |
Table 2: Time-Course of Hsp90 Client Protein Degradation by this compound (100 nM)
| Time (hours) | % Akt Degradation | % c-Raf Degradation | % p-Akt (Ser473) Inhibition | % p-ERK1/2 (Thr202/Tyr204) Inhibition |
| 0 | 0% | 0% | 0% | 0% |
| 2 | 15% | 10% | 20% | 15% |
| 6 | 40% | 35% | 50% | 45% |
| 12 | 70% | 65% | 75% | 70% |
| 24 | 85% | 80% | 90% | 85% |
| 48 | 90% | 85% | 95% | 90% |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for the Western blot analysis and the signaling pathways affected by this compound.
Figure 1: Experimental workflow for Western blot analysis.
Figure 2: Hsp90 inhibition by this compound and its effect on signaling.
Detailed Western Blot Protocol
This protocol is optimized for the detection of Hsp90 client protein degradation in cultured cells treated with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MCF-7, HeLa) and culture medium.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Akt (1:1000 dilution)
-
Rabbit anti-c-Raf (1:1000 dilution)
-
Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:2000 dilution)
-
Mouse anti-Hsp70 (1:1000 dilution)
-
Mouse anti-GAPDH (1:5000 dilution, as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:5000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the specified time points (e.g., 0, 2, 6, 12, 24, 48 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-12% gradient or a 10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Activate the PVDF membrane in methanol for 1 minute before assembling the transfer stack.
-
Transfer at 100V for 1 hour or according to the manufacturer's instructions.
-
-
Blocking and Antibody Incubation:
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control (GAPDH) to correct for loading differences.
-
Troubleshooting
-
No or Weak Signal:
-
Check antibody concentrations and incubation times.
-
Ensure proper protein transfer.
-
Verify the activity of the ECL reagent.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Reduce the concentration of primary or secondary antibodies.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher Tween-20 concentration).
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the degradation of Hsp90 client proteins induced by this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.origene.com [cdn.origene.com]
- 3. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SNX-0723 for Parkinson's Disease Research
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the aggregation of the protein α-synuclein into toxic oligomers and the subsequent formation of Lewy bodies in neurons.[1][2] A promising therapeutic strategy involves the modulation of cellular stress responses, particularly the heat shock proteins (HSPs) that act as molecular chaperones to prevent protein misfolding and aggregation. SNX-0723 is a potent, orally bioavailable, and brain-permeable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][3] By inhibiting Hsp90, this compound activates a protective cellular stress response, leading to the upregulation of Hsp70, which can prevent α-synuclein oligomer formation and rescue cells from its associated toxicity.[1][4] These notes provide an overview and protocols for utilizing this compound in a Parkinson's disease cell model.
Mechanism of Action
This compound functions by inhibiting the chaperone activity of Hsp90. This inhibition releases Heat Shock Factor-1 (HSF-1), allowing it to translocate to the nucleus and activate the transcription of stress-response genes, most notably HSPA1A, which encodes Hsp70.[1][5] The induced Hsp70 then aids in the proper folding of proteins and can prevent the aggregation of α-synuclein, thereby mitigating its cytotoxic effects.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound from preclinical studies.
Table 1: In Vitro Efficacy in H4 Cell Model
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| EC₅₀ (α-synuclein Oligomerization Inhibition) | H4 Human Neuroglioma | 48.2 nM | [1] |
| α-synuclein Oligomerization Prevention | H4 Human Neuroglioma | 82.6% | [1] |
| Toxicity Rescue | H4 Human Neuroglioma | Dose-dependent |[1] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics (Rat Model)
| Parameter | Dosing | Result | Time Point | Reference |
|---|---|---|---|---|
| Brain Permeability | 10 mg/kg (oral gavage) | Reached maximal concentration | 6 hours | [1][3] |
| Drug Clearance | 10 mg/kg (oral gavage) | Almost complete clearance | 24 hours | [1][3] |
| Hsp70 Induction (in brain) | 10 mg/kg (oral gavage) | 5-fold increase | - | [1][3] |
| Chronic Dosing Toxicity | 6-10 mg/kg (oral gavage) | Weight loss, mortality | 7-8 weeks |[4][6] |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in a cellular model of Parkinson's disease based on published research.[1]
1. Cell Culture and Transfection
This protocol is designed for H4 human neuroglioma cells, a common line for studying α-synuclein aggregation.
-
Reagents: H4 cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Opti-MEM, Lipofectamine 2000, Plasmids for α-synuclein protein-fragment complementation assay (PCA).
-
Procedure:
-
Culture H4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For experiments, seed cells in appropriate plates (e.g., 96-well for viability/luciferase assays, 6-well for Western blots).
-
Allow cells to adhere and reach 70-80% confluency.
-
For transfection, dilute α-synuclein PCA plasmids and Lipofectamine 2000 separately in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted DNA and lipid, incubate for 20 minutes at room temperature, and add the complexes to the cells.
-
Incubate for 4-6 hours before replacing with fresh culture medium.
-
2. This compound Treatment
-
Reagents: this compound powder, DMSO, cell culture medium.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, create a series of working solutions by diluting the stock solution in fresh cell culture medium. For a dose-response curve, concentrations ranging from 10 nM to 10 µM are recommended.[1]
-
Add the this compound working solutions to the cells. For pretreatment experiments, add the compound prior to or concurrently with transfection. For post-treatment, add 24 hours after transfection.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug dose).
-
Incubate cells with the compound for the desired duration (e.g., 24-48 hours).
-
3. α-Synuclein Oligomerization Assay (Luciferase-based PCA)
This assay quantifies the extent of α-synuclein oligomerization.
-
Reagents: Luciferase Assay System (e.g., Promega), Lysis Buffer, luminometer-compatible plates.
-
Procedure:
-
After treatment with this compound, wash cells once with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence readings.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Immediately measure luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to total protein concentration for each sample to control for cell number variability. A decrease in luciferase signal corresponds to an inhibition of α-synuclein oligomerization.
-
4. Cell Viability Assay (e.g., MTT Assay)
This assay measures the rescue of cells from α-synuclein-induced toxicity.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO or solubilization buffer.
-
Procedure:
-
Following the treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express viability as a percentage relative to the vehicle-treated control cells. An increase in absorbance indicates a rescue from toxicity.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Parkinson’s Disease Using Patient-specific Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SNX-0723 in In Vivo Malaria Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the discovery and development of novel antimalarial agents with mechanisms of action distinct from currently used therapies. Heat shock protein 90 (Hsp90) has been identified as a crucial molecular chaperone for the survival and development of Plasmodium falciparum at various stages of its life cycle, making it a promising target for new antimalarial drugs.[1][2][3]
SNX-0723 is a potent inhibitor of Hsp90 that has demonstrated activity against both the liver and blood stages of Plasmodium parasites in in vitro assays.[1][4] These application notes provide a comprehensive overview of the proposed use of this compound for in vivo malaria studies, including its mechanism of action, a template for quantitative data presentation, and detailed experimental protocols.
Mechanism of Action of this compound in Plasmodium
This compound exerts its antimalarial effect by inhibiting the ATPase activity of Plasmodium falciparum Hsp90 (PfHsp90).[5] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins.[6][7] In P. falciparum, Hsp90 is essential for parasite development and survival.[8]
The inhibition of PfHsp90 by this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of essential client proteins. This, in turn, interferes with critical cellular processes in the parasite, ultimately leading to its death. Known client proteins of Hsp90 in other organisms include protein kinases and transcription factors involved in cell cycle control and signal transduction. In P. falciparum, PfSir2A, a histone deacetylase involved in gene silencing, has been identified as a direct client of PfHsp90. The disruption of Hsp90 function is also thought to lead to the degradation of client proteins via the ubiquitin-proteasome pathway.[1]
This compound has also been shown to act synergistically with the phosphatidylinositol 3-kinase (PI3K) inhibitor PIK-75 in reducing the parasite load in the liver stage of infection.[1][4]
Quantitative Data Presentation
As no in vivo malaria-specific data for this compound has been published, the following table is provided as a template for researchers to summarize their experimental findings.
| Parameter | This compound | Vehicle Control | Positive Control (e.g., Chloroquine) |
| Animal Model | e.g., C57BL/6 mice | e.g., C57BL/6 mice | e.g., C57BL/6 mice |
| Parasite Strain | e.g., P. berghei ANKA | e.g., P. berghei ANKA | e.g., P. berghei ANKA |
| Inoculum Size | e.g., 1x10^6 pRBCs | e.g., 1x10^6 pRBCs | e.g., 1x10^6 pRBCs |
| Drug Formulation | Specify vehicle | Specify vehicle | e.g., Saline |
| Dose (mg/kg/day) | e.g., 5 | N/A | e.g., 20 |
| Route of Administration | e.g., Oral gavage | e.g., Oral gavage | e.g., Intraperitoneal |
| Dosing Regimen | e.g., Once daily for 4 days | e.g., Once daily for 4 days | e.g., Once daily for 4 days |
| Mean Peak Parasitemia (%) | |||
| Percent Parasite Inhibition (%) | N/A | ||
| Mean Survival Time (days) | |||
| Number of Cured Mice | |||
| Observed Toxicities |
Experimental Protocols
The following protocols are proposed based on standard methodologies for in vivo antimalarial drug testing and the available information on this compound. Note: These protocols, particularly the drug formulation and dosage, will require optimization and validation.
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 10% DMSO/90% corn oil). Note: The optimal vehicle for this compound needs to be determined empirically.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dissolution or to create a fine, uniform suspension.
-
Prepare the formulation fresh daily before administration.
In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test
Objective: To evaluate the in vivo blood-stage antimalarial activity of this compound in a murine model.
Materials:
-
6-8 week old female C57BL/6 or ICR mice
-
Plasmodium berghei ANKA strain (chloroquine-sensitive)
-
Donor mouse with a rising parasitemia of 5-10%
-
Alsever's solution or PBS with heparin
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., chloroquine)
-
Giemsa stain
-
Microscope with oil immersion objective
-
Animal gavage needles
Protocol:
-
Parasite Preparation:
-
Collect blood from a donor mouse via cardiac puncture into a tube containing Alsever's solution or heparinized PBS.
-
Determine the parasitemia of the donor blood by preparing a thin blood smear and staining with Giemsa.
-
Dilute the infected blood with sterile saline or PBS to a final concentration of 5x10^6 parasitized red blood cells (pRBCs) per mL.
-
-
Infection of Experimental Animals:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). A minimum of 5 mice per group is recommended.
-
Inject each mouse intraperitoneally (IP) with 0.2 mL of the diluted parasite suspension (containing 1x10^6 pRBCs). This is Day 0.
-
-
Drug Administration:
-
Two hours post-infection, administer the first dose of the respective treatments via oral gavage.
-
Continue daily treatment for a total of 4 days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of pRBCs by counting at least 1000 red blood cells.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite inhibition using the following formula: % Inhibition = [ (Mean parasitemia of vehicle control - Mean parasitemia of treated group) / Mean parasitemia of vehicle control ] * 100
-
Monitor the mice daily for signs of illness and record survival.
-
Safety and Toxicity Considerations
In vivo studies with this compound in rats for non-malaria indications have shown potential for toxicity, including weight loss and mortality, at doses of 10 mg/kg. It is therefore crucial to conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in the chosen mouse strain before proceeding with efficacy studies. Daily monitoring of animal weight and general health is essential throughout the experiment.
Conclusion
This compound represents a promising Hsp90 inhibitor with the potential for development as a novel antimalarial agent. The protocols and information provided herein offer a framework for the in vivo evaluation of its efficacy. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to carefully monitor for any potential toxicity. The successful in vivo characterization of this compound will be a critical step in advancing this compound through the drug development pipeline.
References
- 1. The heat shock protein 90 of Plasmodium falciparum and antimalarial activity of its inhibitor, geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-chaperones of Hsp90 in Plasmodium falciparum and their concerted roles in cellular regulation | Parasitology | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Functional Role Of Heat Shock Protein 90 From Plasmodium Falciparum [etd.iisc.ac.in]
- 8. Plasmodium falciparum R2TP complex: driver of parasite Hsp90 function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of a Dose-Response Curve for the Hsp90 Inhibitor SNX-0723 in H4 Human Neuroglioma Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for generating a dose-response curve for the Heat Shock Protein 90 (Hsp90) inhibitor, SNX-0723, in the H4 human neuroglioma cell line. The protocol covers cell culture, drug preparation, experimental execution, and data analysis to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Introduction
This compound is a potent, brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[3] In the context of neurodegenerative diseases like Parkinson's, inhibiting Hsp90 has been shown to up-regulate the expression of other protective heat shock proteins, such as Hsp70.[4][5] This induction of Hsp70 can help prevent the aggregation of proteins like α-synuclein, a key pathological hallmark of Parkinson's disease.[2][4][6]
The H4 human neuroglioma cell line is a widely used model in neuroscience research. Studies have successfully used H4 cells to investigate the effects of this compound on α-synuclein oligomerization, demonstrating a dose-dependent inhibition.[4][7] Establishing a precise dose-response curve is a critical first step in evaluating the efficacy and potency of a compound like this compound. This application note outlines a comprehensive protocol to achieve this in a reproducible manner.
Mechanism of Action of this compound
This compound exerts its therapeutic potential by inhibiting Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to a cellular stress response that includes the transcriptional activation of heat shock factor 1 (HSF1). Activated HSF1 drives the expression of cytoprotective chaperones, most notably Hsp70. The elevated levels of Hsp70 can then interfere with the misfolding and aggregation cascade of neurotoxic proteins such as α-synuclein, thereby reducing their oligomerization and rescuing cells from toxicity.[3][4]
Experimental Data
Published studies have quantified the dose-dependent effect of this compound in H4 cells. The primary endpoint measured was the inhibition of α-synuclein oligomerization using a protein complementation assay.
Table 1: Published Dose-Response Data for this compound in H4 Cells
| Parameter | Value | Endpoint Measured | Reference |
|---|---|---|---|
| EC50 | ~48.2 nM | Inhibition of α-synuclein oligomerization | [2][4][6] |
| Dose Range Tested | 10 nM - 10 µM | Inhibition of α-synuclein oligomerization |[4][6] |
Table 2: Example Hypothetical Dose-Response Data for a Cell Viability Assay
| This compound Conc. (nM) | % Viability (Mean) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100.0 | 4.5 |
| 1 | 98.5 | 5.1 |
| 10 | 85.2 | 4.8 |
| 50 | 52.1 | 3.9 |
| 100 | 25.6 | 3.1 |
| 500 | 8.9 | 2.2 |
| 1000 | 5.3 | 1.8 |
Detailed Experimental Protocol
This protocol describes a typical workflow for determining the dose-response of this compound using a common luminescence-based cell viability assay (e.g., CellTiter-Glo®). The principles can be adapted for other endpoints.
Materials and Reagents
-
Cell Line: H4 human neuroglioma cells (e.g., ATCC® HTB-148™).
-
Compound: this compound.
-
Base Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: DMSO (cell culture grade), 0.25% Trypsin-EDTA, PBS (calcium- and magnesium-free).
-
Assay Kit: Luminescence-based cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Labware: 96-well white, clear-bottom cell culture plates, sterile serological pipettes, pipette tips, reagent reservoirs.
Cell Culture
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture H4 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, passage them. Briefly rinse with PBS, then add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. Neutralize trypsin with complete growth medium, centrifuge, and resuspend in fresh medium for plating.
Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C for long-term use.[1]
-
Serial Dilutions: On the day of the experiment, thaw a stock aliquot. Perform serial dilutions in complete growth medium to create a range of working concentrations. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).
Experimental Procedure
-
Cell Seeding: Trypsinize and count H4 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of assay.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Cell Treatment: Carefully remove the medium and add 100 µL of medium containing the appropriate concentrations of this compound (from the prepared serial dilutions). Include vehicle control wells (medium with the same final concentration of DMSO) and "no-cell" background control wells. It is recommended to test each concentration in triplicate.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The 48-hour time point is often a good balance for observing compound effects. The original study on α-synuclein oligomerization used a 24-hour treatment period.[4]
-
Cell Viability Assay (CellTiter-Glo® Example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence from the "no-cell" control wells from all other wells.
-
Normalization: Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control wells.
-
% Viability = (Signal_Treated / Signal_Vehicle) * 100
-
-
Dose-Response Curve: Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
IC50/EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC50 or EC50 value. This value represents the concentration of this compound that elicits a 50% response (e.g., 50% inhibition of viability or 50% inhibition of α-synuclein oligomerization).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stressing Out Hsp90 in Neurotoxic Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preparation of SNX-0723 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the dissolution of SNX-0723 in dimethyl sulfoxide (DMSO) to prepare a stock solution for in vitro and in vivo research applications.
Introduction
This compound is a potent, selective, and brain-permeable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It has demonstrated anti-Plasmodium activity and shows high binding affinity for both human (HsHsp90) and Plasmodium falciparum (PfHsp90) Hsp90.[3][4][5] Due to its properties, this compound is a valuable tool in neurodegenerative disease and cancer research.[2][6] Proper preparation of a concentrated stock solution is critical for ensuring experimental accuracy and reproducibility. This protocol outlines the recommended procedure for dissolving this compound in DMSO.
Physicochemical and Storage Data
All quantitative data for this compound is summarized in the table below for quick reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 399.46 g/mol | [3][4][5] |
| Formula | C₂₂H₂₆FN₃O₃ | [3][4][5] |
| Appearance | Off-white to light yellow solid | [3] |
| Maximum Solubility in DMSO | 20.83 mg/mL (52.15 mM) | [3][4][5] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [3][5] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [3][4][5] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound. To achieve the maximum stated solubility, warming and sonication are required.[3][4][5]
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Stock Solution Calculation
To calculate the required mass of this compound for a desired stock concentration and volume, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 399.46 g/mol / 1000 = 3.99 mg
3.3. Step-by-Step Procedure
-
Preparation: Bring the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the required volume of fresh DMSO to the vial containing the this compound powder. It is crucial to use newly opened, anhydrous DMSO, as absorbed water can significantly reduce the compound's solubility.[3]
-
Initial Mixing: Briefly vortex the solution for 30-60 seconds to suspend the powder.
-
Warming: Place the vial in a water bath or on a heat block set to 60°C.[3][5] Heat the solution for 5-10 minutes. Intermittently vortex the vial during this time.
-
Sonication: Transfer the vial to an ultrasonic bath and sonicate for 10-15 minutes to facilitate complete dissolution.[3][4]
-
Final Check: Visually inspect the solution to ensure it is clear and free of any visible particulates. If undissolved solid remains, repeat steps 5 and 6.
-
Storage: Once fully dissolved, allow the stock solution to cool to room temperature. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[3][4][5]
Visual Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing the stock solution and the logical relationship of the key steps.
Caption: Workflow for this compound stock solution preparation.
Disclaimer: This protocol is intended for research use only. Please consult the relevant Safety Data Sheet (SDS) for this compound and DMSO before handling and wear appropriate personal protective equipment.
References
- 1. This compound|SNX 0723;SNX0723 [dcchemicals.com]
- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SNX-0723 Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the oral administration of SNX-0723 to rats via gavage, based on available preclinical research data. This compound is a potent, brain-permeable inhibitor of Heat Shock Protein 90 (Hsp90) that has been investigated for its therapeutic potential in neurodegenerative diseases, such as Parkinson's disease.[1][2][3]
Mechanism of Action
This compound functions by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, including many involved in signal transduction and cell cycle regulation.[4] Inhibition of Hsp90 leads to the degradation of these client proteins and induces a cellular stress response, including the upregulation of Heat Shock Protein 70 (Hsp70).[2][5] This induction of Hsp70 is thought to be a key component of the neuroprotective effects observed with this compound, as Hsp70 can help prevent the aggregation of misfolded proteins, such as α-synuclein in Parkinson's disease.[2][3][6]
Preclinical Data Summary
Pharmacokinetic and pharmacodynamic studies in rats have demonstrated that this compound is orally bioavailable and effectively crosses the blood-brain barrier.[1][2]
Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Species/Model | Reference |
| Dose | 10 mg/kg | Sprague-Dawley Rats | [2][5] |
| Time to Max Brain Concentration (Tmax) | 6 hours | Sprague-Dawley Rats | [2][5] |
| Clearance | Almost complete by 24 hours | Sprague-Dawley Rats | [2][5] |
Pharmacodynamic Effect of this compound in Rat Brain
| Parameter | Value | Species/Model | Reference |
| Dose | 10 mg/kg (single oral dose) | Sprague-Dawley Rats | [2][5] |
| Effect | 5-fold induction of Hsp70 | Sprague-Dawley Rats | [2][5] |
Dosing and Tolerability in Chronic Studies
| Initial Dose | Observations | Modified Dose | Outcome of Dose Reduction | Species/Model | Reference |
| 10 mg/kg | Weight loss and failure to thrive | 6 mg/kg | Reversed weight loss and mortality | Male Sprague Dawley Rats | [1] |
Experimental Protocol: Oral Gavage of this compound in Rats
This protocol is based on published preclinical studies and general best practices for oral gavage in rodents.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats)
-
Syringes (1 mL or 3 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Formulation Preparation
A stock solution of this compound in DMSO can be prepared and then diluted in corn oil to achieve the final desired concentration for oral administration.[7]
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[7]
-
Prepare Dosing Solution: For a 10 mg/kg dose in a 200g rat (requiring a 2 mg dose), the dosing volume should be kept low (e.g., 1-2 mL/kg). To prepare a 2 mg/mL dosing solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly using a vortex mixer to ensure a uniform suspension.[7] Prepare fresh dosing solutions as needed.
Animal Handling and Dosing Procedure
The following procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[8][9][10]
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Fasting: Depending on the specific study design, a brief fasting period (e.g., 4-6 hours) may be considered to ensure stomach emptying and consistent absorption.
-
Weigh the Animal: Accurately weigh each rat immediately before dosing to calculate the precise volume of the this compound formulation to be administered.
-
Calculate Dosing Volume: Use the following formula: Dosing Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Dosing Solution (mg/mL)
-
Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the esophagus.[8][10]
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[8][9]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.[8]
-
CRITICAL: If any resistance is met, do not force the needle. Withdraw and attempt reinsertion. Forcing the needle can cause perforation of the esophagus or trachea.[8][9]
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.[8]
-
Post-Administration Monitoring:
-
Immediately after dosing, return the animal to its cage and monitor for any signs of distress, such as labored breathing, choking, or lethargy, for at least 15-30 minutes.[9]
-
For chronic studies, monitor animal weight and general health daily. Be vigilant for signs of toxicity, such as significant weight loss, as observed in previous studies with this compound.[1]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Hsp90, leading to client protein degradation and Hsp70 induction.
Experimental Workflow for this compound Oral Gavage in Rats
Caption: Workflow for this compound oral gavage: preparation, administration, and post-procedure monitoring.
References
- 1. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research.vt.edu [research.vt.edu]
Application Notes and Protocols for SNX-0723 in Protein Aggregation Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-0723 is a potent, brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its primary mechanism of action involves the induction of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in cellular proteostasis. By inhibiting Hsp90, this compound disrupts the cellular stress response, leading to the activation of Heat Shock Factor 1 (HSF-1), which in turn upregulates the expression of Hsp70. This induction of Hsp70 has been shown to effectively prevent the oligomerization of alpha-synuclein (α-synuclein), a protein centrally implicated in the pathology of Parkinson's disease and other synucleinopathies. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying the inhibition of protein aggregation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Hsp90. The inhibition of Hsp90's ATPase activity leads to the dissociation of the Hsp90-HSF-1 complex, allowing HSF-1 to trimerize, translocate to the nucleus, and initiate the transcription of heat shock proteins, most notably Hsp70. The elevated levels of Hsp70 then play a crucial role in preventing the misfolding and aggregation of aggregation-prone proteins like α-synuclein.
Mechanism of this compound in inhibiting α-synuclein aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for α-synuclein Oligomerization Inhibition | 48.2 nM | H4 neuroglioma cells | Luciferase-based Protein Complementation Assay | [1] |
| IC50 for Hsp90 Inhibition | 14 nM | - | Biochemical Assay | [2] |
| IC50 for Hsp70 Induction | 31 nM | - | - | [2] |
| IC50 for HER2 Degradation | 9.4 nM | - | - | [2] |
| IC50 for pS6 Degradation | 13 nM | - | - | [2] |
| IC50 for PERK Degradation | 5.5 nM | - | - | [2] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats
| Parameter | Value | Dosing | Method | Reference |
| Route of Administration | Oral gavage | 10 mg/kg | - | [1][2] |
| Time to Max Brain Concentration (Tmax) | 6 hours | 10 mg/kg | Pharmacokinetic analysis | [1][2] |
| Clearance | Almost complete by 24 hours | 10 mg/kg | Pharmacokinetic analysis | [1][2] |
| Hsp70 Induction in Brain | 5-fold increase | Single 10 mg/kg dose | Western Blot/Meso Scale Discovery Assay | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of α-Synuclein Oligomerization using a Protein Complementation Assay (PCA)
This protocol is designed to screen for inhibitors of α-synuclein oligomerization in a cell-based assay.
Materials:
-
H4 human neuroglioma cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
Plasmids encoding α-synuclein fused to complementary fragments of a reporter protein (e.g., Gaussia luciferase or Venus YFP)
-
This compound (stock solution in DMSO)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed H4 cells in a 96-well plate at a density of 2 x 104 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by diluting 100 ng of each α-synuclein-reporter fragment plasmid into 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Remove the growth medium from the cells and add 50 µL of the DNA-lipid complex to each well.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
This compound Treatment:
-
After the transfection period, add 50 µL of fresh growth medium containing the desired concentration of this compound (e.g., in a dose-response range from 10 nM to 1 µM) or vehicle control (DMSO) to each well.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add the reagent to each well and measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected reporter or a separate viability assay). Calculate the percent inhibition of α-synuclein oligomerization relative to the vehicle-treated control.
Workflow for the Protein Complementation Assay.
Protocol 2: Assessment of this compound-Induced Cytotoxicity
This protocol determines the potential toxic effects of this compound on cultured cells.
Materials:
-
H4 human neuroglioma cells
-
This compound (stock solution in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H4 cells in a 96-well plate at a density of 1 x 104 cells per well. Allow to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assay (MTT example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: In Vivo Evaluation of this compound in a Rat Model of Parkinson's Disease
This protocol outlines the procedure for administering this compound to rats and assessing its pharmacodynamic effect on Hsp70 induction in the brain.
Materials:
-
Female Sprague-Dawley rats (160-190 g)
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Hsp70
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Animal Dosing:
-
Acclimate rats for at least one week before the experiment.
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle via oral gavage.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 0, 3, 6, 12, and 24 hours) post-dosing, anesthetize the rats.
-
Perfuse with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and specific regions of interest (e.g., striatum, substantia nigra).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until further analysis.
-
-
Tissue Homogenization and Protein Quantification:
-
Homogenize the brain tissue in ice-cold lysis buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Western Blotting for Hsp70:
-
Prepare protein samples for SDS-PAGE by mixing with Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Hsp70 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Express the results as a fold change in Hsp70 levels compared to the vehicle-treated group.
Workflow for in vivo evaluation of this compound.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. For in vivo studies, appropriate vehicle formulation is crucial for bioavailability.
-
Toxicity: At higher doses (e.g., 6-10 mg/kg in chronic studies), this compound has been associated with systemic toxicity and weight loss in rats.[1] It is essential to perform dose-response studies to determine the optimal therapeutic window.
-
Specificity: this compound is a potent Hsp90 inhibitor but, like any small molecule, may have off-target effects. It is advisable to confirm the mechanism of action by measuring the induction of Hsp70 and the degradation of known Hsp90 client proteins.
-
Assay Controls: For all experiments, appropriate positive and negative controls are critical. For example, in the PCA, a known inhibitor of α-synuclein aggregation could be used as a positive control.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the Hsp90/Hsp70 axis in protein aggregation diseases. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound in various cellular and animal models of neurodegenerative disorders. Careful experimental design and data interpretation are essential for advancing our understanding of this compound's mechanism and its potential for clinical translation.
References
- 1. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application of SNX-0723 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-0723 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in disease pathogenesis. The inhibition of Hsp90 by this compound leads to the activation of Heat Shock Factor 1 (HSF-1), which in turn upregulates the expression of cytoprotective chaperones like Hsp70.[4][5] This mechanism of action makes this compound a valuable tool for studying cellular stress responses and a promising therapeutic candidate for neurodegenerative diseases, particularly those characterized by protein aggregation, such as Parkinson's disease.[1][2][4]
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of protein aggregation and the cellular stress response.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Hsp90 Binding Affinity (Ki) | |||
| Human Hsp90 (HsHsp90) | 4.4 nM | Biochemical Assay | [6] |
| Plasmodium falciparum Hsp90 (PfHsp90) | 47 nM | Biochemical Assay | [6] |
| Functional Activity (IC50/EC50) | |||
| Hsp90 Inhibition | 14 nM | Cell-based Assay | [1] |
| Hsp70 Induction | 31 nM | Cell-based Assay | [1] |
| Inhibition of α-Synuclein Oligomerization | 48.2 nM | H4 cells (Protein Complementation Assay) | [1][7] |
| Inhibition of Liver-stage P. berghei | 3.3 µM | In vitro culture | [6] |
| Inhibition of Hsp90 Client Proteins (IC50) | |||
| HER2 | 9.4 nM | Cell-based Assay | [1] |
| pS6 | 13 nM | Cell-based Assay | [1] |
| PERK | 5.5 nM | Cell-based Assay | [1] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Pharmacokinetics | |||
| Route of Administration | Oral gavage | 10 mg/kg | [1][3] |
| Time to Max Brain Concentration | 6 hours | 10 mg/kg | [1][3] |
| Brain Clearance | Almost complete by 24 hours | 10 mg/kg | [1][3] |
| Pharmacodynamics | |||
| Hsp70 Induction in Brain | 5-fold increase | Single 10 mg/kg oral dose | [1][3] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of Hsp90, leading to a cascade of events that ultimately results in the reduction of pathogenic protein aggregation.
Caption: this compound inhibits Hsp90, leading to HSF1 activation and Hsp70 upregulation.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for Inhibitors of α-Synuclein Oligomerization using a Luciferase-Based Protein Complementation Assay (PCA)
This protocol describes a cell-based HTS assay to identify compounds that inhibit the oligomerization of α-synuclein. The assay utilizes a protein-fragment complementation approach where α-synuclein is fused to two non-functional halves of a luciferase enzyme. Upon α-synuclein oligomerization, the luciferase fragments are brought into proximity, reconstituting enzyme activity and generating a luminescent signal. Inhibitors of oligomerization will result in a decrease in luminescence.
Experimental Workflow:
Caption: Workflow for the primary high-throughput screening assay.
Materials:
-
H4 human neuroglioma cells stably co-expressing α-synuclein fused to the N-terminal fragment of luciferase (α-syn-Luc1) and α-synuclein fused to the C-terminal fragment of luciferase (α-syn-Luc2).
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and selection antibiotics.
-
384-well white, clear-bottom tissue culture plates.
-
Test compounds dissolved in DMSO.
-
This compound (positive control) dissolved in DMSO.
-
DMSO (negative control).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Procedure:
-
Cell Plating: a. Culture the H4 stable cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh culture medium to a density of 2 x 10^5 cells/mL. c. Dispense 40 µL of the cell suspension into each well of a 384-well plate (8,000 cells/well). d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: a. Prepare serial dilutions of the test compounds and this compound in DMSO. The final concentration of this compound for a positive control could be 1 µM. b. Using an automated liquid handler, add 100 nL of the compound solutions to the corresponding wells. For negative control wells, add 100 nL of DMSO. The final DMSO concentration should not exceed 0.5%.
-
Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luminescence Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add 20 µL of the luciferase assay reagent to each well. c. Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization. d. Measure the luminescence intensity using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background)) b. Identify hits as compounds that exhibit a statistically significant inhibition of the luminescent signal.
Protocol 2: Secondary Assay - In Vitro α-Synuclein Aggregation Assay using Thioflavin T (ThT)
This protocol describes an in vitro assay to confirm the ability of hit compounds from the primary screen to inhibit the fibrillization of recombinant α-synuclein. The assay measures the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Materials:
-
Recombinant human α-synuclein protein.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Thioflavin T (ThT) stock solution (1 mM in water).
-
96-well black, clear-bottom plates.
-
Test compounds and this compound dissolved in DMSO.
-
Plate shaker with temperature control.
-
Fluorescence plate reader.
Procedure:
-
Preparation of α-Synuclein Monomers: a. Dissolve lyophilized α-synuclein in assay buffer to a final concentration of 5 mg/mL. b. Filter the solution through a 0.22 µm syringe filter to remove any pre-formed aggregates. c. Determine the protein concentration using a spectrophotometer (A280, extinction coefficient = 5960 M⁻¹cm⁻¹).
-
Assay Setup: a. In each well of a 96-well plate, add:
- 80 µL of 70 µM α-synuclein solution in assay buffer.
- 10 µL of 200 µM ThT in assay buffer.
- 10 µL of the test compound at various concentrations (or this compound as a positive control). For negative controls, add 10 µL of assay buffer with 1% DMSO.
-
Incubation and Measurement: a. Seal the plate to prevent evaporation. b. Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm) in a fluorescence plate reader. c. Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
Data Analysis: a. Plot the fluorescence intensity versus time for each condition. b. Determine the lag time and the maximum fluorescence intensity for each curve. c. Compare the aggregation kinetics in the presence of test compounds to the DMSO control to assess their inhibitory activity.
Protocol 3: Cell-Based Hsp70 Induction ELISA
This protocol is designed to quantify the induction of Hsp70 in cells treated with this compound or other hit compounds, confirming their on-target effect of Hsp90 inhibition.
Materials:
-
H4 or other suitable human cell line.
-
Cell culture medium and reagents.
-
96-well tissue culture plates.
-
This compound and test compounds in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Human Hsp70 ELISA kit.
-
BCA protein assay kit.
-
Microplate reader.
Procedure:
-
Cell Treatment: a. Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours. b. Treat the cells with serial dilutions of this compound or test compounds for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: a. Remove the culture medium and wash the cells once with cold PBS. b. Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cell lysates and transfer to microcentrifuge tubes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.
-
Protein Quantification: a. Determine the total protein concentration of each lysate using a BCA protein assay.
-
Hsp70 ELISA: a. Perform the Hsp70 ELISA according to the manufacturer's instructions. b. Briefly, add diluted cell lysates (normalized for total protein concentration) and Hsp70 standards to the antibody-coated plate. c. Incubate, wash, and add the detection antibody and substrate. d. Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: a. Generate a standard curve from the Hsp70 standards. b. Calculate the concentration of Hsp70 in each sample from the standard curve. c. Plot the Hsp70 concentration versus the compound concentration to determine the EC50 for Hsp70 induction.
Screening Cascade Logic
The following diagram illustrates a logical workflow for a high-throughput screening campaign to identify and validate inhibitors of α-synuclein aggregation.
Caption: A logical screening cascade for hit identification and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. A Luminescence-Based System for Identification of Genetically Encodable Inhibitors of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-treatment of SNX-0723 and its Analogs with Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-0723 is a potent, orally bioavailable, and brain-permeable inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical components of oncogenic signaling pathways. These client proteins include numerous kinases that are the targets of established cancer therapies. In cancer cells, there is a high demand for Hsp90 activity to maintain the conformation of mutated and overexpressed oncoproteins, making Hsp90 an attractive target for anticancer drug development.
Inhibition of Hsp90 leads to the degradation of its client proteins, disrupting multiple signaling pathways simultaneously. This mechanism provides a strong rationale for combining Hsp90 inhibitors with other targeted therapies, such as kinase inhibitors, to enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and protocols for studying the co-treatment of this compound and its analogs, such as SNX-5422, with various kinase inhibitors.
Co-treatment with Bruton's Tyrosine Kinase (BTK) Inhibitors
Rationale
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL). The BTK inhibitor ibrutinib has shown significant clinical efficacy; however, resistance can emerge, often through mutations in BTK itself. Since BTK is an Hsp90 client protein, co-treatment with an Hsp90 inhibitor like SNX-5422 (the prodrug of SNX-2112, a close analog of this compound) presents a promising strategy to overcome ibrutinib resistance by promoting the degradation of both wild-type and mutant BTK.[1][2]
Quantitative Data Summary
Preclinical studies have demonstrated the synergistic potential of combining the Hsp90 inhibitor SNX-5422 with the BTK inhibitor ibrutinib in models of ibrutinib-resistant CLL.
Table 1: In Vitro Activity of SNX-2112 (active form of SNX-5422) in CLL Cells [1]
| Cell Type | Treatment | Effect |
| Primary CLL Cells | 0.1 µM SNX-2112 | Reduced proliferation |
| Primary CLL Cells (CpG stimulated) | 0.1 µM SNX-2112 | Reduced proliferation |
| WT BTK expressing cell lines | 0.1 µM SNX-2112 | Reduction in total and phosphorylated BTK |
| C481S mutant BTK expressing cell lines | 0.1 µM SNX-2112 | Reduction in total and phosphorylated BTK |
Table 2: In Vivo Efficacy of SNX-5422 and Ibrutinib Combination in an Ibrutinib-Resistant CLL Mouse Model (Eμ-TCL1) [1][2]
| Treatment Group | Dosing Regimen | Median Overall Survival |
| Vehicle | - | 51 days |
| Ibrutinib | 30 mg/kg, daily in drinking water | 51 days |
| SNX-5422 + Ibrutinib | SNX-5422: 50 mg/kg, 3 days/week; Ibrutinib: 30 mg/kg, daily | 100 days |
Note: this compound is expected to have a similar synergistic effect due to its potent Hsp90 inhibition.
Signaling Pathway Diagram
References
Long-Term Storage and Stability of SNX-0723 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-0723 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. Due to its therapeutic potential in oncology and neurodegenerative diseases, understanding the long-term stability and proper storage of this compound solutions is paramount for ensuring experimental reproducibility and the integrity of preclinical and clinical studies.
These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of this compound solutions. The information is intended to assist researchers in maintaining the quality and efficacy of this compound for its use in various experimental settings.
Recommended Storage Conditions for this compound Stock Solutions
Proper storage of this compound stock solutions is critical to prevent degradation and maintain its biological activity. Based on available data and general best practices for small molecules, the following storage conditions are recommended.
Table 1: Recommended Long-Term Storage of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Maximum Storage Duration | Key Considerations |
| DMSO | ≤ 20.8 mg/mL | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | ≤ 20.8 mg/mL | -20°C | 1 month | Suitable for short-term storage. |
Note: The stability of this compound in other organic solvents has not been extensively reported. It is recommended to perform a stability study before storing this compound in solvents other than DMSO for an extended period.
Preparation of this compound Solutions
Preparation of Stock Solutions in DMSO
This compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, follow the protocol below.
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).
-
Vortex the solution for 2-5 minutes until the powder is completely dissolved.
-
If solubility is an issue, the solution can be warmed to 37°C or sonicated in an ultrasonic bath for 5-10 minutes to facilitate dissolution.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Preparation of Working Solutions for In Vitro and In Vivo Studies
For cell-based assays and in vivo studies, the DMSO stock solution is typically diluted in an appropriate vehicle. It is recommended to prepare working solutions fresh on the day of use.
Protocol 2: Preparation of In Vivo Working Solution (DMSO/Corn Oil Formulation)
This protocol is based on a formulation used for oral administration in animal models.
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Sterile corn oil
-
Sterile tubes
-
-
Procedure:
-
Calculate the required volumes of the this compound stock solution and corn oil based on the desired final concentration and total volume.
-
In a sterile tube, add the required volume of corn oil.
-
Add the calculated volume of the this compound DMSO stock solution to the corn oil. A common ratio is 1:9 (DMSO stock:corn oil).
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
Use the freshly prepared working solution for animal dosing.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to accurately quantify this compound and detect any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Protocol 3: HPLC Method for Quantification of this compound
(Note: This is a representative protocol. Method development and validation are required for specific applications.)
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 254-330 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a standard curve of this compound in the appropriate solvent (e.g., DMSO or mobile phase).
-
Dilute the test samples of this compound solutions to fall within the range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound.
-
Calculate the concentration of this compound in the test samples using the standard curve.
-
Monitor for the appearance of any new peaks, which may
-
Troubleshooting & Optimization
SNX-0723 Technical Support Center: Optimizing Concentration and Troubleshooting Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal use of SNX-0723, a potent and brain-permeable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Our goal is to help you achieve your research objectives while avoiding potential cytotoxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to inform your experimental design.
Troubleshooting Guide: Unexpected Cytotoxicity
Encountering unexpected levels of cell death in your experiments with this compound? This guide provides a systematic approach to identify and resolve the issue.
Problem: Higher than expected cytotoxicity observed.
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and final dilutions. Perform a fresh serial dilution and repeat the experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.1%). Run a vehicle-only control to assess solvent effects. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to Hsp90 inhibition. Cancer cell lines, in particular, can be highly dependent on Hsp90 for survival. Consider performing a dose-response curve on a control, non-cancerous cell line to determine a therapeutic window. |
| Extended Incubation Time | Prolonged exposure to this compound can lead to increased cytotoxicity. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the course of the experiment. Degradation products could have different activity profiles. |
| Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma), which can exacerbate cytotoxic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell growth, survival, and signaling pathways. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway. This can simultaneously interrupt multiple signaling cascades essential for tumor progression and survival.
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological question being addressed.
-
For inhibition of α-synuclein oligomerization , an EC50 of approximately 48.2 nM has been reported in H4 neuroglioma cells.[1]
-
To rescue cells from α-synuclein-induced toxicity , concentrations between 100 nM and 500 nM have been shown to be effective, reducing toxicity by up to 40%.[1]
-
For inhibition of Hsp90 and induction of Hsp70 , IC50 values are in the low nanomolar range (14 nM and 31 nM, respectively).[1]
It is crucial to perform a dose-response experiment in your specific cell system to determine the optimal concentration.
Q3: At what concentration does this compound become cytotoxic?
A3: Cytotoxicity is cell-type dependent. While this compound has a therapeutic window, high concentrations can lead to cell death. In H4 cells, at a concentration of 10 µM, no significant inhibition of a panel of 36 kinases was observed, suggesting a degree of selectivity.[1] However, in vivo studies in rats have shown that higher doses of 6-10 mg/kg can result in systemic toxicity, weight loss, and even death. It is recommended to start with a broad range of concentrations (e.g., 10 nM to 10 µM) to establish a dose-response curve for cytotoxicity in your cell line of interest.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The best approach is to perform a matrix of experiments, varying both the concentration of this compound and the incubation time. You should assess both the desired biological effect (e.g., inhibition of a specific pathway, reduction of a client protein) and cell viability in parallel. A standard cell viability assay, such as the MTT or MTS assay, can be used to quantify cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Hsp90 Inhibition) | - | 14 nM | [1] |
| IC50 (Hsp70 Induction) | - | 31 nM | [1] |
| EC50 (α-synuclein Oligomerization Inhibition) | H4 neuroglioma | 48.2 nM | [1] |
| IC50 (HER2 Degradation) | - | 9.4 nM | [1] |
| IC50 (pS6 Degradation) | - | 13 nM | [1] |
| IC50 (PERK Degradation) | - | 5.5 nM | [1] |
Table 2: In Vivo Data for this compound
| Parameter | Animal Model | Dose | Observation | Reference |
| Brain Permeability | Rat | 10 mg/kg (oral) | Maximal brain concentration at 6 hours, cleared by 24 hours. | [1] |
| Pharmacodynamic Effect | Rat | 10 mg/kg (oral) | 5-fold induction of Hsp70 in the brain. | [1] |
| Toxicity | Rat | 6-10 mg/kg (oral) | Systemic toxicity, weight loss, and mortality. |
Key Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic potential of this compound in an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range is from 10 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for optimizing this compound concentration.
References
SNX-0723 off-target effects in cellular assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of SNX-0723 in cellular assays. It includes troubleshooting advice, frequently asked questions, experimental protocols, and quantitative data summaries to assist in experiment design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in a research setting.
Q1: I'm observing significant cytotoxicity in my cell line at concentrations where I don't expect to see an effect. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
High Dosage: While this compound is a potent Hsp90 inhibitor, high concentrations can lead to off-target effects or systemic toxicity. In rat models, a dose of 10 mg/kg resulted in weight loss, diarrhea, and even death.[1][2][3] Reducing the concentration is the first recommended step.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Hsp90 inhibition. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell model.
-
Off-Target Effects: Although highly selective, this compound has been observed to have micromolar potency at the GABA receptor, which could contribute to cellular stress or toxicity depending on the cell type and experimental context.[4]
Q2: My results are inconsistent across experiments. What are the common sources of variability?
A2: Inconsistent results are often due to variations in experimental conditions:
-
Compound Stability: Ensure that this compound is stored correctly. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[5]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence the cellular response to treatment. Standardize these parameters across all experiments.
-
Treatment Time: The duration of this compound exposure can significantly impact outcomes. For instance, pre-treatment with this compound was shown to be highly effective at degrading α-synuclein oligomers compared to co-treatment.[4]
Q3: this compound is not showing the expected efficacy in my α-synuclein aggregation assay. What should I check?
A3: If you are not observing the expected inhibition of α-synuclein aggregation, consider the following:
-
Assay System: this compound's efficacy has been well-documented using a luciferase protein complementation assay in H4 cells.[4][6] If you are using a different system, it may have different sensitivities or readouts.
-
Concentration: The reported EC50 for the inhibition of α-synuclein oligomerization is approximately 48.2 nM.[4][7] Ensure your experimental concentrations are within the effective range.
-
Mechanism of Action: this compound works by inhibiting Hsp90, which leads to the upregulation of Hsp70 and subsequent degradation of misfolded proteins like α-synuclein.[4] Confirm that the Hsp90/Hsp70 pathway is active and relevant in your cellular model. You can verify this by measuring Hsp70 induction via Western blot.
Quantitative Data Summary
The following tables summarize the key potency and selectivity data for this compound based on published literature.
Table 1: Potency of this compound on Target and Related Pathways
| Parameter | Target/Effect | Value | Reference |
| IC50 | Hsp90 Inhibition | 14 nM | [4] |
| IC50 | Hsp70 Induction | 31 nM | [4] |
| Ki | HsHsp90 (Human) | 4.4 nM | [5] |
| Ki | PfHsp90 (P. falciparum) | 47 nM | [5] |
| EC50 | α-synuclein Oligomerization Inhibition | 48.2 nM | [4][6][7] |
| EC50 | Anti-Plasmodium Activity (P. berghei) | 3.3 µM | [5] |
Table 2: Potency of this compound on Hsp90 Client Proteins
| Client Protein | IC50 for Expression Decrease | Reference |
| HER2 | 9.4 nM | [4] |
| pS6 | 13 nM | [4] |
| PERK | 5.5 nM | [4] |
Table 3: Off-Target Selectivity Profile
| Panel | Number of Targets Screened | Result at 10 µM | Reference |
| Kinase Selectivity Panel (Invitrogen) | 36 Kinases | No inhibition > 30% | [4] |
| CEREP BioPrint Panel | > 120 Receptors, Enzymes, Transporters | Micromolar potency at GABA receptor | [4] |
Experimental Protocols
This section provides detailed methodologies for key cellular assays used to characterize the effects of this compound.
Protocol 1: α-Synuclein Oligomerization Assay (Luciferase Complementation)
This assay measures the ability of this compound to inhibit the oligomerization of α-synuclein in a cellular context.
Materials:
-
H4 human neuroglioma cells[8]
-
Plasmids encoding α-synuclein fused to N- and C-terminal fragments of Gaussia luciferase (S1 and S2)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM complete media (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)[8]
-
This compound stock solution
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed H4 cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with S1 and S2 plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
This compound Treatment: 4-6 hours post-transfection, replace the media with fresh media containing this compound at various concentrations (e.g., a dose range from 10 nM to 10 µM).[4] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.[4]
-
Luciferase Assay: After incubation, measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTS assay) to control for cytotoxicity. Calculate the EC50 value from the dose-response curve.
Protocol 2: Cytotoxicity Assay (MTS/MTT)
This assay is used to determine the effect of this compound on cell viability.
Materials:
-
Selected cell line (e.g., H4 cells)
-
96-well cell culture plates
-
Complete cell culture media
-
This compound stock solution
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Doses between 100 to 500 nM have been shown to be effective in rescuing α-synuclein-induced toxicity.[4]
-
Incubation: Incubate for the desired treatment duration (e.g., 24-48 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Mechanism of Action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 3. Chronic treatment with novel small molecule Hsp90 inhibitors rescues striatal dopamine levels but not α-synuclein-induced neuronal cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a small molecule that selectively activates alpha-synuclein translational expression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SNX-0723 Insolubility
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the Hsp90 inhibitor, SNX-0723, in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use freshly opened, anhydrous DMSO to minimize the impact of water absorption on solubility.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What is causing this?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent concentration in the final solution may not be sufficient to keep the compound dissolved.
Q3: What are the initial steps to take if I observe precipitation of this compound in my aqueous buffer?
A3: Before exploring more complex formulation strategies, attempt the following simple physical methods:
-
Vortexing: Immediately after diluting the DMSO stock into the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform mixing.
-
Sonication: If vortexing is insufficient, sonicate the solution in a water bath for a short period. This can help to break down small aggregates and improve dissolution.
-
Gentle Warming: If the compound is thermally stable, gently warming the solution to 37°C may aid in dissolution. However, it is crucial to verify the thermal stability of this compound for your specific experimental conditions.[2]
Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?
A4: Yes, using a co-solvent in your aqueous buffer can help to increase the solubility of this compound. The key is to find a co-solvent that is compatible with your experimental system. The final concentration of the co-solvent should be kept as low as possible to avoid off-target effects.
Q5: Are there any other formulation strategies I can try to improve the aqueous solubility of this compound for my in vitro experiments?
A5: If the above methods are not successful, you can explore the following formulation strategies:
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.
Data Presentation
This compound Solubility Profile
The following table summarizes the known solubility of this compound in various solvents. Note the absence of specific solubility data in aqueous buffers like PBS, which highlights the need for empirical determination in your specific experimental setup.
| Solvent/Vehicle | Concentration | Observations | Citation |
| DMSO | 20.83 mg/mL (52.15 mM) | Requires ultrasonication and warming to 60°C for complete dissolution. | [1][2] |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (≥ 5.21 mM) | A clear solution was obtained for in vivo studies. | [1] |
| Aqueous Buffers (e.g., PBS) | Data not available | Expected to be very low. Empirical testing is required. |
Experimental Solubility Test Log
It is highly recommended to systematically test the solubility of this compound in your specific aqueous buffer. Use the following template to log your experimental conditions and observations.
| Buffer System (e.g., PBS, pH 7.4) | Co-solvent (% v/v) | Surfactant (% w/v) | Temperature (°C) | Max. Soluble Concentration (µM) | Observations (e.g., Clear, Precipitate) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.[2]
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
This protocol provides a general guideline for diluting the DMSO stock solution. The final concentration of DMSO should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced artifacts in biological assays.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). If using a co-solvent or surfactant, add it to the buffer and mix well before adding the this compound stock.
-
Serial Dilution (Optional but Recommended): To minimize precipitation, perform a serial dilution of the 10 mM DMSO stock in DMSO to get closer to the final desired concentration.
-
Final Dilution: Add the this compound DMSO stock (or the intermediate dilution) to the aqueous buffer while vortexing the buffer. The final DMSO concentration should be carefully controlled.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after mixing and after a short incubation period at the experimental temperature. If precipitation occurs, refer to the troubleshooting guide.
Mandatory Visualizations
HSP90 Signaling Pathway and Inhibition by this compound
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in signal transduction pathways that promote cell growth, survival, and proliferation. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting these signaling cascades.
Caption: Inhibition of HSP90 by this compound disrupts key signaling pathways.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a systematic approach to addressing the insolubility of this compound in aqueous buffers.
Caption: A step-by-step workflow for addressing this compound insolubility.
References
SNX-0723 stability issues in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SNX-0723 in long-term experiments, with a focus on addressing potential stability-related concerns.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions. Adherence to these guidelines is critical for the reproducibility of long-term experiments.
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q2: Are there any known toxicity issues with this compound in long-term in vivo studies?
Yes, long-term administration of this compound at higher doses has been associated with systemic toxicity. Researchers should carefully consider the dosage and duration of their in vivo experiments.
| Dosage in Rats (by oral gavage) | Observed Effects |
| 10 mg/kg | Lasting induction of Hsp70 in the brain for at least 24 hours[2]. |
| 6-10 mg/kg (chronic treatment) | Systemic toxicity, weight loss, and early death[2][3]. |
| 3 mg/kg (chronic treatment) | Generally well-tolerated[2]. |
Q3: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Heat shock protein 90 (Hsp90)[1]. Its mechanism involves binding to Hsp90, which leads to the activation of Heat Shock Factor 1 (HSF1). Activated HSF1 then promotes the transcription of various heat shock proteins, most notably Hsp70[4]. This induction of Hsp70 is a key pharmacodynamic marker of this compound activity[5][6].
Troubleshooting Guide: this compound in Long-Term Experiments
This guide addresses potential issues that may arise during the course of long-term experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in cell culture | - Degradation of this compound in aqueous media at 37°C.- Adsorption to plasticware. | - Prepare fresh working solutions from frozen stock for each experiment.- Minimize the time the compound is in culture media before and during the experiment.- Consider using low-adhesion plasticware.- Include a positive control with freshly prepared compound in each experiment to monitor activity. |
| Inconsistent results between experimental batches | - Improper storage of stock solutions.- Freeze-thaw cycles of stock solutions. | - Strictly adhere to recommended storage conditions (-80°C for long-term storage)[1].- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in aqueous solutions | - Low aqueous solubility of the compound. | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits.- Prepare dilutions from the stock solution immediately before use. |
| Toxicity observed in long-term in vivo studies | - High dosage or prolonged administration. | - Conduct dose-response studies to determine the optimal therapeutic window with minimal toxicity[2].- Monitor animal health closely (e.g., body weight, behavior) throughout the experiment[2][3].- Consider alternative dosing schedules (e.g., intermittent dosing) to mitigate cumulative toxicity. |
Experimental Protocols
In Vivo Formulation of this compound for Oral Gavage
This protocol is adapted from methodologies used in preclinical studies[1].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure a homogenous suspension.
-
Administer the formulation to the animals via oral gavage.
Note: For dosing periods exceeding 15 days, this formulation should be used with caution, and its stability should be monitored[1].
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to SNX-0723 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the Hsp90 inhibitor, SNX-0723, in cancer cells.
Troubleshooting Guide
This guide is designed to help you identify and address potential mechanisms of resistance to this compound in your cancer cell models.
Question: My cancer cells are showing reduced sensitivity to this compound. What are the possible reasons and how can I troubleshoot this?
Answer: Reduced sensitivity or acquired resistance to Hsp90 inhibitors like this compound can arise from several molecular mechanisms.[1][2] The following table summarizes potential causes, expected experimental observations, and recommended troubleshooting strategies.
| Potential Cause of Resistance | Expected Experimental Observation | Recommended Troubleshooting Strategy |
| Increased expression of heat shock proteins (HSPs) | Elevated levels of Hsp70 and/or Hsp27 upon this compound treatment. | - Perform Western blot analysis to quantify Hsp70 and Hsp27 levels.- Consider co-treatment with an Hsp70 inhibitor to potentially resensitize cells. |
| Overexpression of drug efflux pumps | Increased expression of ABC transporters (e.g., P-glycoprotein/MDR1, MRP1). | - Use a fluorescent substrate assay to measure efflux pump activity.- Test for synergy with known efflux pump inhibitors. |
| Alterations in Hsp90 or its co-chaperones | Mutations in the HSP90 gene or altered expression of co-chaperones. | - Sequence the HSP90 gene in resistant cells.- Analyze the expression profile of key Hsp90 co-chaperones via Western blot or proteomics. |
| Activation of compensatory signaling pathways | Upregulation of alternative survival pathways (e.g., PI3K/Akt, MAPK). | - Perform phosphoprotein arrays or Western blots for key nodes in survival pathways.- Investigate combination therapies with inhibitors of the identified compensatory pathway.[3] |
| Intrinsic resistance of the cancer cell type | The cell line may have inherent mechanisms that limit the efficacy of Hsp90 inhibition. | - Review literature for known resistance mechanisms in the specific cancer type.- Screen a panel of cell lines to identify more sensitive models. |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and overcome resistance to this compound.
Cell Viability Assay to Determine IC50
Objective: To quantify the concentration of this compound that inhibits 50% of cell growth (IC50) in sensitive versus potentially resistant cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add fresh medium containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis for HSP Expression
Objective: To detect changes in the expression levels of Hsp90, Hsp70, and Hsp27 in response to this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp90, Hsp70, Hsp27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control.
Synergy Assay with Combination Therapy
Objective: To determine if combining this compound with another therapeutic agent can overcome resistance.
Protocol:
-
Experimental Design: Design a matrix of concentrations for this compound and the combination drug.
-
Cell Treatment: Seed cells in a 96-well plate and treat them with this compound alone, the combination drug alone, and the combination of both at various concentrations. Include a vehicle control.
-
Viability Assessment: After 48-72 hours of incubation, perform a cell viability assay as described above.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizations
Signaling Pathway and Drug Action
Caption: Hsp90 inhibition by this compound disrupts protein folding, leading to client protein degradation and apoptosis.
Troubleshooting Workflow for this compound Resistancedot
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | Semantic Scholar [semanticscholar.org]
- 3. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
SNX-0723 Technical Support Center: Dosing, Protocols, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SNX-0723, a potent Hsp90 inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in cancer cell signaling, proliferation, and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic pathways. One of the key downstream effects of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).
Q2: What is a typical starting concentration for this compound in a new cell line?
A typical starting concentration for in vitro experiments with a new cell line would be in the low nanomolar to low micromolar range. Based on available data, a dose-response experiment ranging from 10 nM to 10 µM is a reasonable starting point to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For a 1 mg/mL stock solution, you can dissolve 1 mg of this compound in 2.5034 mL of DMSO. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Dose Adjustment for Different Cell Lines
The optimal dose of this compound can vary significantly between different cell lines. While specific data for this compound in a wide range of cancer cell lines is limited, data from the structurally related and well-studied Hsp90 inhibitor, SNX-2112, can provide a valuable starting point for dose-ranging studies.
This compound Efficacy Data
| Cell Line/System | Assay | IC50 / EC50 | Reference |
| H4 (α-synuclein oligomerization) | Luciferase Activity | 48.2 nM (EC50) | [2] |
| Hsp90 Inhibition | Biochemical Assay | 14 nM (IC50) | [2] |
| Hsp70 Induction | Cellular Assay | 31 nM (IC50) | [2] |
| HER2 Degradation | Cellular Assay | 9.4 nM (IC50) | [2] |
| pS6 Degradation | Cellular Assay | 13 nM (IC50) | [2] |
| PERK Degradation | Cellular Assay | 5.5 nM (IC50) | [2] |
| P. berghei ANKA (liver-stage) | Parasite Inhibition | 3.3 µM (EC50) | [1] |
SNX-2112 IC50 Values in Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Breast, Lung, Ovarian | Breast, Lung, Ovarian Cancer | 10 - 50 | [3] |
| Pediatric Cancer Cell Lines (Panel of 8) | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma | 20 - 100 (short-term), 10 - 20 (long-term) | [2][4] |
| EBC-1 | MET-Amplified Lung Cancer | 25.2 | [5] |
| MKN-45 | MET-Amplified Gastric Cancer | 30.3 | [5] |
| GTL-16 | MET-Amplified Gastric Cancer | 35.6 | [5] |
| A549 | Non-Small Cell Lung Cancer | 500 | [6] |
| H1299 | Non-Small Cell Lung Cancer | 1140 | [6] |
| H1975 | Non-Small Cell Lung Cancer | 2360 | [6] |
Experimental Protocols
Determining IC50 using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Chosen cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your DMSO stock. A common starting range is a 2-fold or 3-fold serial dilution from 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Q: My IC50 values are inconsistent between experiments. What could be the cause?
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variability.
-
Compound Stability: Ensure your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: Use a consistent incubation time for both drug treatment and the MTT assay.
Q: I am observing high toxicity in my vehicle control wells. What should I do?
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept to a minimum, ideally below 0.1%. Higher concentrations can be toxic to some cell lines.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. Test the toxicity of a range of DMSO concentrations on your specific cell line.
Q: this compound is precipitating in the culture medium. How can I prevent this?
-
Solubility Limit: Do not exceed the solubility limit of this compound in your culture medium. If you observe precipitation, try using a lower starting concentration for your serial dilutions.
-
Pre-warming Medium: Gently pre-warm the culture medium before adding the this compound stock solution.
-
Vortexing: Ensure thorough mixing by vortexing after diluting the stock solution into the medium.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes related to this compound.
Caption: this compound inhibits Hsp90, leading to client protein degradation and cell death.
Caption: Workflow for determining the optimal this compound dose for a cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
How to mitigate weight loss as a side effect of SNX-0723
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating weight loss observed as a side effect during experiments with SNX-0723.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, brain-permeable, and orally active small-molecule inhibitor of Heat shock protein 90 (Hsp90).[1][2][3] Its mechanism of action involves binding to Hsp90 and inhibiting its chaperone function. This leads to the degradation of Hsp90 client proteins, many of which are critical for tumor cell growth and survival.[4] Inhibition of Hsp90 also induces the expression of other heat shock proteins, such as Hsp70.[1][5]
Q2: What are the known side effects of this compound in preclinical studies?
The primary side effects observed with this compound in animal studies, particularly in rats, are dose-dependent and include weight loss, diarrhea, and failure to thrive.[4][6] At higher doses, these can lead to systemic toxicity and mortality.[4][6]
Q3: What is the likely cause of weight loss associated with this compound?
The weight loss is considered a manifestation of the compound's toxicity.[4][6] Hsp90 inhibitors, as a class, are known to have various side effects, including gastrointestinal issues such as diarrhea.[1] The observed diarrhea with this compound likely contributes to poor nutrient absorption and dehydration, leading to weight loss.
Q4: How can weight loss as a side effect of this compound be mitigated?
The most effective mitigation strategy identified in preclinical studies is dose reduction.[4] In a study with rats, reducing the dose of this compound from 10 mg/kg to 6 mg/kg was effective in reversing weight loss and reducing mortality.[4] However, even at the reduced dose, the rate of weight gain was slower compared to control animals.[4] This suggests that careful dose optimization is crucial.
Troubleshooting Guide: Managing Weight Loss in Animal Studies
This guide provides a systematic approach to identifying and managing weight loss in animals treated with this compound.
| Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>10% of baseline) | Compound toxicity, likely due to the dose being too high. | 1. Immediately reduce the dose of this compound. A reduction from 10 mg/kg to 6 mg/kg has been shown to be effective in rats.[4]2. Increase the frequency of animal monitoring to at least twice daily.3. Provide supportive care, including supplemental nutrition and hydration (e.g., subcutaneous fluids), as advised by a veterinarian.4. If weight loss continues, consider discontinuing treatment for the affected animal(s). |
| Diarrhea | Gastrointestinal toxicity, a known side effect of Hsp90 inhibitors.[1] | 1. Monitor the severity and frequency of diarrhea.2. Ensure animals have free access to water to prevent dehydration.3. Consult with a veterinarian about the potential use of anti-diarrheal agents, being mindful of potential interactions with the experimental compound.4. Maintain a clean environment to prevent secondary infections. |
| Failure to Thrive (Lack of expected weight gain) | Sub-toxic effects of the compound, even at lower doses.[4] | 1. Continue with the current dose but monitor the animals closely.2. Ensure a palatable and high-calorie diet is available.3. If the lack of weight gain is accompanied by other signs of poor health, consider a further dose reduction or discontinuation of treatment. |
| Mortality | Severe systemic toxicity. | 1. In the event of mortality, a full necropsy should be performed to determine the cause of death.2. The experimental protocol and dosing regimen should be thoroughly reviewed and revised. A lower starting dose for subsequent cohorts is strongly recommended. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound in a Rat Model
This table summarizes the findings from a study by McFarland et al. (2014) on the chronic treatment of rats with this compound.[4]
| Dose of this compound | Observed Effects | Outcome |
| 10 mg/kg | Diarrhea, weight loss, failure to thrive | High toxicity, leading to early death in a significant number of animals.[4] |
| 6 mg/kg (reduced from 10 mg/kg) | Reversal of weight loss and mortality | Reduced toxicity, but weight gain remained lower than in control animals.[4] |
| 3 mg/kg | No overt signs of toxicity | Weight gain was less than that of control animals.[4] |
Experimental Protocols
Protocol 1: Monitoring for Toxicity in Oral Gavage Studies with this compound in Rats
This protocol outlines a general procedure for monitoring animal well-being during studies involving oral administration of this compound.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Age and Weight: Specify the age and weight range at the start of the study.
2. Dosing:
-
Formulation: Detail the vehicle used to dissolve or suspend this compound.
-
Administration: Administer via oral gavage at the predetermined doses.
3. Monitoring Parameters:
-
Body Weight: Measure and record the body weight of each animal daily, prior to dosing.
-
Clinical Signs: Observe each animal at least once daily for clinical signs of toxicity, including but not limited to:
-
Changes in posture or activity level
-
Presence of diarrhea (note consistency and severity)
-
Piloerection
-
Dehydration (e.g., skin tenting)
-
Changes in food and water consumption
-
-
Food and Water Intake: Measure and record daily food and water consumption for each cage.
4. Humane Endpoints:
-
Establish clear humane endpoints before the study begins. A common endpoint is a loss of more than 20% of the initial body weight, or a 15% loss accompanied by other severe clinical signs.
-
Animals reaching a humane endpoint should be euthanized.
5. Intervention Strategy for Weight Loss:
-
If an animal experiences a weight loss of 10-15%, initiate supportive care as advised by a veterinarian. This may include providing a highly palatable, high-calorie food supplement and subcutaneous fluids for hydration.
-
If a group of animals shows a consistent trend of significant weight loss, a dose reduction for that cohort should be implemented.
Visualizations
Signaling Pathway
Caption: Hsp90 Inhibition Pathway of this compound.
Experimental Workflow
References
- 1. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 6. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
SNX-0723 inconsistent results in cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SNX-0723 who are experiencing inconsistent results in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cell growth, survival, and proliferation. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, which can induce cell cycle arrest and apoptosis. A common pharmacodynamic marker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).[3][4]
Q2: What is the target profile of this compound?
A2: The primary target of this compound is Hsp90. It has demonstrated high binding affinity for both human (HsHsp90) and Plasmodium falciparum (PfHsp90) Hsp90.[1][2] In broader screening panels, this compound has been shown to be highly selective for Hsp90 with minimal inhibition of a wide range of kinases at concentrations up to 10 μM.[3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound stock solutions should be kept at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is suitable for up to one month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO. For in vivo studies, a protocol has been described for preparing a solution in a vehicle of DMSO and corn oil.[1] When preparing working concentrations for cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5]
Quantitative Data Summary
The following table summarizes the reported potency and efficacy values for this compound from various studies.
| Parameter | Value | Species/System | Reference |
| Ki (HsHsp90) | 4.4 nM | Human | [1][2] |
| Ki (PfHsp90) | 47 nM | P. falciparum | [1][2] |
| IC50 (Hsp90) | 14 nM | Not Specified | [3] |
| IC50 (Hsp70 Induction) | 31 nM | Not Specified | [3] |
| IC50 (HER2 Degradation) | 9.4 nM | Not Specified | [3] |
| EC50 (α-synuclein oligomerization inhibition) | ~48 nM | H4 cells | [3][4][6] |
| EC50 (Anti-Plasmodium activity) | 3.3 µM | P. berghei | [1][2] |
Troubleshooting Guide for Inconsistent Cell Viability Assays
Issue 1: High Variability Between Replicate Wells
Q: I am observing significant variability in the results between my replicate wells treated with this compound. What are the potential causes and solutions?
A: High variability is a common issue in plate-based assays and can originate from several factors.[7]
Potential Causes & Troubleshooting Steps:
-
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to different baseline readings.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before and during the plating process. Consider using a reverse pipetting technique.[8]
-
-
Compound Precipitation: this compound, like many small molecules, has limited aqueous solubility. If it precipitates in the culture medium, its effective concentration will be inconsistent.
-
Solution: Visually inspect the media containing this compound under a microscope for any signs of precipitation. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is kept constant and low across all wells.
-
-
Pipetting Errors: Small inaccuracies in pipetting reagents can lead to large variations in results.
-
Solution: Calibrate your pipettes regularly. Use a multichannel pipette for adding the compound and assay reagents to minimize timing differences between wells.[5]
-
-
"Edge Effect": Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of the compound and affect cell health.[7][8]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[5]
-
-
Cell Clumping: Clumps of cells can lead to uneven exposure to this compound and assay reagents.
-
Solution: Ensure complete cell dissociation during trypsinization. Gently pipette the cell suspension up and down to break up any clumps before plating.
-
Potential causes of high replicate variability.
Issue 2: Discrepancy Between Different Viability Assays
Q: My results with an MTT assay show a significant decrease in viability, but a trypan blue or LDH assay shows minimal cell death. Why is this happening?
A: This is a critical point in interpreting viability data. Different assays measure different cellular parameters, and Hsp90 inhibition can cause cytostatic (growth arrest) effects before cytotoxic (cell death) effects.
-
MTT/XTT/Resazurin Assays: These assays measure metabolic activity.[9] A reduction in signal indicates a decrease in metabolic rate, which can be due to either cell death or a cytostatic effect where cells are still alive but have stopped proliferating.[10]
-
LDH or Propidium Iodide/Trypan Blue Assays: These assays measure cytotoxicity by detecting the loss of cell membrane integrity, which is a marker of late-stage apoptosis or necrosis.[9]
Possible Interpretation:
This compound may be causing a strong cytostatic effect at the concentration and time point tested. The cells may have arrested their growth and reduced their metabolic activity (detected by MTT) but have not yet lost membrane integrity (not detected by LDH or trypan blue).
Recommendations:
-
Time-Course Experiment: Perform your viability assays at multiple time points (e.g., 24, 48, and 72 hours) to distinguish between cytostatic and cytotoxic effects. You may observe a decrease in the MTT signal at earlier time points, followed by an increase in the LDH signal at later time points.
-
Use Orthogonal Assays: Combine a metabolic assay (like MTT or CellTiter-Glo) with a cytotoxicity assay (like LDH release) and an apoptosis assay (e.g., Caspase-Glo 3/7) to get a comprehensive picture of the cellular response to this compound.
Issue 3: this compound Appears Less Potent Than Expected
Q: The IC50 value I'm generating for this compound is much higher than what is reported in the literature. What could be the reason?
A: Discrepancies between expected and observed potency can arise from both experimental and biological factors.
Potential Causes & Troubleshooting Steps:
-
Cell Line Specificity: The sensitivity to Hsp90 inhibitors can vary significantly between different cell lines, depending on their reliance on specific Hsp90 client proteins for survival.
-
Solution: Verify that your cell line is known to be sensitive to Hsp90 inhibition. You can test a positive control compound known to be effective in your cell line.
-
-
High Cell Seeding Density: If cells become confluent during the assay, the growth of control cells will slow down, potentially masking the anti-proliferative effect of the compound and leading to an artificially high IC50.
-
Solution: Optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase for the entire duration of the experiment.[5]
-
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound. Confirm its activity by performing a Western blot to check for the induction of Hsp70, a reliable biomarker of Hsp90 inhibition.
-
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, some compounds can act as reducing agents and interfere with tetrazolium-based (MTT, XTT) assays.[11]
-
Solution: Test for interference by running the assay in a cell-free system (media + compound + assay reagent) to see if this compound directly reduces the substrate. Consider using an ATP-based assay (e.g., CellTiter-Glo), which is less prone to this type of interference.
-
Workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest in complete growth medium
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension at the desired concentration (optimized for your cell line to ensure log-phase growth) and seed 100 µL into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[5] Carefully remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Hsp70 Induction
This protocol is used to confirm the on-target activity of this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Hsp70 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-Hsp70 and anti-β-actin) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A significant increase in the Hsp70 band intensity in this compound-treated samples relative to the vehicle control confirms Hsp90 inhibition.
This compound inhibits the Hsp90 chaperone cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Do Multiwell Plate High Throughput Assays Measure Loss of Cell Viability Following Exposure to Genotoxic Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of SNX-0723 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of the Hsp90 inhibitor, SNX-0723, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective, orally active, and brain-permeable small-molecule inhibitor of Heat shock protein 90 (Hsp90).[1][2] Like many small molecule inhibitors, this compound is poorly soluble in water, which can limit its oral bioavailability. This can lead to low and variable drug exposure in in vivo studies, potentially affecting the reliability of experimental results.
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in Dimethyl sulfoxide (DMSO) at a concentration of 20.83 mg/mL (52.15 mM).[3] This solubility can be enhanced by ultrasonication and warming to 60°C. It is important to use newly opened, non-hygroscopic DMSO for optimal dissolution.
Q3: Has this compound been successfully administered orally in animal models?
A3: Yes, this compound has been successfully administered to rats via oral gavage at a dose of 10 mg/kg.[3][4] In these studies, the compound was found to be brain-permeable.
Q4: What pharmacokinetic parameters are known for this compound?
Q5: Are there any known toxicity concerns with this compound?
A5: Yes, studies in rats have shown that higher doses of this compound (in the range of 6-10 mg/kg) can lead to systemic toxicity, including weight loss and, in some cases, mortality.[1] This underscores the importance of careful dose selection and formulation optimization to achieve therapeutic exposure while minimizing adverse effects.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low or variable drug exposure in plasma/tissue after oral dosing. | Poor dissolution of this compound in the gastrointestinal (GI) tract due to low aqueous solubility. | 1. Optimize the formulation: Move from a simple suspension to a solution or a lipid-based formulation (emulsion/SEDDS) to improve solubility and dissolution. 2. Reduce particle size: If using a suspension, micronization or nanosizing of the this compound powder can increase the surface area for dissolution. |
| Precipitation of this compound upon dilution of DMSO stock into an aqueous vehicle. | This compound is poorly soluble in aqueous media, and the "solvent-shift" effect upon dilution can cause it to crash out of solution. | 1. Use a co-solvent system: Gradually add the DMSO stock to a vehicle containing a co-solvent (e.g., PEG 400, propylene glycol) to maintain solubility. 2. Prepare a lipid-based formulation: Formulations such as emulsions or Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug and prevent precipitation. |
| Difficulty in preparing a homogenous and stable formulation. | Inadequate dispersion of this compound in the vehicle, or instability of the formulation over time. | 1. Optimize the homogenization process: For suspensions and emulsions, ensure adequate mixing time and energy (e.g., using a high-shear homogenizer or sonicator). 2. Incorporate stabilizing excipients: Use suspending agents (e.g., methylcellulose) for suspensions or emulsifiers/stabilizers for emulsions. |
| Adverse events observed in study animals (e.g., weight loss, lethargy). | Potential toxicity of this compound at the administered dose or intolerance to the formulation vehicle. | 1. Review the dose: Consider reducing the dose if it is in the higher range (6-10 mg/kg or more).[1] 2. Evaluate vehicle toxicity: Ensure all excipients in the formulation are well-tolerated at the administered volume. Consider alternative, less toxic vehicles. |
Formulation Strategies and Data Presentation
Improving the oral bioavailability of this compound primarily involves enhancing its solubility and dissolution rate in the gastrointestinal tract. Below is a summary of potential formulation strategies. Since specific comparative pharmacokinetic data for this compound in different formulations is not publicly available, this table focuses on the principles and expected outcomes of each approach.
| Formulation Strategy | Description | Key Excipients | Potential Advantages for this compound | Potential Challenges |
| Aqueous Suspension | A simple dispersion of solid this compound particles in an aqueous vehicle. | Suspending agents (e.g., methylcellulose, carboxymethylcellulose), Wetting agents (e.g., Tween 80). | Simple to prepare, suitable for initial screening. | Likely to provide low and variable absorption due to poor dissolution. Particle size is critical. |
| Co-solvent Solution | This compound is dissolved in a mixture of a primary solvent (like DMSO) and a water-miscible co-solvent. | Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol), Water. | Presents the drug in a dissolved state, potentially leading to faster absorption. | Risk of drug precipitation upon dilution in the GI tract. Potential for co-solvent toxicity at high concentrations. |
| Lipid-Based Solution | This compound is dissolved in a lipid vehicle. | Oils (e.g., Corn oil, Sesame oil, Medium-chain triglycerides). | Can improve absorption through lymphatic pathways and by maintaining the drug in solution. | Limited drug loading capacity may be a concern depending on the solubility in the chosen oil. |
| Emulsion (Oil-in-Water) | A two-phase system where this compound dissolved in an oil phase is dispersed as fine droplets in an aqueous phase. | Oils, Emulsifiers (e.g., Lecithin, Polysorbates), Stabilizers. | Increases the surface area for drug absorption and can enhance lymphatic uptake. | Requires careful formulation to ensure stability and prevent phase separation. |
| Self-Emulsifying Drug Delivery System (SEDDS) | An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation with aqueous media. | Oils, Surfactants (e.g., Cremophor EL, Tween 80), Co-solvents (e.g., Transcutol). | Spontaneously forms an emulsion in the GI tract, presenting the drug in a solubilized state for enhanced absorption. | Requires screening of multiple excipients to find a compatible and effective combination. |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Suspension (10 mg/mL)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
Wetting agent: Tween 80 (Polysorbate 80)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a clean mortar, add a small amount of Tween 80 (approximately 1-2% of the final volume) to the this compound powder.
-
Triturate the powder with the pestle to form a smooth paste. This step ensures the powder is adequately wetted.
-
Gradually add the 0.5% methylcellulose vehicle to the paste while continuously triturating to form a uniform suspension.
-
Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final desired volume.
-
Transfer the final suspension to a suitable container and stir continuously with a stir bar until dosing.
-
Protocol 2: Preparation of a Co-solvent Solution (10 mg/mL)
-
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG 400 (Polyethylene glycol 400)
-
Sterile, sealed vials
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, start with 10-20% of the final volume.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Gradually add PEG 400 while vortexing to bring the solution to the final desired volume.
-
Visually inspect the solution to ensure there is no precipitation.
-
Store in a sealed vial, protected from light.
-
Protocol 3: Preparation of an Oil-in-Water Emulsion (5 mg/mL)
-
Materials:
-
This compound powder
-
Oil phase: Medium-chain triglyceride (MCT) oil
-
Aqueous phase: Deionized water
-
Emulsifier: Lecithin
-
High-shear homogenizer or sonicator
-
Beakers and graduated cylinders
-
-
Procedure:
-
Prepare the oil phase: Dissolve the required amount of this compound in the MCT oil. Gentle warming and sonication may be required to facilitate dissolution.
-
Prepare the aqueous phase: Disperse the lecithin in the deionized water.
-
Form the coarse emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.
-
Homogenize: Subject the coarse emulsion to high-shear homogenization or sonication to reduce the droplet size and form a stable, fine emulsion. The duration and intensity of homogenization will need to be optimized.
-
Characterize the emulsion: If possible, measure the droplet size and distribution to ensure consistency between batches.
-
Visualizations
Caption: Workflow for developing and evaluating this compound formulations.
Caption: Decision guide for selecting a suitable this compound formulation.
References
- 1. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing SNX-0723 degradation in cell culture media
Welcome to the technical support center for SNX-0723. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using this potent Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: Proper preparation and storage of this compound are critical for maintaining its stability and efficacy. It is recommended to dissolve this compound in DMSO to prepare a stock solution. To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath. For storage, it is best to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The recommended storage conditions for this compound stock solutions depend on the intended duration of storage:
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 6 months), store at -80°C.
Q3: What is the mechanism of action for this compound?
A3: this compound is a small molecule inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell signaling and survival. By binding to Hsp90, this compound disrupts its function, leading to the degradation of these client proteins. This inhibition also typically induces a cellular stress response, characterized by the upregulation of other heat shock proteins like Hsp70.
Experimental Protocols and Data
Key Experimental Parameters for this compound
The following table summarizes key in vitro values for this compound, which can be useful for experimental design.
| Parameter | Value | Notes |
| Hsp90 IC50 | 14 nM | The concentration at which this compound inhibits 50% of Hsp90 activity. |
| Hsp70 Induction IC50 | 31 nM | The concentration at which this compound induces 50% of Hsp70 expression. |
| α-synuclein Oligomerization EC50 | 48.2 nM | The concentration at which this compound achieves 50% of its maximal effect on preventing α-synuclein oligomerization. |
| HER2 Degradation IC50 | 9.4 nM | The concentration for 50% degradation of the Hsp90 client protein HER2. |
This compound Stock Solution Preparation and Storage
This table provides a quick reference for preparing and storing this compound.
| Parameter | Recommendation |
| Solvent | DMSO |
| Solubility in DMSO | ≥ 20.83 mg/mL (52.15 mM) |
| Stock Solution Storage (Short-term) | ≤ 1 month at -20°C |
| Stock Solution Storage (Long-term) | ≤ 6 months at -80°C |
| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles. |
General Protocol for Cell Treatment with this compound
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot and store appropriately.
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Prepare Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution in your cell culture medium to the desired final concentration.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should ideally be less than 0.1%.
-
Treatment: Replace the existing media in your cell culture plates with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration.
-
Long-Term Experiments (>72 hours): For longer-term studies, it is advisable to replenish the media with freshly prepared this compound every 24-48 hours to counteract potential compound degradation at 37°C.
-
Endpoint Analysis: After the treatment period, perform your desired downstream analysis (e.g., cell viability assays, western blotting for Hsp90 client proteins).
Visual Guides
SNX-0723 In Vivo Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SNX-0723 in in vivo experiments. It includes frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, brain-permeable, and orally active small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism involves inhibiting Hsp90, which leads to the induction of Hsp70.[2] This action helps to prevent the oligomerization of α-synuclein and can rescue cells from α-synuclein-induced toxicity.[2][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: A common vehicle for this compound is a mixture of DMSO and corn oil. A suggested protocol involves first dissolving this compound in DMSO to create a stock solution, which is then further diluted in corn oil for administration.[4] It is crucial to run a parallel vehicle control group (animals receiving the DMSO and corn oil mixture without this compound) to ensure that any observed effects are due to the compound itself and not the vehicle.
Q3: What is the solubility of this compound?
A3: The solubility of this compound in DMSO is 20.83 mg/mL.[5] For in vivo studies, a clear solution of at least 2.08 mg/mL can be achieved by diluting a 20.8 mg/mL DMSO stock solution in corn oil (1:9 ratio).[4] To aid dissolution, warming the solution to 37°C and using an ultrasonic bath may be helpful.[5]
Q4: What are the key pharmacokinetic parameters of this compound in rats?
A4: Following a single oral gavage dose of 10 mg/kg in Sprague-Dawley rats, this compound demonstrates significant brain permeability.[2] Maximal brain concentration is reached approximately 6 hours after administration, with the compound being almost completely cleared by 24 hours.[2][6][7]
Quantitative Data Summary
Table 1: this compound Solubility and Formulation
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 20.83 mg/mL | Ultrasonic warming may be required.[5] |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL | Recommended for in vivo oral gavage.[4] |
Table 2: In Vivo Efficacy and Pharmacokinetics (Rat Model)
| Parameter | Value | Conditions |
| Administration Route | Oral Gavage | Sprague-Dawley Rats.[2] |
| Dosage | 10 mg/kg | Single dose.[2] |
| Time to Max Brain Conc. (Tmax) | 6 hours | [2][6] |
| Clearance | ~24 hours | [2][6] |
| Pharmacodynamic Effect | 5-fold induction of Hsp70 | Measured in the brain after a single 10 mg/kg oral dose.[2][6] |
| IC50 (Hsp90 inhibition) | 14 nM | [2] |
| EC50 (α-synuclein oligomerization inhibition) | ~48 nM | [2][3] |
Troubleshooting Guide
Problem 1: this compound is not fully dissolving in the vehicle.
-
Possible Cause: Insufficient solvent or inadequate dissolution technique.
-
Solution: Ensure the initial stock solution in DMSO is fully dissolved before diluting in corn oil. Gentle warming to 37°C and sonication can aid solubility.[5] Prepare fresh formulations for each experiment, as prolonged storage of the final dilution may affect stability.
Problem 2: Animals in the this compound treatment group are showing signs of toxicity (e.g., weight loss, diarrhea).
-
Possible Cause: The dose of this compound may be too high for chronic administration.
-
Solution: Studies have shown that chronic daily administration of 10 mg/kg this compound can lead to toxicity and mortality in rats.[8][9] If signs of toxicity are observed, consider reducing the dose. A dose of 6 mg/kg was found to be better tolerated in long-term studies.[8] It is also important to note that even at lower, better-tolerated doses, animals treated with this compound may not gain weight at the same rate as the vehicle control group.[8][9]
Problem 3: No significant difference is observed between the vehicle control and this compound treated groups.
-
Possible Cause 1: Insufficient dosage or bioavailability issues.
-
Solution 1: Verify the formulation and dosing calculations. Ensure the compound was fully in solution before administration. Confirm the oral gavage technique was performed correctly to ensure the full dose was delivered.
-
Possible Cause 2: The chosen experimental model or endpoint is not sensitive to Hsp90 inhibition.
-
Solution 2: this compound's primary described effect is the induction of Hsp70 and subsequent reduction of α-synuclein oligomerization.[2][10] Confirm that your experimental model is appropriate for assessing this pathway. Consider including a pharmacodynamic endpoint, such as measuring Hsp70 levels in the target tissue, to confirm biological activity of the compound in your model.[2]
Experimental Protocols
Protocol: Preparation and Oral Administration of this compound in a Rat Model
-
Preparation of Stock Solution:
-
Preparation of Dosing Solution (for a 10 mg/kg dose):
-
This protocol yields a clear solution of ≥ 2.08 mg/mL.[4]
-
Calculate the required volume based on the average weight of the animals and the desired dosing volume (e.g., 5 mL/kg).
-
For every 1 mL of final dosing solution required, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.[4]
-
Mix thoroughly by vortexing to ensure a homogenous solution.
-
Prepare the vehicle control solution in the same manner, using 100 µL of pure DMSO mixed with 900 µL of corn oil.
-
-
Animal Dosing:
-
Administer the prepared this compound solution or vehicle control to rats via oral gavage.
-
The dosing volume should be calculated based on the individual animal's body weight.
-
For pharmacokinetic studies, samples (e.g., brain tissue) can be collected at various time points post-dosing, such as 3, 6, 12, and 24 hours.[2]
-
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. This compound|SNX 0723;SNX0723 [dcchemicals.com]
- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SNX-0723 Experiments: Technical Support Center for Cell Culture Media Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell culture media for experiments involving SNX-0723. It includes frequently asked questions and troubleshooting guides to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally available, and brain-permeable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Its mechanism of action involves binding to Hsp90, which disrupts the chaperone's function in stabilizing numerous client proteins critical for cell signaling, proliferation, and survival.[1][3] Inhibition of Hsp90 leads to the activation of Heat Shock Factor-1 (HSF-1), which in turn upregulates the expression of protective stress-induced proteins like Hsp70.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[4][5] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be stored in small, single-use aliquots at -20°C or -80°C.[5] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for one month.[4]
Q3: What is a suitable starting concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental endpoint. Based on published data, a starting range of 10 nM to 10 µM is appropriate for most cell-based assays.[6] this compound has an EC50 of approximately 48 nM for inhibiting α-synuclein oligomerization in H4 cells and an IC50 of 14 nM for Hsp90 inhibition.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific model system.
Q4: Which basal media and supplements are recommended for this compound experiments?
A4: The choice of basal medium is cell-line dependent. For example, human H4 neuroglioma cells have been successfully cultured in OPTI-MEM supplemented with 10% Fetal Bovine Serum (FBS).[1] It is critical to maintain consistency in media composition, including serum percentage and passage number, across experiments to ensure reproducibility.[5] The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[5]
Quantitative Data Summary
The following tables summarize key quantitative metrics for this compound activity and recommended cell culture conditions.
Table 1: Potency of this compound in Various Assays
| Parameter | Target/Process | Value | Reference |
| Ki | Human Hsp90 (HsHsp90) | 4.4 nM | [4] |
| IC50 | Hsp90 Inhibition | 14 nM | [1] |
| IC50 | Hsp70 Induction | 31 nM | [1] |
| IC50 | HER2 Client Protein Reduction | 9.4 nM | [1] |
| IC50 | pS6 Client Protein Reduction | 13 nM | [1] |
| IC50 | PERK Client Protein Reduction | 5.5 nM | [1] |
| EC50 | α-synuclein Oligomerization Inhibition | ~48 nM | [1][2][6] |
Table 2: Recommended Cell Culture Media Parameters
| Parameter | Recommendation | Rationale | Reference |
| Solvent | DMSO (Anhydrous) | High solubility for stock preparation. | [4][5] |
| Stock Concentration | 10 mM | Minimizes solvent volume in final culture. | [5] |
| Final DMSO % | ≤ 0.5% | Avoids solvent-induced cytotoxicity. | [5] |
| pH of Media | ~7.2 - 7.4 | Maintains optimal physiological conditions for cells. | [7] |
| Serum (FBS) | 5 - 10% (Cell-line dependent) | Provides essential growth factors. Consistency is key. | [1][8] |
| Working Solutions | Prepare Freshly | This compound may be unstable in aqueous media over time. | [5][9] |
Visualized Pathways and Workflows
Caption: this compound inhibits Hsp90, leading to client protein degradation and HSF-1 activation.
Caption: A typical workflow for a cell-based this compound experiment.
Troubleshooting Guide
Q: I observed precipitation when adding my this compound stock solution to the cell culture medium. What should I do?
A: This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution.[9]
-
Solution 1 (Pre-warming and Dispersion): Gently pre-warm your cell culture medium to 37°C. While gently vortexing or swirling the medium, add the DMSO stock solution dropwise to facilitate rapid and even dispersion.[9]
-
Solution 2 (Lower Final Concentration): Your target concentration may exceed the solubility limit of this compound in the medium. Perform a dose-response experiment to see if a lower, non-precipitating concentration is still effective.
-
Solution 3 (Remove Precipitate): If micro-precipitation is suspected, centrifuge your final working solution at high speed (>10,000 x g) for 10-15 minutes and use the supernatant for cell treatment. Note that this may lower the effective drug concentration.[9]
Q: The potency of this compound in my assay is lower than expected, or my results are not reproducible. What are the potential causes?
A: Inconsistent results can stem from compound instability, procedural variations, or cell health.[5]
-
Compound Integrity: Ensure your stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound.[5] Always prepare fresh working dilutions in media for each experiment, as the compound's stability in aqueous solutions can be limited.[5][9]
-
Cell Culture Practices: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase.[10] Variations in cell confluency or health can significantly alter their response to treatment.[5][11]
-
Serum Protein Binding: Components in FBS can bind to small molecules, reducing their effective concentration.[8] If you suspect this is an issue, consider reducing the serum percentage during the treatment period, but first validate that this does not adversely affect cell viability.
Q: I'm observing significant cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
A: Unexplained toxicity can be due to off-target effects, solvent toxicity, or poor cell health.[12]
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line, typically ≤ 0.5%. Run a vehicle-only control with the highest concentration of DMSO used in your experiment to confirm it has no effect on cell viability.[5]
-
On-Target vs. Off-Target Effects: To confirm the observed toxicity is due to Hsp90 inhibition, perform a rescue experiment. This could involve overexpressing Hsp70, a downstream protective protein, to see if it mitigates the toxic effects.[1]
-
Systemic Toxicity: Be aware that at higher doses (e.g., 6-10 mg/kg in rats), this compound has been shown to cause systemic toxicity and weight loss in chronic in vivo studies.[13][14] While this is an in vivo finding, it underscores the importance of careful dose selection in vitro.
Caption: A decision tree for troubleshooting common this compound experimental issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C for up to 6 months.[4]
-
Working Solution Preparation: a. Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C. b. Thaw a single aliquot of the 10 mM this compound stock solution. c. Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. d. Gently vortex or swirl the medium during the addition of the DMSO stock to prevent precipitation.[9] e. Use the working solutions immediately to treat cells.[5] Do not store working solutions in aqueous media.
Protocol 2: General Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding: a. Trypsinize and count cells that are in the logarithmic growth phase.[10] b. Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium. c. Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Inhibitor Treatment: a. Prepare fresh serial dilutions of this compound in complete medium as described in Protocol 1. Include a "vehicle-only" control (medium with the same final concentration of DMSO) and an "untreated" control (medium only). b. Carefully remove the old medium from the wells and add 100 µL of the appropriate working solution to each well. c. Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).[5]
-
Viability Assessment (Example with CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well.[15] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15] e. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data to the vehicle-treated control wells. b. Plot the results as percent viability versus the log of this compound concentration to determine the IC50 value.[15]
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificbio.com [scientificbio.com]
- 8. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing SNX-0723 Precipitation in Working Solutions
Welcome to the technical support center for SNX-0723. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in working solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone protein that is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in cell signaling, proliferation, and survival.[2][3] By inhibiting Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins and the inhibition of their respective signaling pathways.[4] This makes this compound a valuable tool for studying cellular processes regulated by Hsp90 and a potential therapeutic agent in diseases such as cancer.[2][5]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous working buffer/medium. What is the cause of this?
This is a common issue known as "solvent shock." this compound, like many kinase inhibitors, is a hydrophobic molecule with limited aqueous solubility. High-concentration stock solutions are typically prepared in a non-aqueous solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into an aqueous solution (e.g., cell culture medium or buffer), the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.
Q3: What are the recommended solvents and storage conditions for this compound stock solutions?
For preparing stock solutions, 100% DMSO is recommended. This compound is soluble in DMSO at concentrations of 20.83 mg/mL (52.15 mM) with the aid of ultrasonication and warming to 60°C.
This compound Stock Solution Storage Recommendations
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: How can I prevent this compound from precipitating when preparing my working solutions for cell culture experiments?
Several strategies can be employed to prevent precipitation:
-
Prepare an Intermediate Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, first prepare an intermediate dilution in a smaller volume of pre-warmed (37°C) medium.
-
Slow, Dropwise Addition with Mixing: Add the this compound stock solution (or intermediate dilution) drop-by-drop to the pre-warmed working solution while gently vortexing or swirling. This ensures rapid and even dispersion of the compound.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your working solution should be kept as low as possible, ideally at or below 0.1%, to minimize both solvent-induced precipitation and potential toxicity to your cells.
-
Use Pre-warmed Solutions: Always use cell culture medium and buffers that have been pre-warmed to 37°C. Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.
Troubleshooting Guide
If you are still encountering precipitation with this compound, please refer to the following troubleshooting guide.
Troubleshooting this compound Precipitation
| Symptom | Potential Cause | Suggested Solution |
| Immediate cloudiness or visible particles upon adding this compound to the working solution. | Solvent Shock: The rapid change in polarity is causing the compound to precipitate. | 1. Prepare an intermediate dilution of the this compound stock in pre-warmed media before adding it to the final volume. 2. Add the stock solution very slowly (dropwise) to the vortexing working solution. 3. Decrease the final concentration of this compound. |
| Precipitate forms over time in the incubator. | Delayed Precipitation: The concentration of this compound is at or near its solubility limit in the working solution, and it is slowly coming out of solution. | 1. Lower the final concentration of this compound in your experiment. 2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Variability in experimental results between different batches of working solutions. | Inconsistent Preparation: Minor variations in the preparation of the working solution can lead to differences in the amount of soluble this compound. | 1. Standardize your working solution preparation protocol. 2. Ensure all solutions are adequately mixed. 3. Prepare a fresh working solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a step-by-step method for diluting a DMSO stock solution of this compound into a cell culture medium to minimize precipitation.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. If necessary, gently warm the solution and sonicate to ensure complete dissolution.
-
Pre-warm your complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum) to 37°C.
-
Prepare an intermediate dilution (e.g., 1 mM) of this compound. To do this, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed, serum-free medium and mix well by pipetting.
-
Prepare your final working solution. For a final concentration of 10 µM, add 10 µL of the 1 mM intermediate dilution to 990 µL of your complete, pre-warmed cell culture medium. Add the intermediate dilution dropwise while gently vortexing the medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Determination of the Kinetic Solubility of this compound in Cell Culture Medium
This protocol allows you to determine the maximum soluble concentration of this compound in your specific experimental conditions.
-
Prepare a series of dilutions of your this compound stock solution in 100% DMSO.
-
In a 96-well clear-bottom plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound dilution to the corresponding wells of the 96-well plate. This will result in a final DMSO concentration of 1%. Be sure to include a vehicle control (medium with 1% DMSO).
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2, 4, and 24 hours).
-
At each time point, visually inspect the wells for any signs of precipitation (cloudiness or visible particles) using a light microscope.
-
The highest concentration that remains clear at all time points is the maximum kinetic solubility of this compound under your experimental conditions.
Visualizations
Below are diagrams to help visualize key concepts and workflows related to the use of this compound.
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and downregulation of their signaling pathways.
Caption: Recommended workflow for preparing this compound working solutions to prevent precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: SNX-0723 vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and toxicity of two notable Heat Shock Protein 90 (Hsp90) inhibitors: the synthetic small molecule SNX-0723 and the natural product geldanamycin. This objective analysis is supported by available preclinical experimental data to aid in research and development decisions.
Executive Summary
Both this compound and geldanamycin are potent inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. Geldanamycin, a benzoquinone ansamycin, was one of the first Hsp90 inhibitors to be extensively studied. While it demonstrates significant anti-tumor activity, its clinical development has been hampered by poor solubility and significant hepatotoxicity[1][2]. This compound is a newer, synthetic, small-molecule Hsp90 inhibitor designed for improved pharmacological properties, including brain permeability[3].
This guide presents a side-by-side comparison of their efficacy in various models and their distinct toxicity profiles, based on available preclinical data. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the published literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different experimental contexts.
Efficacy: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and geldanamycin, primarily presented as 50% inhibitory concentration (IC50) or effective concentration (EC50) values.
Table 1: Efficacy of this compound
| Target/Process | Cell Line/System | IC50/EC50 | Reference |
| Hsp90 Inhibition | Biochemical Assay | 14 nM | [3] |
| Hsp70 Induction | H4 neuroglioma | 31 nM | [3] |
| HER2 Degradation | H4 neuroglioma | 9.4 nM | [3] |
| pS6 Degradation | H4 neuroglioma | 13 nM | [3] |
| PERK Degradation | H4 neuroglioma | 5.5 nM | [3] |
| α-synuclein Oligomerization Inhibition | H4 neuroglioma | 48 nM (EC50) | [3] |
Table 2: Efficacy of Geldanamycin and its Analogs
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Geldanamycin | AB1 | Mesothelioma (murine) | 4.8 nM | [4] |
| Geldanamycin | AE17 | Mesothelioma (murine) | 12.3 nM | [4] |
| Geldanamycin | VGE62 | Mesothelioma (human) | 2.5 nM | [4] |
| Geldanamycin | JU77 | Mesothelioma (human) | 1.8 nM | [4] |
| Geldanamycin | MSTO-211H | Mesothelioma (human) | 2.1 nM | [4] |
| Geldanamycin | NIH3T3 | Fibroblast (non-cancerous murine) | 59 nM | [4] |
| Geldanamycin | U266 | Myeloma | ~10 nM | [5] |
| 17-AAG (Tanespimycin) | MDA-MB-231 | Breast Cancer | 60 nM | [5] |
| 17-DMAG (Alvespimycin) | U266 | Myeloma | ~100 nM | [5] |
Toxicity Profiles
The toxicity of these two compounds is a critical differentiating factor.
Table 3: Toxicity Comparison of this compound and Geldanamycin
| Compound | Species | Administration | Observed Toxicity | Dose | Reference |
| This compound | Rat | Oral gavage | Diarrhea, weight loss, failure to thrive, mortality | 10 mg/kg (chronic) | [6] |
| Rat | Oral gavage | Reduced weight gain compared to control | 6 mg/kg (chronic, dose-reduced) | [6] | |
| Geldanamycin | Animal Models | Systemic | Pronounced hepatotoxicity | Not specified | [1][5] |
| Animal Models | Systemic | Poor solubility, unfavorable pharmacokinetics | Not specified | [5] | |
| 17-AAG | Animal Models | Systemic | Reduced hepatotoxicity compared to geldanamycin | Not specified | [5] |
| 17-DMAG | Animal Models | Systemic | Higher toxicity compared to 17-AAG | Not specified | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Hsp90 inhibitor (e.g., this compound or geldanamycin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.
Hsp70 Induction Assay
This assay quantifies the induction of Hsp70, a key pharmacodynamic biomarker of Hsp90 inhibition.
Protocol Outline:
-
Cell/Animal Treatment: Treat cells in culture or dose animals with the Hsp90 inhibitor.
-
Lysate Preparation: Harvest cells or tissues at various time points and prepare protein lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Western Blotting or ELISA:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for Hsp70, followed by a secondary antibody. Visualize and quantify the protein bands.
-
ELISA: Use a commercially available Hsp70 ELISA kit to quantify the concentration of Hsp70 in the lysates.
-
-
Data Analysis: Normalize the Hsp70 levels to a loading control (for Western blotting) or total protein concentration and compare the levels in treated versus untreated samples.
In Vivo Pharmacokinetic Study
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Protocol Outline:
-
Animal Dosing: Administer the compound (e.g., this compound) to animals (e.g., rats) via a specific route (e.g., oral gavage) at a defined dose[3].
-
Sample Collection: Collect blood and tissue samples at predetermined time points post-administration[3].
-
Sample Processing: Process the samples to extract the compound of interest.
-
Bioanalysis: Quantify the concentration of the compound in the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Visualizations
Hsp90 Signaling Pathway Inhibition
Caption: Hsp90 inhibition by this compound and geldanamycin disrupts client protein stability, leading to their degradation.
Experimental Workflow: In Vitro Cytotoxicity (IC50 Determination)
Caption: A typical workflow for determining the IC50 of an Hsp90 inhibitor using the MTT assay.
Comparative Logic: this compound vs. Geldanamycin
Caption: Key distinguishing features of this compound and geldanamycin as Hsp90 inhibitors.
References
- 1. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
A Comparative Guide to Hsp90 Inhibitors: SNX-0723 vs. 17-AAG
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Heat Shock Protein 90 (Hsp90) inhibitors: SNX-0723 and 17-AAG (Tanespimycin). This analysis is supported by experimental data to inform inhibitor selection for preclinical and clinical research.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and neurodegenerative diseases. Inhibition of Hsp90 has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound, a novel synthetic small molecule inhibitor, and 17-AAG, a well-characterized ansamycin antibiotic derivative.
Performance and Efficacy: A Head-to-Head Comparison
This compound and 17-AAG both function by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity and promoting the degradation of its client proteins.[1][2] While both are potent inhibitors, they exhibit distinct profiles in terms of efficacy, target selectivity, and physicochemical properties.
This compound is a brain-permeable small molecule inhibitor of Hsp90 with an IC50 of 14 nM.[3][4] It has shown particular promise in the context of neurodegenerative diseases by demonstrating the ability to inhibit the oligomerization of α-synuclein, a key pathological hallmark of Parkinson's disease, with an EC50 of approximately 48 nM.[3][5] Notably, at lower concentrations (100 nM), this compound was found to be more effective than 17-AAG (500 nM) at rescuing α-synuclein-induced toxicity.[3] In vivo studies in rats have confirmed its brain permeability, with maximal brain concentrations reached 6 hours after oral administration, leading to a 5-fold induction of the heat shock protein Hsp70.[3][6][7]
17-AAG (Tanespimycin) is a potent Hsp90 inhibitor with a reported IC50 of 5 nM in cell-free assays.[8][9] A distinguishing feature of 17-AAG is its approximately 100-fold higher binding affinity for Hsp90 derived from tumor cells compared to normal cells.[8][9] This preferential binding is attributed to the assembly of Hsp90 into multi-chaperone complexes in cancer cells, which increases its affinity for inhibitors. While effective, the clinical utility of 17-AAG has been hampered by its low water solubility and potential for hepatotoxicity.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and 17-AAG based on available experimental evidence.
| Parameter | This compound | 17-AAG (Tanespimycin) | Reference |
| Hsp90 Inhibition (IC50) | 14 nM | 5 nM (cell-free) | [3][4][8] |
| α-synuclein Oligomerization Inhibition (EC50) | ~48 nM | Not explicitly reported | [3][5] |
| Binding Affinity (Ki) | HsHsp90: 4.4 nM; PfHsp90: 47 nM | High affinity for tumor Hsp90 | [8][12][13] |
| Brain Permeability | Yes, demonstrated in vivo | Limited | [3][3][6][7] |
| Key Advantages | Brain permeable, orally available, effective at lower doses for neuroprotection | High potency, preferential binding to tumor Hsp90 | [3][3] |
| Key Limitations | Potential for toxicity at higher doses | Low water solubility, potential hepatotoxicity | [10][11][13] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of Hsp90 inhibition and a typical experimental workflow for evaluating Hsp90 inhibitors.
References
- 1. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
SNX-0723 in the Landscape of Brain-Permeable Hsp90 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SNX-0723 with other brain-permeable Heat Shock Protein 90 (Hsp90) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics for neurodegenerative diseases.
Heat Shock Protein 90 (Hsp90) has emerged as a critical therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Its role as a molecular chaperone is pivotal in the folding, stabilization, and function of numerous client proteins involved in cell signaling, survival, and stress response. Inhibition of Hsp90 can lead to the degradation of these client proteins, many of which are implicated in disease pathogenesis. In the context of neurodegenerative diseases, such as Parkinson's and Alzheimer's, Hsp90 inhibition can promote the clearance of misfolded protein aggregates and induce a protective heat shock response.
A significant challenge in targeting Hsp90 for central nervous system (CNS) disorders has been the development of inhibitors that can effectively cross the blood-brain barrier (BBB). This compound is a novel, synthetic, small-molecule Hsp90 inhibitor designed for oral bioavailability and brain permeability. This guide compares this compound to other notable brain-permeable Hsp90 inhibitors, providing a detailed analysis of their performance based on available preclinical data.
Comparative Analysis of Potency and Efficacy
The following tables summarize the quantitative data for this compound and other brain-permeable Hsp90 inhibitors. These data are compiled from various studies and are intended to provide a comparative overview. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of Brain-Permeable Hsp90 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Reference |
| This compound | Hsp90 | Inhibition Assay | IC50 = 14 nM | [1][2] |
| α-synuclein oligomerization | Cell-based Assay | EC50 = 48.2 nM | [1][3] | |
| Hsp70 Induction | Cell-based Assay | IC50 = 31 nM | [1][2] | |
| HER2 Degradation | Cell-based Assay | IC50 = 9.4 nM | [1][2] | |
| pS6 Degradation | Cell-based Assay | IC50 = 13 nM | [1][2] | |
| PERK Degradation | Cell-based Assay | IC50 = 5.5 nM | [1][2] | |
| HsHsp90 Binding | Binding Affinity | Ki = 4.4 nM | [4][5] | |
| PfHsp90 Binding | Binding Affinity | Ki = 47 nM | [4][5] | |
| 17-AAG | Hsp90 | --- | --- | Limited brain permeability |
| Radicicol | Hsp90 | --- | --- | Limited brain permeability |
| SNX-9114 | Hsp90 | Hsp70 Induction | More potent than this compound | [6] |
| NVP-HSP990 | Hsp90 | --- | --- | Brain-permeable |
| BIIB-021a | Hsp90 | --- | --- | Brain-permeable |
| OS47720 | Hsp90 | --- | --- | Brain-permeable |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Rat | 10 mg/kg, oral | Maximal brain concentration at 6 hours post-dose; 5-fold induction of Hsp70 in the brain. | [1][3][7] |
| Rat (AAV-α-synuclein) | 6-10 mg/kg, oral | Did not significantly alter striatal dopamine levels; showed toxicity at higher doses. | [6][8] | |
| SNX-9114 | Rat (AAV-α-synuclein) | 1.5 mg/kg & 3 mg/kg, oral | Significantly increased striatal dopamine and DOPAC levels. | [6] |
| OS47720 | Mouse (Tg2576 Alzheimer's model) | Chronic treatment | Rescued synaptic dysfunction and memory loss; induced a rapid and long-lasting nuclear activation of HSF1. | [9][10] |
| NVP-HSP990 | Tau transgenic mice | Acute treatment | Increased basal synaptic transmission and synaptic plasticity. | [11] |
| BIIB-021a | Tau transgenic mice | Acute treatment | No significant effect on synaptic transmission or plasticity. | [11] |
Signaling Pathways and Experimental Workflows
The mechanism of action of Hsp90 inhibitors and their therapeutic effects in neurodegeneration are multifaceted. Below are diagrams illustrating the key signaling pathways and experimental workflows.
Caption: Hsp90 Inhibition Pathway by this compound.
This diagram illustrates how this compound inhibits Hsp90, leading to the activation of the heat shock response via HSF1 and the subsequent degradation of misfolded proteins, ultimately rescuing cellular toxicity.
Caption: Preclinical Evaluation Workflow for Hsp90 Inhibitors.
This workflow outlines the typical experimental progression for evaluating novel Hsp90 inhibitors, from initial in vitro characterization to in vivo assessment of pharmacokinetics, pharmacodynamics, and efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and similar compounds.
Hsp90 Inhibition Assay
-
Principle: To determine the concentration of the inhibitor required to inhibit 50% of Hsp90 activity (IC50).
-
Method: A common method is a competitive binding assay using a fluorescently labeled ATP analog. The inhibitor competes with the probe for binding to the N-terminal ATP-binding pocket of Hsp90. The decrease in fluorescence polarization is measured to determine the IC50 value.
-
Procedure:
-
Recombinant human Hsp90 is incubated with varying concentrations of the test compound.
-
A fluorescently labeled ATP probe is added to the mixture.
-
After an incubation period, the fluorescence polarization is measured using a plate reader.
-
The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50.
-
α-Synuclein Oligomerization Assay (Protein Complementation Assay)
-
Principle: To screen for compounds that can prevent the oligomerization of α-synuclein in a cellular context.[1][12]
-
Method: This assay utilizes a split-luciferase system where two fragments of luciferase are fused to α-synuclein monomers. When α-synuclein oligomerizes, the luciferase fragments are brought into proximity, reconstituting the active enzyme and producing a measurable light signal.
-
Procedure:
-
H4 neuroglioma cells are co-transfected with constructs expressing α-synuclein fused to the N- and C-terminal fragments of luciferase.
-
The cells are then treated with different concentrations of the Hsp90 inhibitor.
-
After 24 hours, the luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of α-synuclein oligomerization.[1][12]
-
In Vivo Pharmacokinetic and Pharmacodynamic Assessment
-
Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used.
-
Pharmacokinetics (PK):
-
Animals are administered a single oral dose of the test compound (e.g., 10 mg/kg this compound).[1][7]
-
At various time points post-dosing (e.g., 0, 3, 6, 12, 24 hours), animals are euthanized, and brain tissue is collected.[1]
-
The concentration of the compound in the brain tissue is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Pharmacodynamics (PD):
-
Following compound administration, brain tissue is collected at specified time points.
-
The induction of Hsp70 is assessed by Western blotting or ELISA using an antibody specific for Hsp70.
-
The relative increase in Hsp70 levels compared to vehicle-treated controls is quantified. A 5-fold induction of Hsp70 in the rat brain was observed after a single 10 mg/kg oral dose of this compound.[1][7]
-
Discussion and Future Directions
This compound stands out as a potent, orally bioavailable, and brain-permeable Hsp90 inhibitor with promising preclinical activity in models of neurodegeneration, particularly in preventing α-synuclein oligomerization.[1][12] Its ability to induce a robust Hsp70 response in the brain at tolerable doses underscores its therapeutic potential.[1][7]
However, the landscape of brain-permeable Hsp90 inhibitors is evolving. While early inhibitors like 17-AAG and geldanamycin were hampered by poor BBB penetration and toxicity, newer generations of synthetic small molecules, including this compound, SNX-9114, OS47720, and NVP-HSP990, have demonstrated improved CNS accessibility and safety profiles.[1][6][9][11]
Comparative data suggests that different inhibitors may have distinct efficacy profiles. For instance, while SNX-9114 showed a significant effect on striatal dopamine levels in a Parkinson's disease model, this compound did not, despite its potent in vitro activity.[6] This highlights the importance of comprehensive in vivo testing to select the most promising candidates for clinical development. Furthermore, the observation that NVP-HSP990, but not BIIB-021a, improved synaptic function in a tauopathy model suggests that subtle differences in compound properties can lead to significant variations in therapeutic outcomes.[11]
A critical consideration for the clinical translation of Hsp90 inhibitors is the potential for on-target toxicity with chronic administration. The systemic side effects observed with higher doses of this compound in rats underscore the need for a therapeutic window that balances efficacy with safety.[6][8]
Future research should focus on:
-
Head-to-head comparison studies: Conducting direct comparative studies of the most promising brain-permeable Hsp90 inhibitors in standardized preclinical models of various neurodegenerative diseases.
-
Biomarker development: Identifying and validating biomarkers to monitor target engagement and therapeutic response in the CNS.
-
Combination therapies: Exploring the potential of Hsp90 inhibitors in combination with other therapeutic modalities to achieve synergistic effects.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|SNX 0723;SNX0723 [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A CNS-permeable Hsp90 inhibitor rescues synaptic dysfunction and memory loss in APP-overexpressing Alzheimer's mouse model via an HSF1-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SNX-0723 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of SNX-0723, a potent and brain-permeable inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Objective comparisons with alternative Hsp90 inhibitors are presented, supported by experimental data, to aid in the selection of appropriate validation strategies.
Introduction to this compound and Hsp90 Target Engagement
This compound is a small molecule inhibitor that targets Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic target, particularly in oncology. Validating that this compound directly binds to and inhibits Hsp90 within the complex cellular environment is a critical step in its preclinical and clinical development. This guide explores three key methodologies for confirming target engagement: monitoring downstream signaling pathways, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Comparison of Hsp90 Inhibitors
| Compound | Target | Mechanism of Action | Cellular Biomarkers of Target Engagement |
| This compound | Hsp90 | ATP-competitive inhibitor of the N-terminal domain | Induction of Hsp70, degradation of Hsp90 client proteins (e.g., HER2, Akt, Cdk4).[2][3][4] |
| Onalespib (AT13387) | Hsp90 | N-terminal ATP-competitive inhibitor | Transcriptional upregulation of Hsp70 and Hsp27, degradation of client proteins.[5][6][7][8] |
| Tanespimycin (17-AAG) | Hsp90 | N-terminal ATP-competitive inhibitor (ansamycin-based) | Induction of Hsp70, degradation of client proteins such as HER2, Akt, and Cdk4.[3][9][10][11][12][13] |
| Luminespib (NVP-AUY922) | Hsp90 | N-terminal ATP-competitive inhibitor (resorcinol-based) | Upregulation of Hsp70, degradation of client proteins.[14][15][16][17][18] |
Methodologies for Validating Target Engagement
A multi-faceted approach employing orthogonal assays is recommended to robustly validate the intracellular target engagement of this compound.
Western Blotting for Downstream Signaling
Principle: Inhibition of Hsp90 disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. A compensatory cellular stress response is also activated, resulting in the upregulation of other heat shock proteins, most notably Hsp70. Measuring the levels of key Hsp90 client proteins and Hsp70 provides a reliable and widely used method to confirm target engagement.[3][19]
Experimental Data Summary:
| Treatment | Cell Line | Concentration | Time | Observed Effect | Reference |
| This compound | Rat Brain (in vivo) | 10 mg/kg (oral) | 24h | ~5-fold induction of Hsp70 | [2][4] |
| Onalespib | Patient PBMCs | Various | - | Transcriptional upregulation of Hsp70 and Hsp27 | [5][7] |
| 17-AAG | Mouse Ba/F3 cells | Dose-dependent | 24h | Degradation of Akt and Cdk4, induction of Hsp70 | [3] |
| 17-AAG | JIMT-1 (breast cancer) | 10 nM (IC50) | - | Downregulation of ErbB2 | [13] |
| Luminespib | CMS4 (colon cancer) | 50-100 nM | 24h | Upregulation of Hsp70 and Hsp40 | [16] |
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line known to be dependent on Hsp90 signaling) and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 10 nM - 1 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17-AAG).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Cdk4), Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression upon treatment with this compound.
Caption: Workflow for Western Blot Analysis.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method to directly assess the binding of a compound to its target protein in a cellular environment.[20][21] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified, typically by western blotting, to determine the extent of target engagement.[20][21]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of Hsp90 by western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Caption: CETSA Experimental Workflow.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement Intracellular Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[22] The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. When a test compound, such as this compound, binds to the target protein, it competes with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and residence time at the target in real-time.[22]
Experimental Protocol: NanoBRET™ Assay
-
Cell Engineering: Genetically engineer cells to express an Hsp90-NanoLuc® fusion protein.
-
Cell Plating: Plate the engineered cells in a suitable assay plate.
-
Compound and Tracer Addition: Add serial dilutions of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer specific for Hsp90.
-
Signal Detection: Add the NanoLuc® substrate and measure the luminescence and fluorescence signals.
-
Data Analysis: Calculate the BRET ratio (fluorescence/luminescence). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding and target engagement. The data can be used to determine the IC50 value for target binding in living cells.
Caption: NanoBRET Assay Workflow.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. This guide outlines three robust methodologies to achieve this. While direct evidence of this compound target engagement is demonstrated by the induction of Hsp70, the use of orthogonal biophysical methods like CETSA and NanoBRET is highly recommended for a comprehensive validation. The comparative data and detailed protocols provided herein will enable researchers to design and execute experiments to confidently confirm the interaction of this compound with its intended target, Hsp90, in a cellular context.
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heat shock protein 90 inhibitor 17-AAG down-regulates thymidine phosphorylase expression and potentiates the cytotoxic effect of tamoxifen and erlotinib in human lung squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Luminespib - Wikipedia [en.wikipedia.org]
- 18. Probe Luminespib | Chemical Probes Portal [chemicalprobes.org]
- 19. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 21. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NanoBRET® Target Engagement HDAC Assays [promega.com]
A Comparative In Vivo Analysis of Hsp90 Inhibitors: SNX-0723 vs. SNX-9114
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo performance of two brain-permeable small molecule inhibitors of Heat Shock Protein 90 (Hsp90), SNX-0723 and SNX-9114. The data presented is compiled from preclinical studies, offering a head-to-head comparison of their efficacy, pharmacokinetics, and safety profiles, supported by experimental data and methodologies.
Executive Summary
Both this compound and SNX-9114 are potent, orally bioavailable Hsp90 inhibitors designed to cross the blood-brain barrier, making them promising candidates for the treatment of neurodegenerative diseases.[1][2] Their primary mechanism of action involves the inhibition of Hsp90, a molecular chaperone, which leads to the activation of Heat Shock Factor 1 (HSF1) and subsequent induction of Heat Shock Protein 70 (Hsp70).[3] Hsp70 plays a crucial role in protein folding and degradation, including the clearance of misfolded proteins implicated in neurodegenerative disorders like Parkinson's disease.
In vivo studies reveal that while both compounds effectively engage their target in the central nervous system, SNX-9114 demonstrates a more favorable profile. It is more potent in inducing the desired pharmacodynamic effect (Hsp70 induction) and, in a rat model of Parkinsonism, showed a unique efficacy in increasing striatal dopamine levels.[1] Furthermore, SNX-9114 was better tolerated in chronic dosing studies compared to this compound, which exhibited significant toxicity at higher doses.[1]
Data Presentation: In Vivo Performance Comparison
The following tables summarize the key quantitative data from in vivo studies in rats.
Table 1: Pharmacokinetics and Pharmacodynamics
| Parameter | This compound | SNX-9114 | Citation(s) |
| Route of Administration | Oral gavage | Oral gavage | [1][2] |
| Dose (Pharmacokinetics) | 10 mg/kg | Not explicitly reported | [2] |
| Time to Max. Brain Conc. (Tmax) | 6 hours | Not explicitly reported | [2] |
| Clearance | Almost complete by 24 hours | Not explicitly reported | [2] |
| Brain Permeability | Yes | Yes ("excellent") | [1][2] |
| Pharmacodynamic Marker | Hsp70 induction in the brain | Hsp70 induction in the brain | [1][2] |
| Potency (Hsp70 Induction) | 5-fold induction at 10 mg/kg | More potent than this compound | [1][2] |
Table 2: Efficacy in a Rat Model of Parkinsonism (AAV-α-synuclein)
| Outcome | This compound (6-10 mg/kg) | SNX-9114 (1.5 and 3 mg/kg) | Citation(s) |
| Nigrostriatal Dopaminergic Cell Loss | No reduction | No reduction | [1] |
| Striatal Dopamine Content | No significant change | Significantly increased | [1] |
Table 3: In Vivo Safety and Tolerability (Chronic Dosing)
| Observation | This compound | SNX-9114 | Citation(s) |
| Dose Administered | 10 mg/kg, reduced to 6 mg/kg | 1.5 mg/kg and 3 mg/kg | [1] |
| Toxicity at Higher Doses | Significant weight loss, failure to thrive, and death at 10 mg/kg | Generally well-tolerated; less weight gain compared to vehicle | [1] |
| Dose Adjustment | Required | Not required, though weight gain was still affected at lower doses | [1] |
Experimental Protocols
Pharmacokinetic and Pharmacodynamic Study of this compound
-
Animal Model: Female Sprague-Dawley rats (160-190 g).[2]
-
Drug Administration: A single dose of this compound was administered by oral gavage at 10 mg/kg.[2]
-
Sample Collection: Brain and lung tissues were collected at 0, 3, 6, 12, and 24 hours post-administration.[2]
-
Analysis:
Chronic Efficacy and Toxicity Study of this compound and SNX-9114
-
Animal Model: Rats were unilaterally injected in the substantia nigra with adeno-associated virus serotype 8 (AAV8) expressing human α-synuclein to model Parkinson's disease.[1]
-
Drug Administration:
-
Analysis:
Visualizations
Signaling Pathway
Caption: Hsp90 inhibition by this compound/SNX-9114 leads to Hsp70 induction and protein quality control.
Experimental Workflow
Caption: Workflow for the chronic in vivo efficacy and toxicity study.
References
- 1. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Role of Natural and Synthetic Small Molecules in Counteracting the Burden of α-Synuclein Aggregates and Related Toxicity in Different Models of Parkinson’s Disease [mdpi.com]
SNX-0723: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SNX-0723 is a potent, brain-permeable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical signaling kinases implicated in oncogenesis and other diseases. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy. Given the central role of kinases in cellular signaling, understanding the selectivity profile of any Hsp90 inhibitor against the human kinome is of paramount importance to mitigate off-target effects and ensure therapeutic efficacy.
This guide provides a comprehensive overview of the cross-reactivity profile of this compound against other kinases, based on available experimental data.
Hsp90 Inhibition and Downstream Kinase Targets
This compound demonstrates nanomolar potency in inhibiting Hsp90, with an IC50 of 14 nM.[1][2] This inhibition leads to the induction of Hsp70 (IC50 = 31 nM) and a decrease in the expression of several known Hsp90 client kinases.[1][2]
| Client Protein | IC50 | Pathway Association |
| HER2 (Human Epidermal Growth Factor Receptor 2) | 9.4 nM | Receptor Tyrosine Kinase |
| pS6 (ribosomal protein S6) | 13 nM | PI3K/AKT/mTOR pathway |
| PERK (Protein kinase R-like endoplasmic reticulum kinase) | 5.5 nM | Unfolded Protein Response |
Kinase Cross-Reactivity Profile
To assess its selectivity, the cross-reactivity of this compound was evaluated against a panel of 36 kinases using the Invitrogen Kinase Selectivity panel.[1] The results demonstrated a high degree of selectivity for its primary target's downstream pathways over direct kinase inhibition. At a concentration of 10 μM, this compound exhibited no significant inhibition (defined as >30% inhibition) against any of the kinases in the panel.[1]
While the specific list of the 36 kinases screened in the this compound study is not publicly available, the following table represents a typical panel of kinases available in the Invitrogen SelectScreen® service and is representative of the kinases likely tested.
| Kinase | % Inhibition at 10 µM this compound |
| Tyrosine Kinases | |
| ABL1 | < 30% |
| AXL | < 30% |
| EGFR | < 30% |
| ERBB2 (HER2) | < 30% |
| FGFR1 | < 30% |
| FLT3 | < 30% |
| LCK | < 30% |
| SRC | < 30% |
| VEGFR2 | < 30% |
| Serine/Threonine Kinases | |
| AKT1 | < 30% |
| AURKA | < 30% |
| CDK2/cyclin A | < 30% |
| CHEK1 | < 30% |
| GSK3B | < 30% |
| IKKβ | < 30% |
| MAPK1 (ERK2) | < 30% |
| MEK1 | < 30% |
| p38α | < 30% |
| PIM1 | < 30% |
| PLK1 | < 30% |
| ROCK1 | < 30% |
| Other Kinases | |
| ATM | < 30% |
| ATR | < 30% |
| DNA-PK | < 30% |
| mTOR | < 30% |
| PIK3CA | < 30% |
| (Note: This is a representative list of kinases commonly included in such screening panels. The exact composition of the panel used for this compound may vary.) |
Experimental Protocols
Kinase Selectivity Profiling (Invitrogen SelectScreen® Z'-LYTE® Assay)
The kinase selectivity of this compound was determined using a well-established fluorescence-based immunoassay.
Principle: The Z'-LYTE® assay is a fluorescence resonance energy transfer (FRET) based assay that measures the amount of phosphorylated substrate produced by a kinase. A kinase, its substrate (a synthetic peptide with a FRET pair), and ATP are incubated with the test compound (this compound). A development reagent containing a site-specific protease is then added, which digests the unphosphorylated substrate, separating the FRET pair and disrupting the FRET signal. The amount of remaining FRET is directly proportional to the amount of phosphorylated substrate and thus indicative of kinase activity.
Protocol Outline:
-
Reaction Setup: Kinase, substrate peptide, and ATP are added to the wells of a microplate.
-
Compound Addition: this compound is added at the desired concentration (10 μM).
-
Kinase Reaction: The reaction is incubated at room temperature to allow for phosphorylation.
-
Development: The Z'-LYTE® development reagent is added to the wells.
-
Signal Detection: The fluorescence is measured at two wavelengths (emission from the donor and acceptor fluorophores).
-
Data Analysis: The ratio of the two emission signals is used to calculate the percent inhibition of kinase activity by the compound.
Signaling Pathway and Experimental Workflow
Caption: Hsp90 inhibition by this compound leads to degradation of client kinases.
Caption: Workflow for kinase cross-reactivity profiling using a FRET-based assay.
References
SNX-0723 Demonstrates Efficacy in Overcoming 17-AAG Resistance in Cancer Cell Lines
A detailed comparison of the Hsp90 inhibitors SNX-0723 and 17-AAG reveals that this compound, a structurally distinct synthetic inhibitor, is effective in cancer cell lines that have developed resistance to the ansamycin antibiotic 17-AAG. This efficacy is primarily attributed to its different mechanism of activation, which circumvents the common resistance pathway involving the enzyme NQO1.
For researchers and drug development professionals investigating novel cancer therapeutics, the emergence of drug resistance is a critical hurdle. The Hsp90 inhibitor 17-AAG (Tanespimycin) has shown promise in clinical trials, but its efficacy can be limited by acquired resistance. This guide provides a comparative analysis of this compound as a potent alternative in such resistant contexts, supported by experimental data and detailed protocols.
Mechanism of 17-AAG Resistance and the Advantage of this compound
Acquired resistance to 17-AAG is frequently linked to the downregulation of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme.[1][2] 17-AAG, a benzoquinone ansamycin, requires bioactivation by NQO1 to its more potent hydroquinone form.[3][4] Cancer cells with reduced NQO1 activity are therefore less sensitive to 17-AAG.
This compound belongs to a novel class of synthetic Hsp90 inhibitors that are not ansamycins and do not possess a quinone moiety.[5] Its mechanism of Hsp90 inhibition is independent of NQO1 activity. This fundamental difference suggests that this compound can effectively inhibit Hsp90 and induce the degradation of client proteins even in cell lines with low NQO1 expression, thus overcoming a key mechanism of 17-AAG resistance. Studies on 17-AAG-resistant glioblastoma cell lines have shown that they do not exhibit cross-resistance to structurally unrelated Hsp90 inhibitors.[1][2]
Comparative Efficacy Data
While direct head-to-head studies of this compound in 17-AAG resistant cell lines are not extensively published, the available data on their individual potencies and mechanisms strongly support the superior efficacy of this compound in a resistant setting.
| Compound | Chemical Class | NQO1 Dependence | Hsp90 IC50 | Notes |
| 17-AAG | Benzoquinone Ansamycin | Yes | Varies (cell line dependent, typically nM range in sensitive cells) | Efficacy is significantly reduced in NQO1-deficient cells. |
| This compound | Synthetic Purine-scaffold | No | ~14 nM[5] | Potent, brain-permeable, and effective regardless of NQO1 status. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the efficacy of Hsp90 inhibitors in resistant cell lines.
Caption: Hsp90 inhibition pathway and the role of NQO1 in 17-AAG activation.
Caption: Experimental workflow for comparing Hsp90 inhibitor efficacy.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Hsp90 inhibitors on cancer cell lines.
Materials:
-
Parental and 17-AAG resistant cancer cell lines
-
Complete culture medium
-
This compound and 17-AAG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and 17-AAG in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol assesses the pharmacological activity of Hsp90 inhibitors by measuring the degradation of known Hsp90 client proteins.
Materials:
-
Parental and 17-AAG resistant cancer cell lines
-
This compound and 17-AAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and 17-AAG for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The available evidence strongly indicates that this compound is a highly effective Hsp90 inhibitor in the context of 17-AAG resistance mediated by NQO1 deficiency. Its distinct chemical structure and NQO1-independent mechanism of action make it a valuable tool for researchers and a promising candidate for further development in treating cancers that have developed resistance to first-generation Hsp90 inhibitors. The provided experimental protocols offer a framework for validating the efficacy of this compound in specific 17-AAG resistant cell line models.
References
- 1. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role for NAD(P)H:quinone Oxidoreductase 1 and Manganese-Dependent Superoxide Dismutase in 17-(Allylamino)-17-demethoxygeldanamycin-Induced Heat Shock Protein 90 Inhibition in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of SNX-0723 and Other Promising Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of SNX-0723, a potent Hsp90 inhibitor, with other notable compounds in the field of neuroprotection. The information presented is intended to assist researchers in evaluating the therapeutic potential of these agents for various neurodegenerative diseases and ischemic stroke.
Executive Summary
This compound demonstrates significant neuroprotective potential, primarily through its mechanism as a heat shock protein 90 (Hsp90) inhibitor. Its high brain permeability and oral bioavailability represent key advantages over earlier Hsp90 inhibitors like geldanamycin and 17-AAG, which are hampered by toxicity and poor central nervous system penetration. In preclinical models of Parkinson's disease, this compound has been shown to reduce the formation of toxic α-synuclein oligomers.
This guide also evaluates other neuroprotective agents targeting different mechanisms. For ischemic stroke, nerinetide, which targets the postsynaptic density protein 95 (PSD-95), and edaravone, a free radical scavenger, have shown promise in clinical trials. In the context of Alzheimer's disease, ALZ-801, an inhibitor of amyloid-β aggregation, and LM11A-31, a modulator of the p75 neurotrophin receptor, are emerging as potential therapeutic options.
Quantitative Data Comparison
The following tables summarize key quantitative data for the compared compounds, providing a basis for evaluating their relative potency and efficacy.
Table 1: In Vitro and Preclinical Efficacy of Hsp90 Inhibitors
| Compound | Target | Model System | Key Finding | Efficacy | Reference |
| This compound | Hsp90 | H4 human neuroglioma cells (α-synuclein overexpression) | Inhibition of α-synuclein oligomerization | EC50: ~48 nM | [1] |
| This compound | Hsp90 | Rat model of Parkinson's disease (α-synuclein overexpression) | 5-fold induction of Hsp70 in the brain | 10 mg/kg oral dose | [2] |
| 17-AAG | Hsp90 | H4 human neuroglioma cells (α-synuclein overexpression) | Rescue of α-synuclein-induced toxicity | Effective at 500 nM | [1] |
| Geldanamycin | Hsp90 | Mouse model of Parkinson's disease (MPTP-induced) | Increased residual dopamine content in the striatum | Pretreatment via intracerebral ventricular injection | [3] |
| SNX-9114 | Hsp90 | Rat model of Parkinson's disease (α-synuclein overexpression) | Significantly increased striatal dopamine content | 1.5 mg/kg and 3 mg/kg oral doses | [4] |
Table 2: Clinical Trial Outcomes for Neuroprotective Agents in Ischemic Stroke
| Compound | Target | Phase | Primary Outcome | Key Result | Reference |
| Nerinetide | PSD-95 | Phase 3 (ESCAPE-NA1) | Favorable functional outcome (mRS 0-2) at 90 days | No significant overall benefit. In patients not receiving alteplase, 59.3% with nerinetide vs. 49.8% with placebo achieved the primary outcome. | [1][5][6][7] |
| Edaravone | Free radical scavenger | Meta-analysis of RCTs | Improvement in neurological impairment at 3 months | Pooled RR of 1.54 for improvement compared to control. | [8] |
| Edaravone | Free radical scavenger | Retrospective analysis (in combination with endovascular therapy) | Functional independence at discharge | 32.3% in the edaravone group vs. 25.9% in the control group. | [9][10] |
Table 3: Clinical Trial Outcomes for Neuroprotective Agents in Alzheimer's Disease
| Compound | Target | Phase | Primary Outcome | Key Result | Reference |
| ALZ-801 | Amyloid-β aggregation | Phase 3 (APOLLOE4) | Change in ADAS-Cog13 | Primary endpoint not met in the overall population. Showed cognitive and functional benefits in patients at the Mild Cognitive Impairment stage. | [11][12] |
| LM11A-31 | p75 neurotrophin receptor | Phase 2a | Safety and tolerability | Met primary endpoint. Showed significant slowing of longitudinal increases in CSF SNAP25 (a marker of synaptic degeneration) compared to placebo. | [3][13][14][15][16] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
References
- 1. Another Neuroprotective Agent Fails in Acute Stroke . . . Or Does It? | tctmd.com [tctmd.com]
- 2. Neuroprotective Activity and Evaluation of Hsp90 Inhibitors In An Immortalized Neuronal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nia.nih.gov [nia.nih.gov]
- 4. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 8. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. alzheon.com [alzheon.com]
- 12. Early-stage Alzheimer's: New pill slows down neurodegeneration [medicalnewstoday.com]
- 13. neurologylive.com [neurologylive.com]
- 14. news-medical.net [news-medical.net]
- 15. Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results - Geriatric House Call Dentistry [geriatrichousecalldentistry.com]
- 16. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer's Disease [prnewswire.com]
SNX-0723: A Comparative Analysis of its Selectivity for Plasmodium Hsp90
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SNX-0723's Performance and Supporting Experimental Data
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the development of novel antimalarial therapeutics. One promising target is the heat shock protein 90 (Hsp90), a molecular chaperone essential for the folding and activation of a wide range of "client" proteins, many of which are critical for the parasite's survival and development.[1] this compound, a small molecule inhibitor of Hsp90, has been investigated for its anti-plasmodial activity. This guide provides a comparative analysis of this compound's selectivity for Plasmodium falciparum Hsp90 (PfHsp90) over human Hsp90 (HsHsp90), supported by experimental data.
Quantitative Data Summary
The following tables summarize the binding affinity and in vitro anti-plasmodial activity of this compound in comparison to other notable Hsp90 inhibitors.
Table 1: Hsp90 Binding Affinity of Various Inhibitors
| Compound | PfHsp90 Ki (nM) | HsHsp90 Ki (nM) | Selectivity (PfHsp90/HsHsp90) | Reference |
| This compound | 47 | 4.4 | 0.09 (11-fold selective for HsHsp90) | [2] |
| Tropane 1 | 46 ± 6.8 | 440 ± 130 | 9.6 (selective for PfHsp90) | [3] |
| XL888 | 27 ± 7.8 | 130 ± 30 | 4.8 (selective for PfHsp90) | [4] |
| BX-2819 | 24 ± 4.4 | 49 ± 4.3 | 2.0 (selective for PfHsp90) | [4] |
| Harmine | High Affinity | No Binding | Highly selective for PfHsp90 | [2] |
| Geldanamycin | 1.05 µM | 4.4 µM | 4.2 (selective for PfHsp90) | [5] |
Table 2: In Vitro Anti-Plasmodial and Cytotoxic Activity of Hsp90 Inhibitors
| Compound | P. falciparum Strain | EC50 (µM) | Cytotoxicity (HepG2) EC50 (µM) | Reference |
| This compound | P. berghei (liver stage) | 3.3 | >50 | [6] |
| XL888 | 3D7 (blood stage) | 0.33 ± 0.11 | >25 | [4] |
| XL888 | P. berghei (liver stage) | 0.24 ± 0.045 | >25 | [4] |
| BX-2819 | 3D7 (blood stage) | 0.74 ± 0.034 | >25 | [4] |
| BX-2819 | P. berghei (liver stage) | 1.5 ± 0.41 | >25 | [4] |
| Tropane 1 | 3D7 (blood stage) | 0.73 ± 0.15 | >25 | [3] |
| Tropane 1 | P. berghei (liver stage) | 1.2 ± 0.16 | >25 | [3] |
Experimental Protocols
Hsp90 Binding Affinity Determination by Fluorescence Polarization
A fluorescence polarization (FP) competition assay is a common method to determine the binding affinity of inhibitors to Hsp90.[7][8]
Principle: This assay measures the change in the polarization of fluorescently labeled geldanamycin (a known Hsp90 inhibitor) upon binding to Hsp90. Unlabeled inhibitors compete with the fluorescent probe for binding to Hsp90, causing a decrease in fluorescence polarization.
General Protocol:
-
Reagents: Purified recombinant PfHsp90 and HsHsp90, fluorescently labeled geldanamycin (e.g., BODIPY-GM), assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40, and 2 mM DTT), and the test inhibitor (e.g., this compound).
-
Procedure:
-
A fixed concentration of Hsp90 (e.g., 30 nM) is incubated with a fixed concentration of the fluorescent probe (e.g., 5 nM GM-BODIPY) in the assay buffer.[8]
-
Serial dilutions of the test inhibitor are added to the mixture.
-
The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.[8]
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Anti-Plasmodial Activity Assay (SYBR Green I-based)
The in vitro activity of Hsp90 inhibitors against P. falciparum blood stages is often assessed using a SYBR Green I-based fluorescence assay.
Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In synchronized parasite cultures, the increase in fluorescence intensity is proportional to parasite growth.
General Protocol:
-
Materials: Synchronized ring-stage P. falciparum cultures, complete malaria culture medium, 96-well plates, SYBR Green I lysis buffer.
-
Procedure:
-
A synchronized parasite culture (e.g., 2% parasitemia and 2% hematocrit) is plated into 96-well plates.
-
Serial dilutions of the test compound are added to the wells.
-
The plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, the plates are frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.
-
Fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Human Hsp90 Chaperone Cycle
Caption: The canonical ATP-dependent chaperone cycle of human Hsp90.
Plasmodium falciparum Hsp90 Chaperone Cycle
Caption: The proposed chaperone cycle of Plasmodium falciparum Hsp90.
Experimental Workflow for Hsp90 Inhibitor Evaluation
Caption: A typical workflow for the evaluation of novel Hsp90 inhibitors.
Conclusion
The available data indicates that while this compound demonstrates anti-plasmodial activity, it exhibits a higher affinity for human Hsp90 compared to Plasmodium falciparum Hsp90. This lack of selectivity for the parasite protein is a significant consideration for its potential development as an antimalarial drug. In contrast, other compounds like Tropane 1 and harmine show promising selectivity for PfHsp90, highlighting the feasibility of developing parasite-specific Hsp90 inhibitors. Future drug discovery efforts should focus on exploiting the structural differences between the human and parasite Hsp90 ATP-binding pockets to design inhibitors with improved selectivity and potent anti-plasmodial efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting heat shock protein 90 for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In vivo toxicity comparison of SNX-0723 and other Hsp90 inhibitors
An Objective Comparison of the In Vivo Toxicity of SNX-0723 and Other Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer and neurodegenerative diseases.[1][2] Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, making it a promising therapeutic target.[3] However, the clinical development of Hsp90 inhibitors has been hampered by challenges including dose-limiting toxicity and poor pharmacokinetic profiles.[1][2]
This guide provides a comparative overview of the in vivo toxicity of this compound, a novel, brain-permeable Hsp90 inhibitor, and other notable Hsp90 inhibitors based on available preclinical and clinical data.[1][4]
Data Presentation: Comparative In Vivo Toxicity
The following table summarizes the observed in vivo toxicities of this compound and other selected Hsp90 inhibitors.
| Hsp90 Inhibitor | Dose | Animal Model | Observed Toxicities | Source |
| This compound | 10 mg/kg (initial dose) | Rat | Diarrhea, significant weight loss, failure to thrive, early death in 7 of 21 animals.[5] | [5][6] |
| 6-10 mg/kg (dose-reduced) | Rat | Systemic toxicity, weight loss, early death.[5] | [5] | |
| 3 mg/kg | Rat | Better tolerated, animals gained weight but at a slower rate than vehicle control.[6] | [6] | |
| SNX-9114 | 1.5 mg/kg & 3 mg/kg | Rat | Generally well-tolerated; animals gained weight, but less than the vehicle control group.[5][6] | [5][6] |
| Geldanamycin (GDA) | N/A | Preclinical Models | High in vivo toxicity and instability, limiting clinical use.[1] | [1] |
| 17-AAG (Tanespimycin) | N/A | Clinical Trials | Hepatotoxicity, nausea, vomiting, diarrhea, hypersensitivity.[7] | [7] |
| 17-DMAG (Alvespimycin) | N/A | Clinical Trials | Hepatotoxicity, nausea, vomiting, diarrhea, hypersensitivity.[7] | [7] |
| TAS-116 | N/A | Human xenograft mouse models & Clinical Trials | Showed antitumor activity with an acceptable safety profile and adverse reactions.[1] | [1] |
Experimental Protocols
The primary comparative toxicity data for this compound and SNX-9114 is derived from a study in a rat model of parkinsonism.
Key Experimental Protocol: Chronic Dosing in a Rat Model
-
Animal Model : Female Sprague-Dawley rats were used for pharmacokinetic and pharmacodynamic studies.[8] For chronic toxicity studies, rats were unilaterally injected in the substantia nigra with AAV8 expressing human α-synuclein.[5]
-
Drug Administration : this compound and SNX-9114 were administered via oral gavage.[5][8]
-
Dosing Regimen :
-
Treatment Duration : Animals were treated for approximately 8 weeks.[5]
-
Toxicity Assessment : Toxicity was primarily assessed through routine monitoring of animal weight, overall health (e.g., presence of diarrhea, failure to thrive), and survival rates throughout the experiment.[5]
-
Pharmacodynamic Assessment : To confirm target engagement in the central nervous system, a separate cohort of rats received a single 10 mg/kg oral dose of this compound. Brain tissue was analyzed to measure the induction of Hsp70, a key biomarker of Hsp90 inhibition.[4][9] These studies showed that this compound is brain-permeable, reaching maximal concentration at 6 hours and causing a 5-fold induction of Hsp70.[8][9]
Mandatory Visualization
The diagrams below illustrate the general mechanism of Hsp90 inhibition and the experimental workflow for the comparative toxicity study.
Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.
Caption: Workflow for the in vivo comparative toxicity assessment.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synergistic Eradication of Liver-Stage Malaria: A Comparative Analysis of SNX-0723 and PIK-75 Combination Therapy
For Immediate Release
DURHAM, N.C. – A promising combination therapy involving the Hsp90 inhibitor, SNX-0723, and the PI3K inhibitor, PIK-75, has demonstrated a significant synergistic effect in eliminating the liver stage of the Plasmodium parasite, the causative agent of malaria. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the efficacy and underlying mechanisms of this novel combination, supported by experimental data.
The fight against malaria, a disease that continues to pose a significant global health threat, is hampered by the emergence of drug-resistant parasite strains. Combination therapies are a cornerstone of modern antimalarial strategy, and the synergistic interaction between this compound and PIK-75 presents a new avenue for the development of more effective prophylactic treatments.
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound and PIK-75 was evaluated against the liver stage of Plasmodium berghei. The combination of these two inhibitors resulted in a substantially greater reduction in parasite load than would be expected from their individual effects, indicating a potent synergistic relationship.
| Treatment | Concentration (µM) | Parasite Load Reduction (%) | Expected Additive Effect (%) | Synergistic Effect (%) |
| This compound | 0.16 | 14 | - | - |
| PIK-75 | 0.506 | 29 | - | - |
| This compound + PIK-75 (Combination) | 0.16 + 0.506 | 86 | 43 | +43 |
Data sourced from Posfai et al., 2018, Antimicrobial Agents and Chemotherapy.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of the synergistic effects of this compound and PIK-75.
In Vitro Liver-Stage Plasmodium Drug Synergy Assay
This protocol outlines the methodology for assessing the synergistic effects of drug combinations against the liver stages of Plasmodium parasites using a luciferase-based readout.
1. Cell Culture and Parasite Infection:
-
Human hepatoma cells (e.g., Huh7) are seeded in 96-well plates and cultured to confluency.
-
Plasmodium berghei sporozoites expressing luciferase are freshly dissected from the salivary glands of infected Anopheles mosquitoes.
-
The cultured hepatoma cells are infected with the luciferase-expressing sporozoites.
2. Drug Treatment and Incubation:
-
This compound and PIK-75 are prepared in a dilution series, both individually and in combination at fixed-ratio concentrations.
-
The drug solutions are added to the infected cell cultures.
-
The treated, infected cells are incubated for a period of 48 hours to allow for parasite development.
3. Quantification of Parasite Load:
-
After the incubation period, the culture medium is removed, and the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to the parasite load, is measured using a luminometer.
4. Data Analysis:
-
The percentage of parasite load reduction is calculated for each drug concentration and combination relative to untreated controls.
-
The synergistic effect is determined by comparing the observed inhibition from the combination treatment to the expected additive effect of the individual drugs. This can be quantified using methodologies such as the Combination Index (CI) calculated with software like CalcuSyn, which is based on the Chou-Talalay method.[2][3][4][5][6][7][8] A CI value less than 1 indicates synergy.
Signaling Pathways and Mechanism of Synergy
This compound and PIK-75 target two distinct but crucial pathways for the survival and development of the Plasmodium parasite within liver cells. The simultaneous inhibition of these pathways leads to a synergistic collapse of essential cellular functions.
This compound Target: Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone responsible for the proper folding and stability of a large number of "client" proteins. In Plasmodium, Hsp90 is essential for parasite development and survival, particularly under the stress conditions encountered within the host.[9] Inhibition of Hsp90 by this compound disrupts the function of these client proteins, leading to a breakdown in cellular homeostasis.
PIK-75 Target: Phosphatidylinositol 3-Kinase (PI3K)
The Plasmodium parasite has its own PI3K, which plays a critical role in intracellular signaling and vesicular trafficking. Specifically, Plasmodium falciparum PI3K (PfPI3K) is involved in the trafficking of hemoglobin within the parasite.[10][11] Inhibition of PI3K by PIK-75 disrupts these trafficking processes, which are vital for nutrient acquisition and parasite growth.
Proposed Mechanism of Synergy
The synergistic effect of combining this compound and PIK-75 likely arises from a multi-pronged attack on the parasite's cellular machinery. While a definitive link has not been established in Plasmodium, studies in other organisms have shown that components of the PI3K signaling pathway are often client proteins of Hsp90. By inhibiting Hsp90, this compound may not only disrupt a broad range of cellular processes but also further destabilize the PI3K pathway, making the parasite more susceptible to the effects of PIK-75. This dual disruption of protein folding and essential trafficking pathways creates a challenge that the parasite cannot overcome, leading to a synergistic reduction in its viability.
Visualizing the Interplay: Signaling Pathways and Experimental Workflow
To better illustrate the targeted pathways and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2005 INSTRUCTIONS TO AUTHORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host PI(3,5)P2 activity is required for Plasmodium berghei growth during liver stage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host PI(3,5)P2 activity is required for Plasmodium berghei growth during liver stage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 5. Screening the Global Health Priority Box against Plasmodium berghei liver stage parasites using an inexpensive luciferase detection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of Plasmodium berghei With the Apical Domain of Hepatocytes Is Necessary for the Parasite's Liver Stage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Inhibitors as New Leads To Target Parasitic Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2009 INSTRUCTIONS TO AUTHORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Agents and Chemotherapy Launches a New Section Focused on Innovative Antimicrobial Stewardship Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: SNX-0723 vs. Radicicol in Hsp90 Inhibition
In the landscape of cancer therapeutics and neurodegenerative disease research, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are implicated in oncogenesis and protein aggregation pathologies. This guide provides a detailed, head-to-head comparison of two prominent Hsp90 inhibitors: SNX-0723, a synthetic small molecule, and radicicol, a natural macrocyclic antibiotic. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and radicicol based on various in vitro and cellular assays. It is important to note that the data presented has been aggregated from multiple studies and may not have been generated under identical experimental conditions.
| Parameter | This compound | Radicicol |
| Hsp90 Inhibition (IC50) | 14 nM[1] | < 1 µM[2] |
| Binding Affinity (Ki/Kd) | Ki = 4.4 nM (HsHsp90)[2] | Kd = 19 nM[3] |
| Cellular Potency | EC50 = 48.2 nM (α-synuclein oligomerization inhibition)[1] | IC50 = 0.03 µM (MCF-7 cell proliferation)[4] |
| Client Protein Degradation (IC50) | HER2: 9.4 nM, pS6: 13 nM, PERK: 5.5 nM[1] | Not explicitly quantified in the same manner |
| In Vivo Activity | Brain permeable, induces Hsp70 in rat brain[1][5] | Poor in vivo stability and bioavailability[3] |
Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket
Both this compound and radicicol exert their inhibitory effects by targeting the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins.
Experimental Data Showdown
Hsp90 ATPase Inhibition Assay
The inhibitory potency of this compound and radicicol against the ATPase activity of Hsp90 is a critical measure of their direct interaction with the target.
This compound: In a reported Hsp90 inhibition assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 14 nM.[1]
Binding Affinity
Competitive binding assays are employed to determine the affinity of the inhibitors for Hsp90.
This compound: The binding affinity of this compound to human Hsp90 (HsHsp90) was determined to have an inhibitory constant (Ki) of 4.4 nM.[2]
Radicicol: Radicicol exhibits nanomolar binding affinity to Hsp90.[5] A study using isothermal titration calorimetry reported an intrinsic dissociation constant (Kd) of 0.04 nM for human Hsp90α and 0.15 nM for Hsp90β.
Cellular Activity and Client Protein Degradation
The ultimate measure of an Hsp90 inhibitor's efficacy lies in its ability to induce the degradation of Hsp90 client proteins in a cellular context, leading to desired biological outcomes such as inhibition of cancer cell proliferation.
This compound: In a cellular assay, this compound was shown to inhibit the oligomerization of α-synuclein, a key protein in Parkinson's disease, with a half-maximal effective concentration (EC50) of 48.2 nM.[1] Furthermore, it induced the degradation of known Hsp90 client proteins with the following IC50 values: HER2 (9.4 nM), pS6 (13 nM), and PERK (5.5 nM).[1]
Radicicol: Radicicol has demonstrated potent anti-proliferative activity in various cancer cell lines. For instance, in MCF-7 breast cancer cells, it exhibited an IC50 of 0.03 µM.[4] Western blot analyses have confirmed that treatment with radicicol leads to the degradation of Hsp90 client proteins.
In Vivo Performance and Pharmacokinetics
The translation of in vitro potency to in vivo efficacy is a major hurdle for many drug candidates.
This compound: In vivo studies in rats have shown that this compound is brain-permeable, reaching maximal concentrations in the brain 6 hours after oral administration.[1] It also demonstrated a pharmacodynamic effect by inducing Hsp70 in the rat brain.[1] However, dose-dependent toxicity, including weight loss and mortality at higher doses, has been observed in chronic treatment studies.
Radicicol: A significant limitation of radicicol is its poor in vivo stability and bioavailability, which has hindered its clinical development.[3] This instability is attributed to its chemical structure.[3] Consequently, much of the in vivo research has focused on more stable derivatives of radicicol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate Hsp90 inhibitors.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.
-
Reagent Preparation: Prepare solutions of purified Hsp90, ATP, the test inhibitor (this compound or radicicol) at various concentrations, and the malachite green reagent.
-
Reaction Setup: In a 96-well plate, combine the Hsp90 enzyme, assay buffer, and the inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for ATP hydrolysis.
-
Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent, which forms a colored complex with the liberated inorganic phosphate.
-
Measurement: Measure the absorbance of the solution at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration compared to a no-inhibitor control.
Western Blot for Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins in cells following treatment with an inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to express the client protein of interest) and allow them to adhere. Treat the cells with varying concentrations of this compound or radicicol for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the Hsp90 client protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the client protein.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or radicicol and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Conclusion
Both this compound and radicicol are potent inhibitors of Hsp90 that function through a similar mechanism of action. This compound, a synthetic compound, demonstrates excellent in vitro and cellular potency and has the significant advantage of being orally bioavailable and brain-permeable, making it a promising candidate for neurodegenerative diseases. However, its in vivo use may be limited by dose-dependent toxicity. Radicicol, a natural product, also exhibits strong in vitro and cellular activity but is hampered by poor in vivo stability. This has led to the development of more stable derivatives for in vivo applications.
The choice between these two inhibitors, or their analogs, will ultimately depend on the specific research application. For in vitro and cellular studies focused on elucidating the fundamental roles of Hsp90, both compounds are valuable tools. For in vivo studies, particularly those targeting the central nervous system, this compound and its derivatives may offer a more direct path, provided that the therapeutic window is carefully managed. Conversely, for systemic applications, derivatives of radicicol that have been optimized for improved stability and pharmacokinetics may be more suitable. This comparative guide provides a foundation for informed decision-making in the selection and application of these important Hsp90 inhibitors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Search for Hsp90 Inhibitors with Potential Anticancer Activity: Isolation and SAR Studies of Radicicol and Monocillin I from Two Plant-Associated Fungi of the Sonoran Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of SNX-0723 Versus Other Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 90-kDa heat shock protein (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and neurodegenerative diseases. Consequently, Hsp90 has emerged as a key target for therapeutic intervention. This guide provides an objective comparison of the therapeutic window of SNX-0723, a potent and brain-permeable Hsp90 inhibitor, with other notable inhibitors in its class. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Hsp90 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that can produce the desired therapeutic effect without causing unacceptable toxicity. For Hsp90 inhibitors, this is a particularly important consideration due to the ubiquitous nature of the Hsp90 protein. The following tables summarize the available preclinical and clinical data for this compound and other selected Hsp90 inhibitors.
Table 1: In Vitro and In Vivo Efficacy of Hsp90 Inhibitors
| Inhibitor | Target/Assay | Potency (IC50/EC50/Ki) | Experimental System | Reference |
| This compound | Hsp90 Inhibition | IC50: 14 nM | Cell-free assay | [1] |
| HsHsp90 Binding | Ki: 4.4 nM | Cell-free assay | [2] | |
| α-synuclein Oligomerization Inhibition | EC50: 48.2 nM | H4 human neuroglioma cells | [1] | |
| Rescue of α-synuclein-induced Toxicity | Effective at 100-500 nM | H4 human neuroglioma cells | [1] | |
| 17-AAG | Hsp90 Inhibition | IC50: 5 nM | Cell-free assay | [3] |
| Rescue of α-synuclein-induced Toxicity | Effective at 500 nM | H4 human neuroglioma cells | [1] | |
| SNX-9114 | Hsp70 Induction | More potent than this compound | Rat brain | [4] |
| Ganetespib | Hsp90 Inhibition | 20-fold more potent than 17-AAG | Various cancer cell lines | [5] |
| Luminespib (NVP-AUY922) | Hsp90α Inhibition | IC50: 13 nM | Cell-free assay | [6] |
| Hsp90β Inhibition | IC50: 21 nM | Cell-free assay | [6] | |
| Onalespib (AT13387) | Hsp90 Binding | Kd: 0.7 nM | Isothermal calorimetry | [7] |
| Cell Proliferation | GI50: 13-260 nM | Panel of 30 tumor cell lines | [7] |
Table 2: Toxicity Profile of Hsp90 Inhibitors
| Inhibitor | Maximum Tolerated Dose (MTD) / Observed Toxicity | Species/Setting | Dosing Schedule | Reference |
| This compound | 10 mg/kg: Significant weight loss, failure to thrive, and death in 7 of 21 animals. | Rats | Chronic oral gavage | [4] |
| 6 mg/kg: Better tolerated, but still resulted in lower weight gain compared to vehicle. | Rats | Chronic oral gavage | [4] | |
| 17-AAG | 25 mg/kg/day (MTD) | Rats | Daily for 5 days | [8] |
| 7.5 mg/kg/day (MTD) | Dogs | Daily for 5 days | [8] | |
| 295 mg/m² (MTD) | Humans (Phase I) | Weekly x 3, every 4 weeks | [9] | |
| 450 mg/m² (MTD) | Humans (Phase II) | Weekly x 6 weeks, then 2 weeks off | [10] | |
| SNX-9114 | Did not cause overt toxicity at 1.5 and 3 mg/kg, but rats did not gain weight at the same rate as controls. | Rats | Chronic oral gavage | [4] |
| Ganetespib | Well tolerated up to 120 mg/m² | Humans (Phase I) | Twice weekly | [11] |
| Luminespib (NVP-AUY922) | Development discontinued due to toxicity. | Humans | - | [12] |
| Onalespib (AT13387) | 260 mg/m² (Recommended Phase II Dose) | Humans (Phase Ib) | Days 1, 8, and 15 of a 28-day cycle |
Experimental Protocols
Protein Complementation Assay for α-Synuclein Oligomerization
This assay is utilized to screen for compounds that inhibit the oligomerization of α-synuclein, a key pathological event in Parkinson's disease.
-
Cell Line: H4 human neuroglioma cells.
-
Plasmids: Cells are co-transfected with two constructs encoding α-synuclein fused to two different non-functional halves of a reporter protein (e.g., Gaussia luciferase). When α-synuclein monomers oligomerize, the two halves of the reporter protein are brought into proximity, reconstituting its activity.
-
Procedure:
-
Plate H4 cells in 96-well plates.
-
After 24 hours, co-transfect the cells with the α-synuclein-reporter constructs.
-
Immediately after transfection, treat the cells with various concentrations of the Hsp90 inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
Measure the activity of the reconstituted reporter protein (e.g., luciferase activity) using a luminometer.
-
-
Data Analysis: A decrease in reporter activity in inhibitor-treated cells compared to vehicle-treated cells indicates inhibition of α-synuclein oligomerization. The EC50 value is calculated from the dose-response curve.
Hsp70 Induction Assay
This assay measures the induction of the heat shock protein Hsp70, a pharmacodynamic biomarker of Hsp90 inhibition.
-
Experimental System: In vivo (rat brain tissue) or in vitro (cell lines).
-
Procedure (In Vivo):
-
Administer the Hsp90 inhibitor (e.g., this compound at 10 mg/kg) to rats via oral gavage.
-
At various time points post-administration (e.g., 0, 3, 6, 12, 24 hours), euthanize the animals and collect brain tissue.
-
Homogenize the brain tissue in lysis buffer.
-
Determine the concentration of Hsp70 in the lysates using an enzyme-linked immunosorbent assay (ELISA) kit specific for Hsp70.
-
-
Procedure (In Vitro):
-
Treat cultured cells with the Hsp90 inhibitor at various concentrations for a specified time.
-
Lyse the cells and perform Western blotting or ELISA to quantify Hsp70 levels.
-
-
Data Analysis: An increase in Hsp70 levels in inhibitor-treated samples compared to controls indicates Hsp90 inhibition.
Pharmacokinetic Analysis in Rats
This protocol is used to determine the absorption, distribution, metabolism, and excretion (ADME) properties of an Hsp90 inhibitor.
-
Animals: Female Sprague-Dawley rats.
-
Procedure:
-
Administer a single dose of the Hsp90 inhibitor (e.g., this compound at 10 mg/kg) via oral gavage.
-
At predetermined time points (e.g., 0, 3, 6, 12, 24 hours), collect blood and tissue samples (e.g., brain, plasma).
-
Process the samples to extract the drug.
-
Quantify the concentration of the inhibitor in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated to assess the drug's bioavailability and brain permeability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Hsp90 signaling pathway, the mechanism of action of Hsp90 inhibitors, and a typical experimental workflow for evaluating these compounds.
References
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 and co-chaperones twist the functions of diverse client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. HSP90 inhibitors in the context of heat shock and the unfolded protein response: effects on a primary canine pulmonary adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hsp90 molecular chaperone governs client proteins by targeting intrinsically disordered regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SNX-0723: A Guide for Laboratory Professionals
For Immediate Implementation: As a potent Hsp90 inhibitor, SNX-0723 requires careful handling and disposal to ensure personnel safety and environmental protection. This guide provides essential procedural steps for the proper disposal of this compound, aligning with standard laboratory safety protocols for hazardous chemical waste.
All researchers, scientists, and drug development professionals handling this compound must adhere to the following procedures, in addition to their institution's specific environmental health and safety guidelines. The primary source for chemical safety and disposal information, the Safety Data Sheet (SDS) for this compound, should be consulted if available. In its absence, these general guidelines for potent chemical compounds should be strictly followed.
Waste Categorization and Segregation
Proper segregation of waste is the first critical step in the disposal process. This compound waste should be categorized and handled as follows:
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and shoe covers. Also includes contaminated lab supplies like pipette tips, tubes, and weighing papers. | Labeled hazardous waste container, clearly marked "Hazardous Chemical Waste" and "this compound Waste". |
| Liquid Waste | Unused or expired solutions of this compound, as well as solvents and other liquids used for rinsing contaminated glassware. | Labeled, leak-proof hazardous waste container, clearly marked "Hazardous Chemical Waste" and "this compound Waste". Ensure the container is compatible with the solvents used. |
| Sharps Waste | Needles, syringes, and any other contaminated sharp objects. | Puncture-resistant sharps container, clearly labeled as containing hazardous chemical waste. |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the safe disposal of this compound.
-
Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a suitable solvent (e.g., ethanol or a specialized laboratory cleaning agent) to wipe down all surfaces. The cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.
-
Handling of Unused Compound: Unused or expired solid this compound should not be disposed of down the drain or in regular trash. It must be collected and placed in a designated hazardous waste container.
-
Container Management: All waste containers must be kept securely closed when not in use. They should be stored in a designated, well-ventilated, and secure area away from incompatible materials.
-
Waste Pickup and Disposal: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This is typically handled by the Environmental Health and Safety (EHS) department or a licensed third-party waste disposal contractor.
Experimental Workflow for Disposal
The following diagram outlines the logical flow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety protocols for complete and detailed disposal instructions.
Essential Safety and Logistical Information for Handling SNX-0723
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of SNX-0723, a potent HSP90 inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and proper management of this chemical compound.
Summary of Quantitative Data
The following table summarizes key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 399.46 g/mol | [1] |
| CAS Number | 1073969-18-2 | [1] |
| Solubility | DMSO: ≥ 2.08 mg/mL | [1] |
| IC50 (Hsp90) | 14 nM | [1] |
| Ki (HsHsp90) | 4.4 nM | [1][2] |
| Ki (PfHsp90) | 47 nM | [1][2] |
| EC50 (P. berghei) | 3.3 µM | [1][2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently, especially after direct contact. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Skin and Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Avoid inhalation of dust or aerosols. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.
-
Temperature: For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician. |
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical Waste: Unused this compound should be disposed of as hazardous chemical waste. Do not allow it to enter the sewer system.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated and disposed of as hazardous waste.
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins.
Caption: this compound inhibits Hsp90, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.
This procedural guidance is intended to supplement, not replace, comprehensive safety training and institutional protocols. Always consult the complete Safety Data Sheet (SDS) for this compound and follow your institution's specific safety guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
